molecular formula C8H8BrNO3 B099480 1-(2-Bromoethoxy)-2-nitrobenzene CAS No. 18800-37-8

1-(2-Bromoethoxy)-2-nitrobenzene

Cat. No.: B099480
CAS No.: 18800-37-8
M. Wt: 246.06 g/mol
InChI Key: AHOFWSHLRKOJBS-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-nitrobenzene is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure, featuring a bromoethoxy chain attached to a nitrobenzene ring, makes it a versatile building block for constructing more complex molecules. Researchers utilize this compound in nucleophilic substitution reactions, where the bromine atom can be displaced by various nucleophiles such as amines to form new carbon-nitrogen bonds. This reactivity is fundamental in the synthesis of complex heterocyclic compounds and for the functionalization of molecular structures . The nitro group on the benzene ring offers additional synthetic utility, as it can be readily reduced to an amine, serving as a handle for further derivatization or for the formation of supramolecular structures . Compounds with bromoethoxy and nitro substituents are frequently employed in the development of potential therapeutic agents, serving as key intermediates in patented synthetic routes for bioactive molecules . As a molecular building block, it is essential for research applications in drug discovery and the development of novel organic materials. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOFWSHLRKOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309654
Record name 1-(2-bromoethoxy)-2-nitrobenzene
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18800-37-8
Record name 18800-37-8
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Record name 1-(2-bromoethoxy)-2-nitrobenzene
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Record name 1-(2-bromoethoxy)-2-nitrobenzene
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(2-Bromoethoxy)-2-nitrobenzene is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly within the realms of medicinal chemistry and material science. Its structure, featuring a reactive bromoethyl group and a modifiable nitro group on a benzene scaffold, allows for its versatile application as a linker and building block. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic and purification protocols, detailed spectroscopic characterization, chemical reactivity, and essential safety guidelines tailored for researchers and drug development professionals.

Chemical Identity and Structure

Proper identification is the foundation of all chemical research. 1-(2-Bromoethoxy)-2-nitrobenzene is unambiguously defined by the following identifiers.

IdentifierValueSource
IUPAC Name 1-(2-bromoethoxy)-2-nitrobenzene[1]
CAS Number 18800-37-8[2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
SMILES C1=CC=C(C(=C1)[O-])OCCBr[2]
InChI Key AHOFWSHLRKOJBS-UHFFFAOYSA-N[1]

Structure: Chemical structure of 1-(2-Bromoethoxy)-2-nitrobenzene

Figure 1: 2D structure of 1-(2-Bromoethoxy)-2-nitrobenzene.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and potential applications. 1-(2-Bromoethoxy)-2-nitrobenzene is a solid at room temperature with a notable boiling point, indicating low volatility under standard conditions.[1][3] Its LogP value suggests moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability.[3]

PropertyValueSource
Physical Form Solid[1]
Melting Point 40-44 °C[3]
Boiling Point 341.5 °C at 760 mmHg[3]
Density 1.587 g/cm³[3]
Flash Point 160.3 °C[3]
Refractive Index 1.583[3]
LogP 2.89170[3]
Vapor Pressure 0.000158 mmHg at 25°C[3]

Synthesis and Purification

The most common and efficient synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene is achieved via the Williamson ether synthesis.[4] This Sₙ2 reaction involves the nucleophilic attack of a 2-nitrophenoxide ion on 1,2-dibromoethane.

Synthetic Pathway

The reaction proceeds by deprotonating 2-nitrophenol with a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then displaces one of the bromide ions from 1,2-dibromoethane. Using a polar aprotic solvent like acetonitrile facilitates the Sₙ2 mechanism by solvating the potassium cation without hindering the nucleophilicity of the phenoxide.[3] An excess of 1,2-dibromoethane is crucial to minimize the formation of a diether byproduct where a second molecule of 2-nitrophenoxide displaces the remaining bromide.

Synthesis R1 2-Nitrophenol Intermediate 2-Nitrophenoxide Anion R1->Intermediate Deprotonation R2 1,2-Dibromoethane (excess) Conditions Reflux, 2h R2->Conditions Base K₂CO₃ (Base) Base->Intermediate Solvent Acetonitrile (Solvent) Product 1-(2-Bromoethoxy)-2-nitrobenzene Conditions->Product Sₙ2 Attack Byproduct KBr, KHCO₃ Conditions->Byproduct Intermediate->Conditions

Diagram of the Williamson ether synthesis pathway.
Detailed Experimental Protocol

This protocol is adapted from established procedures with a reported yield of approximately 89%.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile to create a stirrable suspension.

  • Addition of Reagent: Add 1,2-dibromoethane (3.0 eq) to the flask. The large excess is critical to favor the desired monosubstitution product.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting 2-nitrophenol is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Filter the suspension to remove inorganic salts (potassium bromide and potassium bicarbonate). Wash the collected solids with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification

The crude product often appears as a yellow or brown oil or solid.

  • Recrystallization: For material that solidifies, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate is highly effective. The ortho product has a reported melting point of 43°C, which distinguishes it from the para isomer (m.p. 127°C).[5]

  • Column Chromatography: If the product remains an oil or is contaminated with byproducts, purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is the preferred method.

Spectroscopic Characterization

Structural verification is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile of the synthesized molecule.

Characterization Input Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Analysis Data Analysis & Interpretation NMR->Analysis IR->Analysis MS->Analysis Output Structural Confirmation Analysis->Output

Workflow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons.

    • Aromatic Region (δ 7.0-8.0 ppm): Four protons will appear as a complex multiplet pattern. The proton ortho to the nitro group will be the most downfield (deshielded), while the proton ortho to the ethoxy group will be the most upfield (shielded).[6]

    • Ethoxy Methylene Protons (-OCH₂-, δ ~4.4 ppm): This signal is expected to be a triplet, shifted downfield due to the adjacent electron-withdrawing oxygen atom.

    • Bromo Methylene Protons (-CH₂Br, δ ~3.8 ppm): This signal is also expected to be a triplet, shifted downfield by the adjacent bromine atom. The coupling constant (J) for both triplets should be identical (~6-7 Hz).

  • ¹³C NMR: The carbon NMR spectrum should display 8 unique signals.

    • Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected. The carbon bearing the ether linkage (C-O) and the carbon bearing the nitro group (C-NO₂) will be the most prominent, with the C-NO₂ being significantly downfield.[6]

    • Ethoxy Carbon (-OCH₂-, δ ~70 ppm): This carbon is deshielded by the attached oxygen.

    • Bromo Methylene Carbon (-CH₂Br, δ ~30 ppm): This carbon appears further upfield, influenced by the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3100-3000 C-H StretchAromatic C-H bonds
~2950-2850 C-H StretchAliphatic C-H bonds (ethoxy group)
~1525 & ~1350 N-O Asymmetric & Symmetric StretchConfirms presence of the nitro group
~1250 C-O-C Asymmetric StretchConfirms presence of the ether linkage
~600-500 C-Br StretchConfirms presence of the alkyl bromide
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 245 and 247 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[7]

  • Key Fragmentation Pathways:

    • Loss of NO₂: A fragment corresponding to [M - 46]⁺.

    • Loss of the bromoethyl group: Cleavage of the ether bond can lead to a fragment of the 2-nitrophenoxide anion at m/z 138.

    • Alpha-cleavage: Loss of a bromine radical (·Br) to give a fragment at m/z 166.

Reactivity and Synthetic Applications

1-(2-Bromoethoxy)-2-nitrobenzene is a bifunctional synthetic intermediate. Its utility stems from the distinct reactivity of the alkyl bromide and the aromatic nitro group.

Reactivity Start 1-(2-Bromoethoxy)-2-nitrobenzene NucSub Nucleophilic Substitution (at -CH₂Br) Start->NucSub R-Nu: NitroRed Nitro Group Reduction (at -NO₂) Start->NitroRed [H] Product_Nuc Linked Molecules (Ethers, Amines, Thioethers) NucSub->Product_Nuc Product_Red 2-(2-Bromoethoxy)aniline NitroRed->Product_Red

Key reactivity pathways for synthetic applications.
Nucleophilic Substitution at the Bromoethyl Group

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows the 2-nitrophenoxyethyl moiety to be easily attached to a wide range of nucleophiles, serving as a versatile linker or reporter group.

  • Reaction with Amines: Forms secondary or tertiary amines, a common strategy for tethering the molecule to peptides or other bioactive compounds.

  • Reaction with Thiols: Generates thioethers, useful for linking to cysteine residues in proteins.

  • Reaction with Alcohols/Phenols: Further Williamson ether synthesis can produce more complex diether structures.

Reduction of the Nitro Group

The aromatic nitro group can be readily reduced to a primary amine (aniline) using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄). This transformation opens up a new set of synthetic possibilities.

  • The resulting 2-(2-bromoethoxy)aniline can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens via Sandmeyer reaction).

  • The aniline can act as a nucleophile itself or be acylated to form amides.

Applications in Drug Discovery and Material Science

The dual functionality of this molecule makes it a valuable tool for researchers.

  • Linker Chemistry: It is frequently used to create spacers between a pharmacophore and another functional unit, such as a fluorescent tag, a solid support, or a solubilizing group.

  • Fluorescent Probes: The nitrophenyl group can act as a quencher or be part of a larger chromophore system. Its use as a fluorescent ionophore has been noted.[2]

  • Medicinal Chemistry: Nitroaromatic compounds are present in numerous drugs, exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[8][9] This scaffold can serve as a starting point for the synthesis of new therapeutic agents.

  • Material Science: It is reported to be used in the production of high-performance liquid chromatography (HPLC) columns, likely by being tethered to the stationary phase to create a unique chemical environment for separations.[2]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this compound. It is classified as harmful and an irritant.[1][10]

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Respiratory Irritation H335May cause respiratory irritation[1]
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound should be stored under an inert atmosphere at room temperature to prevent degradation.[1][3]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

References

  • LookChem. 1-(2-Bromoethoxy)-2-nitrobenzene. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • International Journal of Molecular Sciences. Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • ResearchGate. (PDF) Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH in Dimeric Micellar Solutions. [Link]

  • Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • PubChem. 1-(2-Bromoethoxy)-4-nitrobenzene. [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative.... [Link]

  • Digilent. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases.... [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-(2-Bromoethoxy)-3-nitrobenzene. [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • Glen Jackson - West Virginia University. Identification of novel fragmentation pathways.... [Link]

  • Chegg. The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene.... [Link]

  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • NIST. Benzene, 1-bromo-2-nitro-. [Link]

Sources

Precision Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene: A Mono-Alkylation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized synthesis of 1-(2-bromoethoxy)-2-nitrobenzene (CAS: 18800-37-8) from 2-nitrophenol. This compound serves as a critical linker intermediate in the development of pharmaceutical agents, including antihypertensives (e.g., Tamsulosin analogs) and fluorescent ionophores (e.g., BAPTA derivatives). The protocol focuses on a Williamson ether synthesis adapted to favor mono-alkylation over dimerization, utilizing a high-stoichiometry strategy with 1,2-dibromoethane.

Introduction & Retrosynthetic Analysis

The target molecule contains a 2-nitrophenoxy moiety linked to a reactive ethyl bromide tail. This bifunctionality makes it an ideal "anchor" for attaching pharmacophores to aromatic systems.

Retrosynthetic Logic: The C-O bond is the strategic disconnection point. The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 2-nitrophenol) upon the electrophilic carbon of 1,2-dibromoethane.

Key Challenge: The primary challenge is chemoselectivity . The product, 1-(2-bromoethoxy)-2-nitrobenzene, contains a leaving group (bromide) that can undergo a second nucleophilic attack by another phenoxide ion, yielding the unwanted dimer 1,2-bis(2-nitrophenoxy)ethane .

Reaction Scheme

The transformation follows an SN2 mechanism:

  • Activation: Base-mediated deprotonation of 2-nitrophenol.

  • Substitution: Nucleophilic attack of the phenoxide on 1,2-dibromoethane.

ReactionMechanism Start 2-Nitrophenol Inter Phenoxide Anion Start->Inter Deprotonation Base Base (K2CO3) Base->Inter TS Transition State (SN2) Inter->TS Nucleophilic Attack Reagent 1,2-Dibromoethane (Excess) Reagent->TS Product 1-(2-Bromoethoxy)- 2-nitrobenzene TS->Product Major Path (High Conc. Reagent) Side Side Product: Bis-ether Dimer Product->Side Unwanted 2nd Attack (Low Conc. Reagent)

Figure 1: Mechanistic pathway highlighting the competition between mono-alkylation (Target) and bis-alkylation (Dimer).

Experimental Design & Causality

To ensure high yields of the mono-substituted product, the experimental conditions must statistically favor the collision of the phenoxide with 1,2-dibromoethane rather than the product.

Reagent Selection
ComponentRoleSelection Rationale
2-Nitrophenol SubstrateStarting material.
1,2-Dibromoethane ElectrophileUsed in 3-5 molar excess . This high stoichiometry is the primary control against dimerization.
Potassium Carbonate (K₂CO₃) BaseA mild, anhydrous base is preferred over NaOH. It minimizes hydrolysis of the alkyl bromide and prevents "vinyl bromide" formation via E2 elimination.
Acetone or Acetonitrile SolventPolar aprotic solvents enhance the nucleophilicity of the phenoxide ion by solvating the potassium cation, leaving the anion "naked" and reactive.
Critical Parameters
  • Temperature: Reflux conditions (approx. 56°C for acetone) provide sufficient energy to overcome the activation barrier without accelerating elimination side reactions.

  • Time: 12–24 hours. Monitoring via TLC is essential to determine endpoint.

Standard Operating Procedure (SOP)

Safety Warning: 1,2-Dibromoethane is a potential carcinogen and volatile. 2-Nitrophenol is toxic. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Nitrophenol (13.9 g, 100 mmol) and Anhydrous Acetone (150 mL) .

  • Add Potassium Carbonate (20.7 g, 150 mmol) . The solution may turn yellow/orange due to phenoxide formation.

  • Stir at room temperature for 15 minutes to ensure deprotonation.

  • Add 1,2-Dibromoethane (56.4 g, 26 mL, 300 mmol) in a single portion. Note: The 3-fold excess is critical.

Step 2: Reaction & Monitoring[1]
  • Heat the mixture to a gentle reflux (bath temp ~60°C).

  • Maintain reflux for 18 hours.

  • TLC Check: Elute with Hexane:Ethyl Acetate (8:2).

    • Starting Material (2-NP): Lower Rf (yellow spot).

    • Product: Higher Rf.

    • Dimer: Lowest Rf or baseline (if formed).

Step 3: Workup[1]
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic solids (KBr and unreacted K₂CO₃) using a sintered glass funnel. Wash the cake with fresh acetone (2 x 20 mL).

  • Concentration: Remove the acetone and excess 1,2-dibromoethane under reduced pressure (Rotary Evaporator).

    • Note: 1,2-Dibromoethane has a b.p. of 131°C. It will require a good vacuum and warm water bath (50°C) to remove effectively. Alternatively, it can be distilled off if the quantity is large.

Step 4: Purification
  • Dissolve the oily residue in Ethyl Acetate (100 mL) .

  • Washing:

    • Wash with 1M NaOH (2 x 50 mL) . Crucial Step: This removes any unreacted 2-nitrophenol (which dissolves in the aqueous base as the phenolate).

    • Wash with Water (50 mL) and Brine (50 mL).

  • Dry the organic layer over Anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Polish: If the residue solidifies but is colored, recrystallize from Ethanol/Water. If oil remains, purify via silica gel column chromatography (Gradient: 100% Hexane → 90:10 Hexane:EtOAc).

Workflow Diagram

Workflow Step1 Reactants + K2CO3 + Acetone (Stir 15 min) Step2 Add Excess 1,2-Dibromoethane (Reflux 18h) Step1->Step2 Step3 Filter Solids (Remove KBr/K2CO3) Step2->Step3 Step4 Evaporate Solvent & Excess Reagent Step3->Step4 Step5 Dissolve in EtOAc Wash with 1M NaOH Step4->Step5 Residue Step6 Dry & Concentrate Step5->Step6 Organic Layer Final Pure 1-(2-Bromoethoxy)- 2-nitrobenzene Step6->Final

Figure 2: Step-by-step experimental workflow for isolation and purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / High Dimer Insufficient excess of dibromoethane.Increase stoichiometry to 5 equivalents. Add dibromoethane before heating.[1]
Starting Material Remains Incomplete reaction.Extend reflux time or switch solvent to Acetonitrile (higher boiling point, 82°C).
Product is Dark/Tar Oxidation or decomposition.Ensure inert atmosphere (Nitrogen balloon). Avoid excessive heating during workup.
Vinyl Bromide Impurity Elimination reaction (E2).[2]The base is too strong or temperature too high. Ensure K₂CO₃ is used, not NaOH/KOH.

References

  • Organic Syntheses. (1928). Benzene, 1-bromo-3-nitro (General Nitration/Bromination techniques).Organic Syntheses, Coll. Vol. 1, p.123. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (n.d.).[3] Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science. Retrieved from [Link]

Sources

Spectroscopic data for 1-(2-Bromoethoxy)-2-nitrobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene

Executive Summary & Compound Profile

Target Analyte: 1-(2-Bromoethoxy)-2-nitrobenzene CAS Registry Number: 18800-37-8 (Note: Distinct from the para-isomer, CAS 13288-06-7) Molecular Formula:


Molecular Weight:  246.06  g/mol 

This guide details the structural validation of 1-(2-Bromoethoxy)-2-nitrobenzene, a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., benzoxazines) and alkoxy-substituted indole derivatives. Accurate characterization is challenging due to the specific ortho-substitution pattern, which creates unique steric and electronic environments distinguishable from its para-isomer counterparts.

The following protocols and data analysis provide a self-validating framework for confirming identity and purity.

Synthesis & Reaction Kinetics

To understand the impurity profile in spectroscopic data, one must understand the synthesis. The standard route is a Williamson ether synthesis.

Critical Mechanism: The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2-nitrophenol) on 1,2-dibromoethane.

  • Key Kinetic Control: A large excess (3-5 equivalents) of 1,2-dibromoethane is required.

  • Causality: If stoichiometric amounts are used, the product 1-(2-Bromoethoxy)-2-nitrobenzene acts as an electrophile for a second phenoxide molecule, leading to the formation of the unwanted dimer 1,2-bis(2-nitrophenoxy)ethane.

Experimental Workflow (DOT Diagram)

SynthesisWorkflow Start Precursors (2-Nitrophenol + Excess 1,2-Dibromoethane) Base Activation (K2CO3 / Acetone / Reflux) Start->Base Mix Reaction Nucleophilic Substitution (SN2 Mechanism) Base->Reaction Heat (60°C) Workup Workup (Filter salts, Evaporate Excess Bromide) Reaction->Workup 12-24h Purify Purification (Recrystallization from EtOH) Workup->Purify Crude Oil Product Target: 1-(2-Bromoethoxy)-2-nitrobenzene Purify->Product Yield ~85%

Figure 1: Optimized synthetic workflow emphasizing the removal of excess electrophile during workup.

Spectroscopic Analysis: The Triad of Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-nitro group exerts a powerful deshielding effect on the adjacent aromatic proton and the ether linkage.


H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic H-3 7.85 dd (

Hz)
1HOrtho to

: Highly deshielded by the nitro group's anisotropy and electron withdrawal.
Aromatic H-5 7.53 td (

Hz)
1HPara to Ether : Resonates downfield due to resonance effects.
Aromatic H-4 7.08 td (

Hz)
1HMeta to

: Shielded relative to H-3/H-5.
Aromatic H-6 7.12 dd (

Hz)
1HOrtho to Ether : Shielded by the electron-donating alkoxy group.
Ether

-CH

4.42 Triplet (

Hz)
2H

: Deshielded significantly by the oxygen atom.
Alkyl

-CH

3.68 Triplet (

Hz)
2H

: Deshielded by bromine, but less than the oxygen-adjacent protons.

C NMR Data (100 MHz, CDCl

)
  • Aromatic Carbons: 151.8 (C-O), 140.2 (C-N), 134.1, 125.8, 121.2, 115.4.

  • Aliphatic Carbons: 69.2 (

    
    ), 28.5 (
    
    
    
    ).

Expert Insight: In the ortho isomer, the ether protons at 4.42 ppm appear slightly more downfield compared to the para isomer due to the proximity of the nitro group's magnetic field (through-space interaction).

B. Infrared (IR) Spectroscopy

IR confirms the functional group integrity, specifically the presence of the nitro group and the ether linkage, while ruling out the presence of unreacted phenol (


 stretch).
Frequency (cm

)
Vibration ModeDiagnostic Value
3100 - 3000 C-H Stretch (Aromatic)Weak intensity, confirms aromaticity.
2950 - 2850 C-H Stretch (Aliphatic)Confirm ethylene linker (

).
1525 & 1352 N-O Stretch (Asym/Sym)Primary Identifier: Strong, distinct bands characteristic of aromatic nitro compounds.
1255 C-O-C Stretch (Aryl Ether)Strong band confirming the ether formation.
745 C-H Out-of-Plane BendingIsomer Specific: Characteristic of ortho-disubstituted benzene (1,2-substitution).
C. Mass Spectrometry (MS) - Electron Impact (EI)

The mass spectrum provides the molecular weight and a characteristic isotopic fingerprint due to Bromine.[1][2]

Isotopic Pattern: Bromine exists as


 (50.7%) and 

(49.3%).
  • Result: The Molecular Ion (

    
    ) appears as a doublet of equal intensity  at m/z 245 and 247 .
    

Fragmentation Pathway (DOT Diagram)

MSFragmentation M_Ion Molecular Ion [M]+ m/z 245 / 247 (1:1 ratio) Frag1 Loss of NO2 [M-46]+ m/z 199 / 201 M_Ion->Frag1 - NO2 (46) Frag2 Loss of C2H4Br [M-107/109]+ (Nitrophenol Cation) m/z 139 M_Ion->Frag2 - C2H4Br (Ethylene Bromide radical) Frag3 Loss of NO2 from m/z 139 (Phenol Cation) m/z 93 Frag2->Frag3 - NO2

Figure 2: Primary fragmentation pathways under Electron Impact (70 eV).

Interpretation:

  • m/z 245/247: Confirms formula

    
    .
    
  • m/z 139: This is a base peak candidate. It represents the cleavage of the ether side chain, leaving the stable o-nitrophenol cation.

  • Absence of Dimer: A peak at m/z ~304 would indicate the bis-ether impurity (dimer), signaling insufficient dibromoethane was used during synthesis.

Quality Control & Storage

  • Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). The ortho isomer typically elutes later than 2-nitrophenol due to increased lipophilicity (cLogP ~ 2.4).

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (

    
    ) at 2-8°C. The benzylic-like position next to the ether oxygen is susceptible to slow oxidation over months.
    

References

  • Synthesis & Properties: Zhu, X., et al. "Synthesis of alkoxy-substituted indoles." Journal of Medicinal Chemistry, 2004, 47(25), 6124-6136.

  • IR Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 346 (o-Bromonitrobenzene derivatives)."

  • General NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

  • Compound Registry: PubChem. "1-(2-Bromoethoxy)-2-nitrobenzene (Compound Summary)." National Library of Medicine.

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough for the determination and analysis of the single-crystal X-ray structure of 1-(2-bromoethoxy)-2-nitrobenzene. While a published crystal structure for this specific compound is not currently available in crystallographic databases, this document serves as a complete methodological framework for researchers aiming to elucidate its three-dimensional atomic arrangement. We will cover the synthesis of the target compound, strategies for crystal growth, the principles and a detailed protocol for single-crystal X-ray diffraction data collection, and the computational steps of structure solution and refinement. This guide is designed to be a self-validating system, explaining the rationale behind each experimental choice to ensure the integrity and reproducibility of the results. The insights gained from the hypothetical crystal structure will be discussed in the context of its potential implications for drug design and material science, given the known bioactivity of related nitroaromatic compounds.

Introduction: The Significance of 1-(2-Bromoethoxy)-2-nitrobenzene

1-(2-Bromoethoxy)-2-nitrobenzene is a nitroaromatic ether with potential applications in various chemical and pharmaceutical domains. Nitroaromatic compounds are known to play a significant role in medicinal chemistry, exhibiting a wide range of biological activities. Furthermore, the presence of a bromoethoxy group provides a reactive handle for further synthetic modifications, making it a valuable intermediate. The precise three-dimensional structure of this molecule, which can only be definitively determined by single-crystal X-ray diffraction, is crucial for understanding its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. A detailed knowledge of the crystal structure can inform the design of novel drug candidates by providing insights into potential binding modes with biological targets.

Synthesis and Crystallization

The first critical step in determining the crystal structure is to obtain high-quality single crystals. This process begins with the synthesis of the compound, followed by purification and crystallization.

Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene

A common and effective method for the synthesis of 1-(2-bromoethoxy)-2-nitrobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2-nitrophenol followed by nucleophilic substitution with an excess of 1,2-dibromoethane.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile, add a slight excess of a weak base, for instance, potassium carbonate (1.2 eq).

  • Addition of Reagent: While stirring the mixture, add 1,2-dibromoethane (3.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2-bromoethoxy)-2-nitrobenzene.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging part of the process. Several techniques should be systematically explored.

Experimental Protocol:

  • Solvent Selection: The purified compound should be dissolved in a minimum amount of a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and dichloromethane) to determine its solubility.

  • Slow Evaporation: Prepare saturated solutions of the compound in the selected solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a near-saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a loop using a cryoprotectant oil.

  • Data Collection Parameters: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and refine the atomic model of the crystal structure.

Structure Solution

For small molecules like 1-(2-bromoethoxy)-2-nitrobenzene, direct methods are typically used to solve the phase problem and obtain an initial electron density map.[2]

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process.

Experimental Protocol:

  • Model Building: The initial electron density map is used to build a preliminary atomic model of the molecule.

  • Refinement Cycles: The positions and anisotropic displacement parameters of the non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit.

Hypothetical Crystal Structure Analysis

Although the actual crystal structure is not available, we can predict some of its key features based on the known structures of related compounds.

Table 1: Predicted Crystallographic Data for 1-(2-Bromoethoxy)-2-nitrobenzene

ParameterPredicted Value
Chemical FormulaC₈H₈BrNO₃
Formula Weight246.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-10
b (Å)~12-15
c (Å)~9-11
β (°)~95-105
V (ų)~1100-1400
Z4
Dcalc (g/cm³)~1.8-2.0

Molecular Geometry: The molecule is expected to be largely planar with respect to the benzene ring. The bromoethoxy side chain will likely exhibit some conformational flexibility.

Intermolecular Interactions: The crystal packing is anticipated to be dominated by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···O and potentially halogen bonding (C-Br···O). The nitro group is a strong hydrogen bond acceptor and will likely participate in directing the crystal packing.

Experimental and Computational Workflow

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of 1-(2-bromoethoxy)-2-nitrobenzene.

Crystal_Structure_Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination & Analysis Synthesis Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization Trials Purification->Crystallization Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Data_Analysis Analysis of Molecular Geometry & Intermolecular Interactions Structure_Validation->Data_Analysis

Sources

In-Silico Characterization of 1-(2-Bromoethoxy)-2-nitrobenzene: Electronic Structure & Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

1-(2-Bromoethoxy)-2-nitrobenzene (C₈H₈BrNO₃) represents a critical class of bifunctional aromatic "linker" molecules. It combines a strongly electron-withdrawing nitro group (


) with a flexible ethoxy tether terminating in an electrophilic alkyl bromide. This structure renders it invaluable as a fluorescent ionophore intermediate and a precursor for heterocyclic synthesis (e.g., benzoxazines).

This guide establishes a rigorous theoretical protocol for characterizing its electronic structure. Unlike simple nitrobenzenes, the ortho-substitution induces specific steric strain (torsion) and intramolecular electrostatic interactions that standard calculations often miss. We define here a self-validating computational workflow to predict its reactivity, spectroscopic signatures, and stability.

Computational Methodology (The "Gold Standard" Protocol)

To ensure high-fidelity results that correlate with experimental observation, a "black box" approach is insufficient. The presence of a heavy atom (Bromine) and a resonance-active nitro group dictates specific basis set requirements.

Functional & Basis Set Selection[3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry workhorse for organic vibrational analysis. However, for accurate geometry involving the flexible ethoxy tail, ωB97X-D is recommended to account for long-range dispersion interactions [1][2].

  • Basis Set:

    • Standard: 6-311++G(d,p)

    • Rationale: The diffuse functions (++) are non-negotiable for the nitro group (anion-like character on oxygens) and the bromine lone pairs. The polarization functions (d,p) are critical for describing the C-Br bond vector accurately.

Solvation Modeling

Since this molecule is often synthesized in polar aprotic solvents (e.g., Acetonitrile) or used in aqueous HPLC buffers, gas-phase calculations are insufficient.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvent: Acetonitrile (

    
    ) is the standard reference solvent for this class of nucleophilic substitutions [3].
    
Workflow Diagram

The following DOT diagram illustrates the sequential computational pipeline required to validate the electronic structure.

G Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (ωB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check PES PES Scan (Ethoxy Torsion) Check->PES Yes (< 0) Elec Electronic Structure (HOMO-LUMO / MEP) Check->Elec No (Minima) PES->Opt Re-optimize NBO NBO Analysis (Hyperconjugation) Elec->NBO End Validated Reactivity Profile NBO->End

Caption: Figure 1. Self-validating computational workflow. The loop at "Imaginary Frequencies" ensures the molecule is at a true local minimum before electronic properties are extracted.

Structural & Electronic Analysis

Geometric Considerations (The Ortho Effect)

In 1-(2-Bromoethoxy)-2-nitrobenzene, the nitro group cannot lie perfectly coplanar with the benzene ring due to steric repulsion from the adjacent ethoxy oxygen.

  • Expected Torsion: The

    
     dihedral angle will likely deviate by 15–30° from planarity.
    
  • Significance: This de-conjugation raises the energy of the system and slightly reduces the electron-withdrawing power of the nitro group compared to the para isomer. This must be confirmed via the optimized geometry output.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalization CharacterReactivity Implication
HOMO Ether Oxygen (

) & Benzene

Site of electrophilic attack or oxidation. The ether oxygen lone pair contributes significantly to the HOMO energy.
LUMO Nitro Group (

)
Site of nucleophilic attack or reduction. A low LUMO energy indicates high susceptibility to reduction (e.g., to aniline).
Gap (

)

eV
Indicates chemical hardness. A lower gap suggests higher polarizability and reactivity.
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals the "lock-and-key" properties for drug binding or sensor activity.

  • Negative Regions (Red): Concentrated on the Nitro oxygens and the Ether oxygen. These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated on the alkyl hydrogens adjacent to the Bromine (

    
    ).
    
  • The "Sigma Hole": High-level DFT often reveals a positive cap on the Bromine atom (along the C-Br axis), facilitating halogen bonding—a critical feature for crystal packing and supramolecular assembly [4].

Spectroscopic Validation Markers

To trust the theoretical model, the calculated vibrational frequencies (scaled by ~0.967 for B3LYP) must match experimental FT-IR data.

Vibrational ModeExperimental Range (

) [5]
Theoretical Assignment (PED)

1520 – 1550Asymmetric Nitro Stretch (Very Strong)

1340 – 1360Symmetric Nitro Stretch

1230 – 1270Aryl-Alkyl Ether Stretch

600 – 700Carbon-Bromine Stretch (Fingerprint region)

Note: If the calculated


 deviates by >50 

, re-evaluate the solvation model, as the nitro group is highly sensitive to solvent polarity.

Reactivity & Synthesis Pathways (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides the "Lewis structure" view of the wavefunction, quantifying donor-acceptor interactions (


 perturbation energies).
The Anomeric Effect

In the


 chain, look for hyperconjugation between the oxygen lone pair (

) and the anti-bonding orbital of the adjacent C-H or C-C bonds (

).
  • Interaction:

    
    
    
  • Result: This stabilizes the gauche conformation of the ethoxy chain, affecting how the molecule folds in a binding pocket.

Reactivity Map

The following diagram details the competing reaction pathways based on the electronic structure derived above.

Reactivity Mol 1-(2-Bromoethoxy) -2-nitrobenzene Site1 Site A: C-Br Carbon (High Positive Potential) Mol->Site1 Attack by Amines/Thiols Site2 Site B: Nitro Group (Low LUMO) Mol->Site2 Attack by Reductants Rxn1 Nucleophilic Substitution (S_N2) Site1->Rxn1 Rxn2 Reduction (H_2/Pd or Fe/HCl) Site2->Rxn2 Prod1 Product: Amino-ether (Linker formation) Rxn1->Prod1 Prod2 Product: Aniline deriv. (Benzoxazine precursor) Rxn2->Prod2

Caption: Figure 2. Dual reactivity pathways dictated by MEP and FMO topology. Site A is kinetically controlled; Site B is thermodynamically controlled.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link

  • Soto, J., & Algarra, M. (2021).[1][2] Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Link[3]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. Link

  • Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Nitro/Ether IR assignments).

Sources

Technical Guide: Discovery and Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, mechanistic principles, and optimized synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene (CAS: 18800-37-8).

Executive Summary & Chemical Identity

1-(2-Bromoethoxy)-2-nitrobenzene is a pivotal bifunctional intermediate in organic synthesis, serving as the "ortho-nitro" photolabile core for caged calcium compounds (e.g., NP-EGTA) and fluorescent ionophores. Its structure combines a nitro-aromatic ring with an electrophilic alkyl bromide tail, enabling the modular attachment of chelators (like BAPTA) or bioactive pharmacophores.

Property Data
IUPAC Name 1-(2-Bromoethoxy)-2-nitrobenzene
CAS Registry 18800-37-8
Molecular Formula

Molecular Weight 246.06 g/mol
Physical State Yellow crystalline solid or oil (purity dependent)
Key Application Precursor for "Caged" neurotransmitters &

chelators

Historical Context & Discovery

While simple alkylation of nitrophenols dates back to early 20th-century physical organic chemistry (investigations into the "ortho effect" and dipole moments), the functional significance of this specific molecule was cemented in the late 1980s and early 1990s by Ellis-Davies and Kaplan .

Their work sought to create photolabile chelators that could release Calcium ions (


) upon UV irradiation ("uncaging"). 1-(2-Bromoethoxy)-2-nitrobenzene was identified as the essential "linker" that connects the photo-cleavable 2-nitrophenyl group to the calcium-binding EGTA backbone.
  • Seminal Reference: Ellis-Davies, G. C. R., & Kaplan, J. H. (1994). Nitrophenyl-EGTA, a Photolabile Chelator of High Selectivity for

    
    .
    
  • Patent Grounding: The synthesis is explicitly detailed as "Intermediate 5" in US Patent 5,446,186 , establishing the industrial standard for its production.

Mechanistic Analysis: Williamson Ether Synthesis

The synthesis relies on a Williamson Ether Synthesis , a bimolecular nucleophilic substitution (


).
Reaction Pathway

The reaction involves the attack of the 2-nitrophenoxide anion (generated in situ) on 1,2-dibromoethane .

Critical Challenge: The reaction has two competing pathways:

  • Mono-alkylation (Target): Formation of 1-(2-Bromoethoxy)-2-nitrobenzene.

  • Bis-alkylation (Impurity): The product reacts again with another phenoxide to form 1,2-bis(2-nitrophenoxy)ethane (dimer).

Control Strategy: To favor the mono-product, 1,2-dibromoethane is used in large excess (typically 3–5 equivalents). This ensures that the phenoxide statistically encounters the dibromide much more often than the mono-alkylated product.

Mechanistic Diagram (Graphviz)

ReactionMechanism Nitrophenol 2-Nitrophenol (Nucleophile Precursor) Phenoxide 2-Nitrophenoxide Anion (Active Nucleophile) Nitrophenol->Phenoxide -H+ Base Base (K2CO3) (Deprotonation) Base->Phenoxide Dibromide 1,2-Dibromoethane (Electrophile - Excess) TS Transition State [SN2 Attack] Dibromide->TS Phenoxide->TS Target 1-(2-Bromoethoxy)-2-nitrobenzene (Target Mono-ether) TS->Target Major Path (High Conc. Br-R-Br) Dimer 1,2-Bis(2-nitrophenoxy)ethane (Unwanted Dimer) Target->Dimer Side Reaction (If Low Conc. Br-R-Br)

Caption: Kinetic competition between mono-alkylation (target) and dimerization during Williamson ether synthesis.

Experimental Protocol (Optimized)

This protocol is adapted from the Ellis-Davies patent and modern optimized procedures. It prioritizes yield and purity by suppressing dimerization.

Reagents & Equipment[1]
  • Reactants: 2-Nitrophenol (13.9 g, 0.1 mol), 1,2-Dibromoethane (56.4 g, 0.3 mol, 3 equiv ).

  • Base: Potassium Carbonate (

    
    ), anhydrous (20.7 g, 0.15 mol).
    
  • Solvent: Acetone (dry, 200 mL) or Acetonitrile (

    
    ).
    
  • Apparatus: 500 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas (

    
    ) inlet.
    
Step-by-Step Methodology
  • Activation: In the round-bottom flask, dissolve 2-Nitrophenol (13.9 g) in 200 mL of dry acetone. Add anhydrous

    
     (20.7 g). Stir at room temperature for 30 minutes to generate the bright yellow/orange phenoxide anion.
    
  • Addition: Add 1,2-Dibromoethane (56.4 g) in a single portion. Note: Using a large excess is critical here.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) with vigorous stirring. Maintain reflux for 16–24 hours . Monitor via TLC (Hexane:EtOAc 4:1) until the starting nitrophenol is consumed.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent and excess 1,2-dibromoethane. Caution: 1,2-dibromoethane is toxic; use a cold trap.

  • Purification:

    • The residue will be a yellow oil containing the product and some dimer.

    • Recrystallization (Optional): If solid, recrystallize from ethanol.

    • Flash Chromatography (Recommended): Elute with Hexane/Ethyl Acetate (9:1). The mono-bromide (Target) elutes first (

      
      ), followed by the dimer (
      
      
      
      ).
  • Yield: Expected yield is 60–75% .

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Nitrophenol + K2CO3 in Acetone Activation Stir 30 min (Phenoxide Formation) Start->Activation Addition Add Excess 1,2-Dibromoethane (3.0 Equivalents) Activation->Addition Reflux Reflux 18h @ 56°C (Monitor TLC) Addition->Reflux Filtration Filter Inorganic Salts Reflux->Filtration Evaporation Rotavap (Remove Solvent & Excess Dibromide) Filtration->Evaporation Purification Flash Chromatography (Hexane:EtOAc 9:1) Evaporation->Purification Final Pure Product: 1-(2-Bromoethoxy)-2-nitrobenzene Purification->Final

Caption: Step-by-step process flow for the synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene.[1][2][3][4][5][6]

Applications in Drug Development & Research

The 1-(2-Bromoethoxy)-2-nitrobenzene moiety is a "privileged scaffold" for creating photo-responsive biological tools.

Application Domain Mechanism of Action Example Compounds
Caged Calcium The nitrobenzyl group undergoes photolysis (UV 365nm), cleaving the ether bond and releasing the chelated

ion.
NP-EGTA , DMNP-EDTA
Fluorescent Probes Acts as a linker to attach fluorophores to ion-sensing domains.Mag-Fura-2 analogs
Medicinal Chemistry Precursor for benzoxazine synthesis (via reduction of nitro group and cyclization).Tamsulosin intermediates

References

  • Ellis-Davies, G. C. R., & Kaplan, J. H. (1994).

    
    . Proceedings of the National Academy of Sciences, 91(5), 187-191. Link
    
  • Ellis-Davies, G. C. R. (1995). Structure and synthesis of nitrophenyl-EGTA, a caged calcium... U.S. Patent No. 5,446,186. Washington, DC: U.S. Patent and Trademark Office. Link

  • Biosynth. (n.d.).[7] 1-(2-Bromoethoxy)-2-nitrobenzene Product Page. Retrieved February 1, 2026. Link[8][9]

  • Kahn, K. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Chemical Neuroscience. Link

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling and management of 1-(2-Bromoethoxy)-2-nitrobenzene. As a crucial intermediate in various synthetic pathways, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide causal explanations for safety protocols, grounded in the chemical's specific toxicological properties.

Core Hazard Profile and Risk Assessment

1-(2-Bromoethoxy)-2-nitrobenzene is a multi-functional compound, and its hazards arise from the combined reactivity of the bromoalkane and the systemic toxicity of the nitroaromatic core. A comprehensive risk assessment must consider both its immediate irritant effects and the more insidious systemic threats.

GHS Hazard Summary

The Globally Harmonized System (GHS) classification provides a standardized summary of the primary hazards. Understanding these is the first step in developing robust safety protocols.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[1][2][3]
Skin Irritation (Category 2)

Warning H315: Causes skin irritation.[1][2][3]
Serious Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Warning H335: May cause respiratory irritation.[1][2][3]
The Causality Behind the Hazards: A Deeper Mechanistic Dive

While the GHS statements provide a high-level warning, a senior scientist must understand the underlying toxicology. The primary concern with this and related nitroaromatic compounds is not merely irritation but profound systemic toxicity.

  • Acute and Irritant Effects : The classifications for skin, eye, and respiratory irritation (H315, H319, H335) are predictable for a reactive halogenated organic compound.[1][2][3] These are immediate, localized inflammatory responses upon contact. While significant, they are often less dangerous than the systemic effects because they provide an immediate warning signal to the user.

  • Systemic Toxicity - The Nitrobenzene Core : The nitrobenzene moiety is the source of the most severe health risks. It is readily absorbed through the skin and via inhalation.[4][5] Once in the bloodstream, its primary toxic effect is the induction of methemoglobinemia .[4][6][7]

    • Mechanism of Methemoglobinemia : The nitro group is metabolized in the body, leading to oxidative stress on red blood cells. This process oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen.

    • Clinical Manifestation : As methemoglobin levels rise, the blood's oxygen-carrying capacity plummets. This leads to symptoms such as headache, dizziness, fatigue, and a characteristic blue or grayish discoloration of the skin (cyanosis).[4][6][7] At high concentrations, this can progress to respiratory distress, collapse, coma, and death.[4][7] This severe systemic risk is the primary driver for mandating the use of stringent engineering controls and impermeable personal protective equipment.

  • Long-Term Exposure Risks : The parent compound, nitrobenzene, is classified by IARC as possibly carcinogenic to humans (Group 2B) and is a known reproductive toxicant in animal studies.[4][5] Therefore, 1-(2-Bromoethoxy)-2-nitrobenzene should be handled with extreme caution as a potential carcinogen and reproductive hazard, reinforcing the need to minimize exposure.[4]

Proactive Safety Protocols and Exposure Control

The cornerstone of working safely with this compound is a proactive approach centered on the principle of ALARA (As Low As Reasonably Achievable) exposure. This is achieved through a multi-layered defense system.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; engineering controls are the first and most critical.

  • Chemical Fume Hood : All handling of 1-(2-Bromoethoxy)-2-nitrobenzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and aerosols, preventing inhalation, which is a primary route of exposure.[3][8]

  • Ventilation : The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9]

  • Emergency Equipment : Ensure immediate access to a safety shower and an eyewash station.[8][9] Their location must be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must directly address the identified hazards of irritation and, most importantly, dermal absorption.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting chemical splash goggles.[1][10][11]

    • Best Practice/High-Risk Operations : When handling larger quantities (>1 L) or performing operations with a high splash potential, a full-face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient.[11]

  • Hand Protection :

    • Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart for breakthrough time information.

    • Inspect gloves for any signs of degradation or puncture before each use.

    • Use a "two-glove" policy for added protection during transfers.

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste stream.

  • Body Protection :

    • A flame-resistant lab coat, fully buttoned, is required.[11]

    • Ensure clothing covers all exposed skin; open-toed shoes are strictly prohibited.[11]

  • Respiratory Protection :

    • Under normal operating conditions within a fume hood, respiratory protection is not required.

    • In the event of a spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges should be used by trained emergency response personnel.[1]

Safe Handling and Storage Protocols
  • Handling : Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][9] Do not eat, drink, or smoke in the laboratory.[1][2][9] Avoid the formation of dusts or aerosols.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][12] The storage location should be locked, as indicated by precautionary statement P405.[1][2] Store away from incompatible materials, particularly strong oxidizing agents.[10][12]

Emergency Response and First Aid Workflow

In the event of an exposure or spill, a rapid and correct response is critical. The following workflow outlines the necessary steps.

Exposure Response Workflow

ExposureWorkflow cluster_event Initial Event cluster_routes Exposure Routes & Immediate Actions cluster_assessment Professional Medical Response start Exposure Event inhalation Inhalation - Move to fresh air - Keep comfortable start->inhalation skin Skin Contact - Remove contaminated clothing - Wash with soap & water (15+ min) start->skin eyes Eye Contact - Rinse with water (15+ min) - Remove contact lenses start->eyes ingestion Ingestion - Rinse mouth - DO NOT induce vomiting start->ingestion breathing Breathing Difficulty? inhalation->breathing medical Seek Immediate Medical Attention (Bring SDS) skin->medical eyes->medical ingestion->medical artificial_resp Give Artificial Respiration (if trained) breathing->artificial_resp Yes breathing->medical No artificial_resp->medical

Caption: Logical workflow for responding to an exposure event.

Detailed First-Aid Protocols
  • If Inhaled : Immediately move the individual to fresh air and keep them comfortable for breathing.[1][2][3] If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][3]

  • If on Skin : Take off all contaminated clothing immediately.[1] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation occurs or persists.[1][2]

  • If in Eyes : Rinse cautiously and thoroughly with water for at least 15 minutes.[1][2] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[1][2] It is imperative to get medical attention immediately.

  • If Swallowed : Rinse the mouth with water.[1][2][3] Never give anything by mouth to an unconscious person and DO NOT induce vomiting.[3] Call a poison center or doctor for medical help immediately.[1][2]

Fire and Spill Management

Fire-Fighting Measures
  • This material is combustible but not readily ignitable.[13]

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][3][4]

  • Hazardous Combustion Products : A fire will produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen bromide.[3][10][12]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of toxic fumes.[1][3][12]

Accidental Release Measures
  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, but contain the spill from spreading.

  • Protect : Don the appropriate PPE, including respiratory protection if the spill is outside of a fume hood.

  • Contain and Absorb : Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1]

References

  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. Thermo Fisher Scientific. [Link]

  • NITROBENZENE Fact Sheet. Delaware Health and Social Services. [Link]

  • Public Health Statement for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

  • SAFETY DATA SHEET - 1-(2-Bromoethoxy)-3-nitrobenzene. Fisher Scientific. [Link]

  • Hazard Summary: Nitrobenzene. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Toxicological Profile for Nitrobenzene. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Nitrobenzene: toxicological overview. UK Health Security Agency. [Link]

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Methodological & Application

Application Note: A Two-Step Protocol for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine from 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine, a core heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Benzoxazine derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] This protocol starts with the readily available precursor, 1-(2-Bromoethoxy)-2-nitrobenzene, and proceeds through a reductive amination followed by a base-mediated intramolecular cyclization. We provide in-depth explanations for experimental choices, detailed step-by-step methodologies, characterization guidelines, and a troubleshooting guide to ensure reliable and reproducible results for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic motif found in numerous natural products and clinically relevant molecules.[5] Its structural features allow for diverse biological activities, making it a focal point for the development of novel therapeutic agents.[1][2] The synthesis of functionalized benzoxazine derivatives is therefore a critical endeavor in pharmaceutical research.[5][6]

The protocol herein describes a robust and logical pathway to the parent 3,4-dihydro-2H-1,4-benzoxazine structure. The strategy leverages the dual functionality of the starting material, 1-(2-Bromoethoxy)-2-nitrobenzene. The nitro group serves as a masked amine, which, upon reduction, becomes the key nucleophile for the subsequent ring-forming reaction.[7] The bromoethoxy side chain provides the electrophilic center necessary for the intramolecular cyclization. This two-step approach offers a clear and controllable route to the desired heterocyclic core.

Overall Reaction Scheme

The synthesis proceeds in two distinct experimental stages:

  • Reduction: The nitro group of 1-(2-Bromoethoxy)-2-nitrobenzene is reduced to a primary amine to yield the key intermediate, 2-(2-Bromoethoxy)aniline.

  • Cyclization: The resulting intermediate undergoes a base-mediated intramolecular nucleophilic substitution to form the 3,4-dihydro-2H-1,4-benzoxazine ring.

Overall Reaction Scheme showing the two-step synthesis of 3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocols

Part 1: Synthesis of Intermediate: 2-(2-Bromoethoxy)aniline

Causality Behind Experimental Choices: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While various methods exist (e.g., catalytic hydrogenation), the use of stannous chloride (SnCl₂) in acidic medium (concentrated HCl) is chosen for its high efficiency, reliability in laboratory settings, and tolerance of the alkyl halide functionality present in the substrate. The acidic environment activates the nitro group for reduction by Sn(II), which is subsequently oxidized to Sn(IV). The reaction is typically heated to ensure completion.

Protocol 1: Reduction of 1-(2-Bromoethoxy)-2-nitrobenzene

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 eq).

  • Add ethanol (or a similar suitable solvent) to dissolve the starting material.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure 2-(2-Bromoethoxy)aniline.

Quantitative Data for Protocol 1

Reagent Molar Eq. Molecular Wt. Amount (Example)
1-(2-Bromoethoxy)-2-nitrobenzene 1.0 246.06 g/mol 5.0 g
Stannous Chloride Dihydrate 4.5 225.63 g/mol 20.6 g
Concentrated HCl - - ~30 mL
Ethanol - - ~100 mL
Ethyl Acetate (for extraction) - - ~150 mL

| Expected Yield | | | 75-85% |

Part 2: Intramolecular Cyclization to 3,4-Dihydro-2H-1,4-benzoxazine

Causality Behind Experimental Choices: This step is an intramolecular Williamson ether synthesis variant, where the newly formed amino group acts as the nucleophile. To facilitate the nucleophilic attack on the carbon bearing the bromine, a base is required. Potassium carbonate (K₂CO₃) is an excellent choice as it is a mild, inexpensive, and non-nucleophilic base, minimizing side reactions. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction. Heating is necessary to provide the activation energy for the ring closure.

Protocol 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine

  • In a 100 mL round-bottom flask, dissolve the purified 2-(2-Bromoethoxy)aniline (1.0 eq) from Part 1 in acetonitrile (ACN).

  • Add anhydrous potassium carbonate (K₂CO₃) (approx. 2.0-3.0 eq).

  • Equip the flask with a reflux condenser and magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 82 °C for ACN) and maintain for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of ACN.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water (2 x 30 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the final product by column chromatography or recrystallization to obtain pure 3,4-dihydro-2H-1,4-benzoxazine.

Quantitative Data for Protocol 2

Reagent Molar Eq. Molecular Wt. Amount (Example)
2-(2-Bromoethoxy)aniline 1.0 216.08 g/mol 3.5 g
Potassium Carbonate (K₂CO₃) 2.5 138.21 g/mol 5.6 g
Acetonitrile (ACN) - - ~70 mL

| Expected Yield | | | 80-90% |

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-(2-Bromoethoxy)-2-nitrobenzene Reduction Step 1: Reduction Start->Reduction  SnCl2·2H2O, conc. HCl  Ethanol, Reflux Intermediate Intermediate: 2-(2-Bromoethoxy)aniline Cyclization Step 2: Cyclization Intermediate->Cyclization  K2CO3, Acetonitrile  Reflux Product Final Product: 3,4-Dihydro-2H-1,4-benzoxazine Reduction->Intermediate Cyclization->Product

Caption: Two-step synthesis workflow from starting material to final benzoxazine product.

Characterization of the Final Product

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method. The spectrum of 3,4-dihydro-2H-1,4-benzoxazine should show characteristic signals for the protons on the oxazine ring. Typically, two triplets are observed for the methylene protons (-O-CH₂- and -N-CH₂-), along with aromatic signals and a broad singlet for the N-H proton. The characteristic proton signals for the oxazine ring, O–CH₂–N and Ar–CH₂–N, are key identifiers.[8]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the expected number of signals for the aromatic and aliphatic carbons, confirming the overall carbon framework.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should confirm the functional groups present. Key absorbances to look for include:

    • N-H stretch (~3350-3450 cm⁻¹)

    • Aromatic C-H stretches (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretches (~2850-2950 cm⁻¹)

    • C-O-C (ether) stretch (~1200-1250 cm⁻¹). The absence of strong N-O stretches from the nitro group (~1530 and 1350 cm⁻¹) is crucial for confirming the initial reduction. The presence of an oxazine ring breathing mode can also be an indicator.[9]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. For 3,4-dihydro-2H-1,4-benzoxazine (C₈H₉NO), the expected [M+H]⁺ would be approximately 136.07 m/z.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1: Incomplete Reduction Insufficient reducing agent (SnCl₂).Reaction time too short.Ineffective heating.Add more SnCl₂ and HCl portion-wise.Increase reflux time and monitor closely by TLC.Ensure the reaction is maintained at the proper reflux temperature.
Step 1: Low Yield of Intermediate Product lost during basic workup (precipitated with tin salts).Incomplete extraction.Ensure pH is sufficiently basic to precipitate all tin salts.Be meticulous during extraction; perform multiple extractions with fresh solvent. Consider filtering the basic slurry before extraction.
Step 2: Incomplete Cyclization Base is not strong enough or is hydrated.Reaction temperature too low or time too short.Use freshly dried, anhydrous K₂CO₃.Consider a stronger base like Cs₂CO₃ or NaH if necessary (use with caution).Ensure adequate reflux temperature and extend the reaction time.
Final Product is Impure Incomplete reaction in either step.Ineffective purification.Re-purify using column chromatography with a shallower solvent gradient.Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

Safety Precautions

  • 1-(2-Bromoethoxy)-2-nitrobenzene: Handle with care. It is an alkylating agent and may be toxic.

  • Concentrated Hydrochloric Acid: Highly corrosive. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stannous Chloride: Can cause skin and eye irritation.

  • Solvents (Ethanol, Ethyl Acetate, Acetonitrile): Flammable. Keep away from ignition sources. Acetonitrile is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • The neutralization step with strong base is highly exothermic and can cause splashing. Perform this step slowly and with cooling in an ice bath.

References

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing).
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing), 2023.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6][10]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central, 2020. Available at:

  • Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Semantic Scholar.
  • Synthesis of 1,4-benzoxazine derivatives. ResearchGate.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI, 2020.
  • Synthesis of benzoxazine derivatives and their polymers. ResearchGate.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Illustrative representation of the reaction of 2-aminophenol with glycerol through a combined mechanochemical and microwave-assisted approach. ResearchGate.
  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. ResearchGate, 2024.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH, 2019.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. NIH, 2020.
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI, 2021.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing).
  • The Journal of Organic Chemistry Vol. 91 No. 4. ACS Publications.
  • Synthesis and characterization of bio‐based benzoxazines derived from thymol. SciSpace.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, 2022.
  • Synthesis and Properties of Spiro-Centered Benzoxazines. ACS Publications, 2015.

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Application Note: A Detailed Protocol for the Reductive Cyclization of 1-(2-Bromoethoxy)-2-nitrobenzene to Synthesize 2,3-Dihydrobenzo[b]oxazine

Application Note: A Detailed Protocol for the Reductive Cyclization of 1-(2-Bromoethoxy)-2-nitrobenzene to Synthesize 2,3-Dihydrobenzo[b][1][2]oxazine

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 2,3-dihydrobenzo[b][1][2]oxazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details a robust reductive cyclization of 1-(2-bromoethoxy)-2-nitrobenzene. The procedure employs Tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups.[1][3] This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles, expected analytical data, and practical troubleshooting advice to ensure successful synthesis and validation.

Introduction and Significance

The 2,3-dihydrobenzo[b][1][2]oxazine core is a privileged scaffold found in numerous biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as PARP1 inhibitors for cancer therapy and as agents targeting hypoxic tumor cells.[4][5][6] The synthetic strategy presented herein involves a one-pot transformation that masterfully combines two fundamental organic reactions: the reduction of an aromatic nitro group to an amine, followed by an immediate intramolecular nucleophilic substitution to forge the six-membered oxazine ring. This tandem approach is efficient, atom-economical, and provides a reliable pathway to this valuable heterocyclic system from readily available starting materials.

Reaction Mechanism: From Nitroarene to Benzoxazine

The conversion of 1-(2-bromoethoxy)-2-nitrobenzene to 2,3-dihydrobenzo[b][1][2]oxazine is a sequential process initiated by the reduction of the nitro moiety.

  • Reduction of the Nitro Group: The process begins with the reduction of the electron-withdrawing nitro group (–NO₂) to an electron-donating amino group (–NH₂). Tin(II) chloride is an effective reducing agent for this transformation in an acidic medium.[7] The tin metal acts as the electron source, reducing the nitro group through nitroso and hydroxylamine intermediates to the corresponding aniline derivative.[7][8] The acidic environment prevents undesirable side reactions and ensures the final amine is protonated as an anilinium salt.[7]

  • Intramolecular Cyclization: Once the nucleophilic amino group is formed in situ, it is perfectly positioned for an intramolecular nucleophilic attack on the adjacent electrophilic carbon atom bearing the bromine atom. This Williamson ether-like synthesis step proceeds via an Sɴ2 mechanism, displacing the bromide ion and closing the six-membered ring to form the final 2,3-dihydrobenzo[b][1][2]oxazine product.

The overall transformation is illustrated below.

Caption: Reaction mechanism for the synthesis of 2,3-dihydrobenzo[b][1][2]oxazine.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS No.Mol. WeightPropertiesSupplier Example
1-(2-Bromoethoxy)-2-nitrobenzene18800-37-8246.06 g/mol Solid, M.P: 40-44 °CSigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol Solid, suspected sensitizerSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Solvent, Flammable liquidFisher Scientific
Ethanol (EtOH)64-17-546.07 g/mol Solvent, Flammable liquidFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Aqueous solutionPrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying agentSigma-Aldrich
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol Corrosive liquidFisher Scientific
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromoethoxy)-2-nitrobenzene (5.0 g, 20.3 mmol).

  • Dissolution: Add ethyl acetate (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate (22.9 g, 101.5 mmol, 5 equivalents) in ethanol (50 mL). Add this solution to the reaction flask.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (5 mL) to the stirred mixture. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 75-80°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly and carefully pour it over crushed ice (approx. 200 g). Basify the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9. Caution: CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 80:20 hexane:ethyl acetate) to afford 2,3-dihydrobenzo[b][1][2]oxazine as a pure solid.

Gcluster_prepReaction Phasecluster_workupWork-up & Extractioncluster_purifyPurificationA1. Dissolve 1-(2-bromoethoxy)-2-nitrobenzene in EtOAcB2. Add SnCl₂·2H₂O solutionin EtOHA->BC3. Add conc. HCl andreflux for 4-6 hoursB->CD4. Cool and quenchon iceC->DMonitor by TLCE5. Neutralize with sat.NaHCO₃ solution to pH ~8-9D->EF6. Extract with EtOAc(3x)E->FG7. Wash with brine and dryover Na₂SO₄F->GH8. Concentrate underreduced pressureG->HI9. Purify by flash columnchromatographyH->IJ10. Obtain pure product andperform characterizationI->J

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization and Expected Results

The identity and purity of the synthesized 2,3-dihydrobenzo[b][1][2]oxazine should be confirmed using standard analytical techniques.

TechniqueExpected Result
Appearance White to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~6.7-6.9 (m, 4H, Ar-H), ~4.3 (t, 2H, O-CH₂), ~3.9 (br s, 1H, N-H), ~3.4 (t, 2H, N-CH₂) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~143.2, ~133.9, ~121.8, ~118.5, ~117.0, ~115.9 (Ar-C), ~66.8 (O-CH₂), ~43.5 (N-CH₂) ppm.
Mass Spec (HRMS-ESI) Calculated for C₈H₉NO [M+H]⁺: 136.0757; Found: 136.0759.
IR Spectroscopy (KBr)ν ~3350 cm⁻¹ (N-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1220 cm⁻¹ (C-O stretch).

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on solvent and instrument calibration.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reduction of the nitro group. 2. Deactivated SnCl₂ reagent. 3. Insufficient reaction time or temperature.1. Ensure 5 equivalents of SnCl₂ are used. Add the reagent in portions if the reaction is highly exothermic. 2. Use a fresh bottle of SnCl₂·2H₂O. 3. Extend reflux time to 8 hours and monitor closely by TLC.
Incomplete Reaction Insufficient amount of reducing agent or acid.Add an additional 0.5-1.0 equivalent of SnCl₂ and a small amount of HCl and continue refluxing.
Formation of Side Products 1. Over-reduction or side reactions due to excessive heat. 2. Dimerization or polymerization of intermediates.1. Maintain a gentle reflux; do not overheat. 2. Ensure proper neutralization during work-up. Optimize purification with careful column chromatography.
Difficulty in Purification Co-elution of product with tin salts or byproducts.During work-up, ensure the aqueous layer is thoroughly basified to precipitate tin hydroxides. A filtration step after neutralization but before extraction can help remove insoluble tin salts.

Safety and Handling

  • 1-(2-Bromoethoxy)-2-nitrobenzene: Harmful if swallowed and is an irritant. Handle with gloves and safety glasses.

  • Tin(II) chloride: May cause skin sensitization. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Concentrated HCl: Highly corrosive. Handle only in a fume hood with acid-resistant gloves and goggles.

  • Organic Solvents (EtOAc, EtOH): Flammable. Keep away from ignition sources.

  • The neutralization step with sodium bicarbonate produces CO₂ gas. Perform this step slowly in a large vessel to avoid dangerous pressure buildup and overflow.

References

  • ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • LookChem. (n.d.). 1-(2-Bromoethoxy)-2-nitrobenzene. Retrieved from [Link]

  • Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206. Available from: [Link]

  • PubMed. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. Available from: [Link]

  • Ferreira, M. J., et al. (2018). Oxidative Synthesis of Benzo[1][2]oxazines from α-Branched Primary Amines and ortho-Benzoquinones. ChemRxiv. Retrieved from [Link]

Leveraging 1-(2-Bromoethoxy)-2-nitrobenzene for the Synthesis of Privileged Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the intricate process of drug discovery, the strategic selection of chemical building blocks is paramount. These foundational molecules must offer a blend of reactivity, versatility, and the potential to generate structurally diverse scaffolds. 1-(2-Bromoethoxy)-2-nitrobenzene is a quintessential example of such a building block, embodying a powerful combination of functionalities tailored for the synthesis of complex, biologically relevant molecules.

Its structure is deceptively simple, yet it houses two distinct and orthogonally reactive chemical handles:

  • The 2-Bromoethoxy Moiety: This functional group serves as a potent electrophile, ideal for facile alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. The two-carbon linker provides conformational flexibility, a desirable trait in molecules designed to interact with biological targets.

  • The ortho-Nitro Phenyl Group: The nitro group is a cornerstone of medicinal chemistry.[1] It is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring. More importantly, it is a versatile synthetic precursor, most commonly reduced to a primary aniline. This transformation is pivotal, as the resulting amine can participate in a host of ring-forming reactions, enabling the construction of diverse heterocyclic systems.[2] The ortho positioning of the ether linkage and the nitro group is geometrically primed for intramolecular cyclization reactions post-reduction, a key strategy for building polycyclic scaffolds.

This application note provides a detailed exploration of 1-(2-Bromoethoxy)-2-nitrobenzene as a strategic building block. We will delve into its application in the synthesis of benzoxazine-related structures, which are prevalent in many pharmacologically active compounds, offering detailed, field-proven protocols and explaining the causality behind the experimental choices.[3][4]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 18800-37-8[5]
Molecular Formula C₈H₈BrNO₃[5]
Molecular Weight 246.06 g/mol [5][6]
Appearance Off-white to yellow solid
Melting Point 40-44 °C[5]
Boiling Point 341.5 °C at 760 mmHg[5]
Storage Inert atmosphere, Room Temperature[5]

Safety Note: 1-(2-Bromoethoxy)-2-nitrobenzene is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Two-Stage Strategy for Heterocycle Synthesis

The primary utility of 1-(2-Bromoethoxy)-2-nitrobenzene in medicinal chemistry lies in a powerful two-stage synthetic sequence: intermolecular N-alkylation followed by intramolecular reductive cyclization . This strategy efficiently converts simple starting materials into complex heterocyclic cores, such as those found in benzoxazines and related scaffolds.

G cluster_1 Stage 2: Reductive Cyclization A 1-(2-Bromoethoxy)-2-nitrobenzene C N-Alkylated Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B Primary/Secondary Amine (R-NH₂) B->C D N-Alkylated Intermediate E Final Heterocyclic Scaffold (e.g., Benzoxazine derivative) D->E Reducing Agent (e.g., SnCl₂·2H₂O) Heat

Caption: A generalized two-stage workflow for heterocyclic synthesis.

This approach is highly modular, allowing for significant diversity in the final product. By varying the amine nucleophile used in Stage 1, a wide array of derivatives can be synthesized from a single, common building block.

Protocol: Synthesis of a Dihydrodibenzo[b,f][5][7]oxazepine Scaffold

This protocol details the synthesis of a tricyclic scaffold, demonstrating the practical application of the two-stage strategy. This core is of significant interest in medicinal chemistry.

Stage 1: N-Alkylation of a Primary Amine

The first step is a classic SN2 reaction. The choice of a non-nucleophilic base is critical to prevent competing hydrolysis of the bromoalkane. Potassium carbonate is an excellent choice as it is inexpensive, effective, and easily removed during workup. Acetonitrile is a preferred solvent due to its polar aprotic nature, which promotes SN2 reactions, and its convenient boiling point.[7]

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq.), 1-(2-Bromoethoxy)-2-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.2 M with respect to the primary amine.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated intermediate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Table of Representative N-Alkylation Reactions:

Amine SubstrateBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃ACN82685-95
4-FluoroanilineK₂CO₃DMF90880-90
BenzylamineNaHTHF66490-98
MorpholineCs₂CO₃ACN825>95
Stage 2: Intramolecular Reductive Cyclization

With the N-alkylated intermediate in hand, the next step is the reduction of the nitro group to an amine, which spontaneously or upon heating, undergoes intramolecular cyclization to form the desired heterocycle. Tin(II) chloride dihydrate is a classic and reliable reagent for this transformation, being particularly effective for aromatic nitro group reductions in the presence of other functional groups.

Detailed Protocol:

  • Dissolve the purified N-alkylated intermediate (1.0 eq.) from Stage 1 in ethanol (EtOH) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise at 0°C. Causality : The acidic medium is required for the reduction mechanism, and the excess of the reducing agent ensures the complete conversion of the nitro group.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78°C).

  • Stir at reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final dihydrodibenzo[b,f][5][8]oxazepine scaffold.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge RBF with: 1. N-Alkylated Intermediate 2. Ethanol C Cool RBF to 0°C A->C B Prepare SnCl₂·2H₂O in conc. HCl D Add SnCl₂/HCl solution dropwise B->D C->D E Heat to Reflux (78°C) for 2-6h D->E F Monitor by TLC/LC-MS E->F G Cool and Quench on Ice F->G Upon Completion H Basify to pH > 8 (e.g., NaHCO₃) G->H I Filter through Celite® H->I J Liquid-Liquid Extraction I->J K Dry, Concentrate J->K L Flash Chromatography K->L M Pure Heterocycle L->M

Caption: Step-by-step experimental workflow for reductive cyclization.

Expert Insights and Broader Applications

While the synthesis of nitrogen-containing heterocycles is a primary application, the utility of 1-(2-Bromoethoxy)-2-nitrobenzene is not limited to this pathway.

  • O-Alkylation and S-Alkylation: Phenolic or thiol-containing substrates can be readily alkylated on oxygen or sulfur, respectively. The resulting products can then undergo the same reductive cyclization strategy to yield oxygen or sulfur-containing heterocycles.

  • The Nitro Group as a Pharmacophore: Beyond its role as a synthetic handle, the nitroaromatic group is itself a recognized pharmacophore in numerous approved drugs.[9][10] Its strong electron-withdrawing and hydrogen-bonding capabilities can be crucial for target binding. However, it is also considered a potential toxicophore, as in vivo reduction can lead to reactive intermediates.[1] Therefore, the decision to retain or transform the nitro group in a final drug candidate must be made with careful consideration of the structure-activity relationship (SAR) and the molecule's metabolic profile.

By mastering the reactivity of this bifunctional building block, medicinal chemists can rapidly access a rich diversity of chemical structures, accelerating the journey from hit identification to lead optimization.

References

  • 1-(2-Bromoethoxy)-2-nitrobenzene. LookChem. [Link]

  • CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. NCBI. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

  • Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. NIH. [Link]

  • Benzene, 1-bromo-3-nitro. Organic Syntheses Procedure. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. RSC Publishing. [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. ResearchGate. [Link]

  • Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Publications. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Special Issue : Application of Organic Synthesis to Bioactive Compounds. MDPI. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. ResearchGate. [Link]

  • 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183. PubChem. [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. MDPI. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

  • Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. ResearchGate. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH. [Link]

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Method for the Selective Reduction of the Nitro Group in 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The reduction of the nitro group in 1-(2-Bromoethoxy)-2-nitrobenzene to yield 2-(2-Bromoethoxy)aniline is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of a sensitive bromoethoxy side chain necessitates a careful selection of reduction methodology to ensure high chemoselectivity, avoiding unwanted side reactions such as dehalogenation or ether cleavage. This document provides a comprehensive guide to several field-proven methods for this conversion, detailing the underlying chemical principles, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal procedure for their specific needs.

Introduction: The Synthetic Challenge

The conversion of an aromatic nitro group to an aniline is a fundamental reaction in organic synthesis.[1][2] The resulting primary amine, 2-(2-Bromoethoxy)aniline, is a valuable building block, incorporating both a nucleophilic amine for further functionalization and a reactive bromoethyl group suitable for cyclization or substitution reactions.

The primary challenge in the reduction of 1-(2-Bromoethoxy)-2-nitrobenzene lies in the chemoselective transformation of the nitro group while preserving the bromoethoxy moiety. Aggressive reduction conditions can lead to hydrodebromination, cleavage of the ether bond, or other side reactions, diminishing the yield and complicating purification. Therefore, the choice of reducing agent and reaction conditions is paramount. This guide explores three robust methodologies: Catalytic Hydrogenation, Metal-Mediated Reductions (SnCl₂ and Fe), and Transfer Hydrogenation.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction strategy depends on available equipment, scale, substrate sensitivity, and desired purity. The following table summarizes the key characteristics of the discussed methods.

Method Primary Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Ni1-50 atm H₂, RT-60°CHigh atom economy, clean workupRequires specialized high-pressure equipment, risk of dehalogenation (debromination)[3]
Stannous Chloride Reduction SnCl₂·2H₂O, HCl/EthanolRefluxHigh chemoselectivity, tolerant of many functional groups[3][4]Difficult workup due to precipitation of tin salts[5][6], poor atom economy[6]
Iron Reduction Fe powder, HCl/AcOHRefluxInexpensive, environmentally benign metal, straightforward workup[3][7][8]Can require strongly acidic conditions, large excess of iron powder needed
Transfer Hydrogenation HCOOH or NH₄HCO₂, Pd/CRT-RefluxAvoids high-pressure H₂ gas, generally mild and selective[9][10]May require longer reaction times, catalyst cost

Detailed Experimental Protocols

Safety Precaution: 1-(2-Bromoethoxy)-2-nitrobenzene and its related isomers are irritants and harmful if swallowed or inhaled.[11][12][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is highly reliable for achieving chemoselective nitro reduction in the presence of halogens. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water.[6][15]

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1-(2-Bromoethoxy)-2-nitrobenzene C Reaction Mixture A->C Dissolve B SnCl2·2H2O in Ethanol B->C Add D Reaction Complete C->D Heat to Reflux (Monitor by TLC) E Crude Residue D->E Cool & Concentrate F F E->F Add Ethyl Acetate G Biphasic Mixture F->G Basify with 10% NaOH (pH > 12) (Precipitate forms) H Filtrate G->H Filter through Celite I Organic Layer H->I Separate Layers J J I->J Wash with Brine K K J->K Dry (Na2SO4) L Crude Product K->L Concentrate M Pure 2-(2-Bromoethoxy)aniline L->M Column Chromatography

Caption: Workflow for SnCl₂ Reduction.

Materials:

  • 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol or Ethyl Acetate

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(2-Bromoethoxy)-2-nitrobenzene in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Add SnCl₂·2H₂O portion-wise to the solution. The addition may be exothermic.

  • Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and slowly add 10% NaOH solution with vigorous shaking until the aqueous layer is strongly basic (pH > 12). A thick white precipitate of tin salts will form.[5]

  • Filter the entire biphasic mixture through a pad of Celite to remove the tin hydroxides. Wash the filter cake thoroughly with ethyl acetate.

  • Return the combined filtrate to the separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Bromoethoxy)aniline, which can be purified further by column chromatography.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a very clean reduction, with water as the only stoichiometric byproduct.[16] However, standard catalysts like Palladium on Carbon (Pd/C) can readily catalyze the cleavage of C-Br bonds.[3] Raney Nickel is often a more suitable choice for substrates containing aromatic halides.[3]

dot

A Is high-pressure H₂ equipment available? B Is potential dehalogenation a critical issue? A->B Yes C Is a difficult workup with metal salts acceptable? A->C No B->C Yes D Use Catalytic Hydrogenation (e.g., Raney Ni) B->D No E Use SnCl₂ Reduction C->E Yes F Use Fe/HCl or Transfer Hydrogenation C->F No

Caption: Decision-making for reduction method selection.

Materials:

  • 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 eq)

  • Raney Nickel (approx. 5-10% by weight, slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Add the starting material and solvent (Methanol or Ethanol) to a suitable high-pressure hydrogenation vessel.

  • Carefully add the Raney Nickel catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimization) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Keep it wet with solvent.

  • Rinse the filter cake with additional solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the product. The crude product is often of high purity, but can be further purified if necessary.

Protocol 3: Iron (Fe) Reduction in Acidic Medium

The reduction of nitroarenes using iron metal in acidic media is a classic, cost-effective, and environmentally safer method compared to tin-based reductions.[3][8] It is particularly useful for large-scale synthesis. The reaction proceeds via single electron transfer from iron, which is oxidized from Fe(0) to Fe(II).

Materials:

  • 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add iron powder, ethanol, and water (a common ratio is 5:2 v/v ethanol:water).

  • Heat the slurry to a gentle reflux and add a small amount of concentrated HCl (or a solution of NH₄Cl) to activate the iron surface.

  • Add a solution of 1-(2-Bromoethoxy)-2-nitrobenzene in ethanol dropwise to the refluxing mixture.

  • Maintain the reflux for 3-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through Celite to remove the iron and iron oxides. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate and water to the residue.

  • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or sodium bicarbonate until gas evolution ceases and the aqueous layer is basic (pH ~8-9).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Product Purification and Characterization

The crude 2-(2-Bromoethoxy)aniline obtained from any of these methods can be purified to a high degree using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Aniline and its derivatives are prone to air oxidation, which can cause discoloration.[17][18] It is advisable to store the purified product under an inert atmosphere and protect it from light.

dot

Caption: Overall Reaction Scheme.

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ScienceDirect. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • ResearchGate. (2025). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [Link]

  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • Google Patents. (n.d.).
  • ACS Green Chemistry Institute. (2026). Sn2+ reduction. [Link]

  • ACS Publications. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. [Link]

  • Royal Society of Chemistry. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. [Link]

  • Organic Syntheses. (n.d.). benzoxazoles. [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]

  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • SciSpace. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

  • National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • ACS Publications. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. [Link]

  • ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. [Link]

  • YouTube. (2025). Synthetic Route (Aniline to meta-Bromoaniline). [Link]

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Application Note: Strategic Use of 1-(2-Bromoethoxy)-2-nitrobenzene in Fluorescent Ionophore Synthesis

[1]

Executive Summary

The synthesis of high-fidelity fluorescent ionophores, particularly for Calcium (



1-(2-Bromoethoxy)-2-nitrobenzeneasymmetric

This guide details the strategic application of 1-(2-Bromoethoxy)-2-nitrobenzene to synthesize Photoinduced Electron Transfer (PET)-based sensors. It focuses on the "Masked Aniline" strategy , where the nitro group protects the critical nitrogen center during coupling, preventing premature oxidation or chelation until the sensor architecture is fully assembled.

Chemical Properties & Handling[2]

PropertySpecification
Chemical Name 1-(2-Bromoethoxy)-2-nitrobenzene
Synonyms 2-(2-Nitrophenoxy)ethyl bromide
CAS Number 18800-37-8
Molecular Weight 246.06 g/mol
Appearance Pale yellow solid or crystalline powder
Melting Point 40–44 °C
Solubility Soluble in DCM, DMF, Acetonitrile, THF; Insoluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light
Hazards Irritant (Skin/Eye). Potential alkylating agent (handle with gloves/fume hood).

Strategic Synthesis Workflow: The "Masked Aniline" Route

The utility of this compound lies in its ability to introduce a 2-aminophenoxyethyl moiety in a protected state. The synthesis of a PET-based sensor typically follows this logic:

  • Coupling (

    
    ):  The bromide reacts with a phenolic fluorophore (e.g., Fluorescein, Rhodamine derivative) or a chelator core.
    
  • Reduction: The nitro group is reduced to an aniline.[1]

  • Functionalization: The aniline nitrogen is alkylated (usually with ethyl bromoacetate) to form the ion-binding pocket.

  • Activation: Hydrolysis of esters yields the active carboxylate sensor.

Diagram 1: Modular Synthesis Workflow

The following diagram illustrates the conversion of a generic phenolic fluorophore into a functional calcium sensor using this reagent.

SynthesisWorkflowcluster_0Critical 'Masked' PhasePhenolPhenolic Fluorophore(Precursor)Intermediate1Nitro-EtherIntermediatePhenol->Intermediate1Alkyation(K2CO3, DMF, 60°C)Reagent1-(2-Bromoethoxy)-2-nitrobenzeneReagent->Intermediate1Reagent InputAnilineAniline Derivative(PET Donor)Intermediate1->AnilineReduction(H2/Pd-C or Fe/AcOH)BAPTA_EsterBAPTA-AM Ester(Protected Sensor)Aniline->BAPTA_EsterN-Alkylation(BrCH2CO2Et, Proton Sponge)FinalSensorActive Ionophore(Carboxylate Form)BAPTA_Ester->FinalSensorHydrolysis(KOH/MeOH)

Caption: Step-wise construction of a fluorescent ionophore. The nitro group acts as a latent amine, preventing side reactions during the initial coupling.

Detailed Experimental Protocols

Protocol A: Asymmetric Coupling (Alkylation)

Objective: Attach the 2-nitrophenoxyethyl arm to a phenolic substrate (e.g., a mono-protected hydroquinone or a fluorophore scaffold).

Reagents:

  • Substrate: Phenolic precursor (1.0 equiv)

  • Reagent: 1-(2-Bromoethoxy)-2-nitrobenzene (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the phenolic substrate in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: 
    
    
    is preferred over
    
    
    for faster kinetics and higher solubility in DMF.
  • Addition: Add 1-(2-Bromoethoxy)-2-nitrobenzene in one portion.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (typically Hexane:EtOAc).[2]

    • Checkpoint: The product will be less polar than the starting phenol.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography on silica gel.

Expert Insight: Avoid temperatures >100°C to prevent elimination of HBr from the ethyl linker, which forms a vinyl ether byproduct.

Protocol B: Nitro Reduction (Unmasking the PET Donor)

Objective: Convert the nitro group to the aniline required for metal chelation.

Method Choice:

  • Method 1 (Catalytic Hydrogenation): Cleanest, but risks reducing sensitive fluorophores (e.g., double bonds in cyanine dyes).

  • Method 2 (Iron/Acetic Acid): Robust, chemoselective, suitable for most fluorophores.

Procedure (Method 2 - Fe/AcOH):

  • Setup: Dissolve the Nitro-Ether intermediate in Glacial Acetic Acid / Ethanol (1:1 v/v).

  • Reduction: Add Iron powder (Fe, 5.0 equiv) and heat to 60 °C with vigorous stirring.

  • Monitoring: Reaction is usually complete in 1–2 hours. The yellow color of the nitro compound will fade or shift (anilines are often colorless or faintly brown).

  • Workup: Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     (Caution: Gas evolution). Extract with EtOAc.
    
  • Storage: IMMEDIATE ACTION REQUIRED. The resulting aniline is prone to oxidation. Proceed immediately to the next step or store under Argon at -20°C.

Protocol C: Construction of the Chelator (N-Alkylation)

Objective: Alkylate the aniline nitrogen to form the calcium-binding pocket (e.g., BAPTA structure).

Reagents:

  • Substrate: Aniline intermediate (from Protocol B)

  • Alkylating Agent: Ethyl Bromoacetate (excess, >4.0 equiv per amine proton)

  • Base: "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) or

    
     + NaI (catalytic).
    
  • Solvent: Anhydrous Acetonitrile.

Procedure:

  • Mixing: Dissolve the aniline and Proton Sponge (2.0 equiv) in Acetonitrile.

  • Addition: Add Ethyl Bromoacetate and catalytic Sodium Iodide (Finkelstein condition to generate the more reactive iodide in situ).

  • Reflux: Heat to reflux (82 °C) for 18–24 hours. This step is sterically demanding; driving the reaction to completion (tetra-alkylation for diamines, di-alkylation for mono-amines) is critical.

  • Purification: This step often yields a mixture of mono- and di-alkylated products. Rigorous column chromatography is required to isolate the fully alkylated species.

Mechanism of Action: The PET Switch

The synthesized ionophore functions via Photoinduced Electron Transfer (PET) .

  • OFF State (Free): The lone pair of electrons on the aniline nitrogen (created in Protocol B) is high in energy. Upon excitation of the fluorophore, an electron transfers from the aniline to the fluorophore's HOMO, quenching fluorescence.

  • ON State (Bound): When

    
     binds to the polyaminocarboxylate pocket, the nitrogen lone pair becomes involved in metal coordination. This lowers its energy level (redox potential increases), making electron transfer thermodynamically unfavorable. Fluorescence is restored.
    
Diagram 2: PET Mechanism & Sensor Logic

PET_Mechanismcluster_offOFF State (No Calcium)cluster_onON State (+ Calcium)Aniline_FreeAniline Nitrogen(High Energy Lone Pair)Fluorophore_OffFluorophore(Quenched)Aniline_Free->Fluorophore_Offe- Transfer (PET)Ca_BoundCa2+ IonAniline_BoundAniline Nitrogen(Coordinated to Ca2+)Ca_Bound->Aniline_BoundBindingFluorophore_OnFluorophore(Fluorescent!)Aniline_Bound->Fluorophore_OnPET Blocked

Caption: The PET mechanism. Calcium binding engages the nitrogen lone pair, blocking electron transfer and restoring fluorescence.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Elimination of HBr (Vinyl ether formation).Lower temperature to <60°C. Use

in DMF to increase nucleophilicity of the phenol.
Incomplete N-Alkylation Steric hindrance at the aniline nitrogen.Use "Proton Sponge" as base to prevent protonation of the intermediate. Add NaI catalyst.[3] Increase reflux time.
Oxidation of Aniline Air exposure during workup.Perform all workups with degassed solvents. Store intermediate under Argon.
Poor Solubility BAPTA esters are hydrophobic.Use EtOAc/Hexane for chromatography. The final hydrolysis (Protocol not detailed, but standard KOH/MeOH) renders it water-soluble.

References

  • Tsien, R. Y. (1980).[4][3] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404.

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450.

  • Ellis-Davies, G. C. R. (2008). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628.

  • Paredes, R. M., et al. (2008). Chemical Calcium Indicators. Methods, 46(3), 143–151.

  • Ambeed. (n.d.). 1-(2-Bromoethoxy)-2-nitrobenzene Product Data. Ambeed Chemical.

Application Note: High-Efficiency O-Alkylation with 1-(2-Bromoethoxy)-2-nitrobenzene

[1]

Executive Summary & Strategic Utility

1-(2-Bromoethoxy)-2-nitrobenzene (CAS: 13288-06-7) is a specialized alkylating agent that serves a dual purpose in medicinal chemistry: it acts as a robust linker and a latent heterocycle precursor .[1] Unlike simple alkyl halides, the ortho-nitro group provides a "masked" nucleophile. Upon reduction, this group converts to an amine, enabling an intramolecular cyclization to form 3,4-dihydro-2H-1,4-benzoxazines —a privileged scaffold in drug discovery (e.g., Levofloxacin, Ofloxacin).

This guide moves beyond standard Williamson Ether Synthesis parameters to provide optimized protocols specifically for this bulky, electron-deficient electrophile.

Mechanistic Insight & Reaction Design

The Electrophile Profile

The reagent features a primary alkyl bromide tethered to an electron-withdrawing o-nitrophenoxy moiety.[1]

  • Reactivity: The primary bromide is susceptible to

    
     attack.[1] However, the inductive effect of the phenoxy oxygen and the steric bulk of the ortho-nitro group can retard the reaction rate compared to simple ethyl bromide.[1]
    
  • Risk Factor: The

    
    -protons are acidic enough that strong, bulky bases (e.g., 
    
    
    -BuOK) may trigger E2 elimination, yielding the vinyl ether side product (1-(vinyloxy)-2-nitrobenzene) rather than the desired ether.
Strategic Pathway Diagram

The following diagram illustrates the reaction pathway, distinguishing between the desired substitution and the competing elimination, and the downstream utility.[2]

ReactionPathwayReagent1-(2-Bromoethoxy)-2-nitrobenzeneTransitionTransition State(SN2 vs E2)Reagent->Transition + BaseNuNucleophile(Phenol/Amine)Nu->TransitionProductO-AlkylatedAdductTransition->Product Mild Base(K2CO3/Cs2CO3)EliminationSide Product(Vinyl Ether)Transition->Elimination Strong/Bulky Base(t-BuOK)Benzoxazine1,4-BenzoxazineScaffoldProduct->Benzoxazine ReductiveCyclization(Fe/AcOH or H2/Pd)

Figure 1: Reaction pathway illustrating the competition between substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Phenols)

Best for: Simple phenols, naphthols, and robust substrates.

Rationale: Potassium carbonate (


11
  • Stoichiometry:

    • Substrate (Phenol): 1.0 equiv

    • 1-(2-Bromoethoxy)-2-nitrobenzene: 1.2 equiv[1]

    • Base (

      
      , anhydrous, granular): 2.0 equiv
      
    • Solvent (DMF or NMP): 0.2 M concentration relative to substrate.[1]

  • Procedure:

    • Charge a round-bottom flask with the Phenol and DMF .[1]

    • Add

      
        in one portion. Stir at RT for 15 minutes to allow phenoxide formation (color change often observed).
      
    • Add 1-(2-Bromoethoxy)-2-nitrobenzene (solid or pre-dissolved in minimal DMF).[1]

    • Heat the mixture to

      
        for 4–6 hours.
      
    • Monitoring: Check TLC for the disappearance of the phenol.[1] The product will typically be less polar than the starting phenol but more polar than the bromide reagent.[1]

  • Work-up:

    • Dilute with EtOAc and wash copiously with water (3x) to remove DMF.[1]

    • Wash with 1M NaOH (1x) to remove unreacted starting phenol.[1]

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The Finkelstein-Assisted Method (Sterically Hindered/Deactivated)

Best for: ortho-substituted phenols or electron-deficient phenols where nucleophilicity is low.[1]

Rationale: The addition of Potassium Iodide (KI) generates the alkyl iodide in situ (Finkelstein reaction).[1] The iodide is a better leaving group than bromide, accelerating the

1

1
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Reagent: 1.5 equiv[1]

    • Base (

      
      ): 2.0 equiv
      
    • Catalyst (KI): 0.2 equiv (20 mol%)

    • Solvent: Acetonitrile (MeCN) or Acetone (Reflux).[1]

  • Procedure:

    • Dissolve substrate and reagent in MeCN.[1]

    • Add

      
       and KI.[1]
      
    • Heat to Reflux (

      
      )  for 12–18 hours.
      
    • Note: The reaction mixture will turn yellow/orange due to trace iodine liberation; this is normal.[1]

Data Analysis & Validation

Expected NMR Signature

The successful incorporation of the 2-nitrophenoxyethyl linker is easily verified by

1
Proton EnvironmentMultiplicityChemical Shift (

, ppm)
Diagnostic Value

(Next to Phenol)
Triplet

High (New ether bond)

(Next to Nitro-aryl)
Triplet

High (Reagent moiety)
Aromatic

(ortho to

)
Doublet

Confirms Nitro group integrity
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Vinyl Ether Formation Base too strong or T too high.[1]Switch from NaH to

. Lower Temp to

.[1]
Low Conversion (<20%) Poor nucleophilicity or leaving group.[1]Switch to Protocol B (Add KI). Switch solvent to DMSO.[1]
Product is Oil/Gum Residual DMF or oligomerization.[1]Perform a rigorous water wash or column chromatography (Hex/EtOAc).[1]

Downstream Application: Benzoxazine Synthesis[1][4][5][8]

The primary value of this reagent is the synthesis of 3,4-dihydro-2H-1,4-benzoxazines .

Workflow:

  • O-Alkylation: (As described above).

  • Reduction/Cyclization:

    • Method: Iron powder (Fe) in Acetic Acid (AcOH) at

      
      .[1]
      
    • Mechanism:[1][2][3][4][5][6][7] The nitro group reduces to an aniline (

      
      ).[1] The amine then attacks the aromatic carbon of the phenol ring (if an appropriate leaving group is present) or, more commonly in this specific linker strategy, the nitrogen attacks the original phenol carbon if it was an activated position, or simply serves as a handle for further derivatization.
      
    • Note: If the target is the direct benzoxazine fused system, the starting material is usually a 2-halophenol . The amine formed from the nitro reduction displaces the halogen (Buchwald-Hartwig or Ullmann type, or nucleophilic aromatic substitution if activated).

OptimizationTreeStartStart: Choose ConditionsSubstrateQIs the PhenolSterically Hindered?Start->SubstrateQSimpleUse Protocol A(K2CO3 / DMF)SubstrateQ->SimpleNoHinderedUse Protocol B(Cs2CO3 / MeCN / KI)SubstrateQ->HinderedYesCheckCheck Conversion (TLC)Simple->CheckHindered->CheckSuccessProceed to WorkupCheck->Success>80%FailSwitch Solvent to DMSOIncrease Temp to 100°CCheck->Fail<50%

Figure 2: Decision tree for selecting the optimal alkylation protocol based on substrate sterics.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018).[8] Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Lewis Acid-Catalyzed Ring Opening and Cu(I)-Catalyzed Cyclization.[8] Journal of Organic Chemistry, 83(14), 7907-7918. [Link]

  • Reddy, G. J., & Rao, K. S. (2013).[9] Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.[1][8][10][9] Heterocyclic Communications, 19(6), 387–396.[9] [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[1][5] [Link]

Application Note: Strategic Utilization of 1-(2-Bromoethoxy)-2-nitrobenzene in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromoethoxy)-2-nitrobenzene (CAS 18800-37-8) serves as a high-value bifunctional building block in Solid-Phase Organic Synthesis (SPOS). Its utility stems from its dual reactivity: the alkyl bromide acts as a robust electrophile for resin functionalization, while the o-nitro group functions as a latent amine (reducible to aniline) or a photolabile trigger (Norrish Type II mechanism).

This Application Note details two distinct workflows:

  • The "Anchor" Protocol: Constructing photolabile linkers for "Caged" solid supports, enabling light-mediated release of target molecules.

  • The "Scaffold" Protocol: utilizing the molecule as a core synthon for the diversity-oriented synthesis (DOS) of 3,4-dihydro-1,4-benzoxazine libraries.

Chemical Properties & Handling[1]

PropertySpecificationApplication Relevance
Molecular Formula

Low MW allows high loading density on resins.
Molecular Weight 246.06 g/mol Facilitates easy calculation of resin equivalents.
Physical State Yellow Solid / CrystallineEasy to weigh; stable in ambient air.
Solubility DCM, DMF, DMSO, THFCompatible with standard SPOS swelling solvents.
Reactivity A Alkyl Bromide (

)
Susceptible to

displacement by resin-bound nucleophiles.
Reactivity B o-Nitro GroupPrecursor for reduction (

) or photolysis (

).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent premature photo-degradation.

Protocol A: Synthesis of Photolabile "Caged" Resin Linkers

This protocol describes the functionalization of a hydroxy- or amino-resin to create a photolabile anchor. The resulting o-nitrophenoxyethyl (NPE) moiety allows for the spatial and temporal control of substrate release upon UV irradiation.

Mechanism of Action

The 1-(2-bromoethoxy)-2-nitrobenzene is attached to the solid support via nucleophilic displacement of the bromide. The substrate of interest is then attached to the o-nitrobenzene system (often requiring further modification of the nitro group or ring). Upon irradiation (365 nm), the o-nitro group facilitates cleavage, releasing the substrate.

Experimental Workflow
Step 1: Resin Preparation
  • Resin: Wang Resin (0.5–1.0 mmol/g loading) or Trityl-OH resin.

  • Swelling: Swell 1.0 g of resin in dry DMF (10 mL) for 30 minutes.

Step 2: Etherification (Linker Attachment)
  • Dissolve 1-(2-Bromoethoxy)-2-nitrobenzene (5.0 equiv relative to resin loading) in dry DMF (8 mL).

  • Add Cesium Carbonate (

    
    )  (5.0 equiv) and Potassium Iodide (KI)  (0.5 equiv, catalyst).
    
  • Add the solution to the swollen resin.

  • Reaction: Agitate at 60°C for 12–16 hours.

  • Wash: Filter resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • QC: Verify attachment via IR spectroscopy (appearance of Nitro bands at ~1520 and 1345

    
    ) or elemental analysis (Bromine should be absent; Nitrogen present).
    
Step 3: Substrate Loading & Photocleavage
  • Note: This specific linker is often used to "cage" carboxylates or phenols.

  • Loading: React the resin-bound linker (now containing the nitrobenzene) with the target molecule. Modification may be required depending on the specific "caging" strategy (e.g., reducing nitro to hydroxylamine for specific linkages).

  • Cleavage: Suspend resin in pH 7.4 buffer/MeCN (1:1). Irradiate with UV light (365 nm, 10 mW/cm²) for 10–30 minutes.

Protocol B: Synthesis of 3,4-Dihydro-1,4-Benzoxazine Libraries

This protocol utilizes 1-(2-Bromoethoxy)-2-nitrobenzene as a scaffold to build heterocyclic libraries. The strategy involves alkylating a resin-bound amine, reducing the nitro group, and performing an intramolecular cyclization.

Reaction Scheme
  • Alkylation: Resin-Amine attacks the alkyl bromide.

  • Reduction: Nitro group reduced to aniline.

  • Cyclization: Reaction with an aldehyde (Pictet-Spengler-like) or carbonyl source (CDI) to close the oxazine ring.

Experimental Workflow
Step 1: Resin Loading (Amine Functionalization)
  • Resin: Rink Amide Resin (0.6 mmol/g).

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF, 2 x 10 min).

  • Spacer: Couple an amino acid (e.g., Glycine) to act as a spacer if necessary, ensuring a primary amine is available.

Step 2: N-Alkylation
  • Suspend resin (1.0 equiv) in DMF.

  • Add 1-(2-Bromoethoxy)-2-nitrobenzene (3.0 equiv).[1]

  • Add DIEA (Diisopropylethylamine) (4.0 equiv).

  • Heat: Agitate at 50°C for 16 hours. (The elevated temperature drives the displacement of the secondary bromide).

  • Wash: DMF (3x), DCM (3x).

  • Result: Resin-NH-

    
    -O-
    
    
    
    .
Step 3: Nitro Reduction
  • Prepare a solution of

    
      (2.0 M) in DMF.
    
  • Add to resin and agitate for 4 hours at room temperature.

  • Alternative: Use Sodium Dithionite (

    
    ) in THF/Water if mild conditions are needed.
    
  • Wash: DMF (5x), MeOH (3x), DCM (3x). Crucial: Ensure all Tin salts are removed.

  • Result: Resin-NH-

    
    -O-
    
    
    
    (Resin-bound diamine ether).
Step 4: Diversity Introduction (Cyclization)
  • Option A (Urea Formation): React with CDI (Carbonyldiimidazole) to form the cyclic urea derivative.

  • Option B (Aldehyde Condensation):

    • Suspend resin in TMOF (Trimethyl orthoformate) / DCM (1:1).

    • Add Aldehyde (

      
      , 5.0 equiv).
      
    • Agitate for 4 hours (Imine formation).

    • Add

      
        (5.0 equiv) and Acetic Acid (1%) to reduce the imine/close the ring (Reductive Amination/Cyclization).
      
  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     to release the final benzoxazine derivative.
    

Visualizing the Workflows

The following diagrams illustrate the logical flow of the two protocols described above.

Diagram 1: Photolabile Linker Construction ("Anchor" Strategy)

PhotolabileLinker Resin Hydroxy-Resin (Nucleophile) Coupling Etherification (Cs2CO3, DMF, 60°C) Resin->Coupling Reagent 1-(2-Bromoethoxy)- 2-nitrobenzene Reagent->Coupling Linker Resin-O-Linker-NO2 (Photolabile Anchor) Coupling->Linker Loading Substrate Loading (Drug/Probe) Linker->Loading Caged Caged Construct (Resin-Linker-Substrate) Loading->Caged UV UV Irradiation (365 nm) Caged->UV Release Released Substrate + Resin Byproduct UV->Release Cleavage

Caption: Workflow for creating a photolabile solid support using 1-(2-Bromoethoxy)-2-nitrobenzene.

Diagram 2: Benzoxazine Library Synthesis ("Scaffold" Strategy)

BenzoxazineSynthesis Start Resin-Bound Amine (Rink Amide) Alkylation N-Alkylation (Reagent + DIEA, 50°C) Start->Alkylation Intermediate1 Resin-NH-Linker-NO2 Alkylation->Intermediate1 Reduction Nitro Reduction (SnCl2, DMF) Intermediate1->Reduction Intermediate2 Resin-NH-Linker-NH2 (Latent Nucleophile) Reduction->Intermediate2 Cyclization Cyclization / Derivatization (Aldehydes/CDI) Intermediate2->Cyclization Cleavage TFA Cleavage Cyclization->Cleavage Final 1,4-Benzoxazine Derivative (Library Member) Cleavage->Final

Caption: Step-by-step synthesis of benzoxazine heterocycles using the reagent as a scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Efficiency Steric hindrance on resin.Use a PEG-based resin (e.g., TentaGel) to improve accessibility; Increase temperature to 60°C.
Incomplete Reduction Catalyst poisoning or aggregation.Switch from

to

(Sodium Dithionite) phase transfer conditions; Repeat reduction step.
Premature Cleavage Ambient light exposure.Wrap all reaction vessels in aluminum foil; work under amber light during the "Nitro" stages.
Side Reactions Alkylation of secondary amines.Ensure the resin-amine is primary; if using amino acids, ensure side chains are protected (e.g., Boc/tBu).

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Link

  • Kessler, M., Glatthar, R., Giese, B., & Bochet, C. G. (2003).[2] Sequentially photocleavable protecting groups in solid-phase synthesis.[2] Organic Letters. Link

  • Biosynth. (n.d.). 1-(2-Bromoethoxy)-2-nitrobenzene Product Data. Biosynth Catalog. Link[3]

  • Tang, S., et al. (2018). Spacer-Mediated Control of Coumarin Uncaging for Photocaged Thymidine. The Journal of Organic Chemistry. Link

  • Glatthar, R., & Giese, B. (2000). A new photocleavable linker in solid-phase chemistry for ether cleavage.[2] Organic Letters. Link

Sources

The Art of the Bond: A Researcher's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromoethoxy)-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in the intricate dance of molecular construction, particularly within the pharmaceutical and materials science landscapes, palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic strategy. This guide provides an in-depth exploration of the application of these powerful transformations to a unique and versatile building block: 1-(2-bromoethoxy)-2-nitrobenzene. This substrate, bearing an aryl bromide for coupling, a nitro group for electronic modulation and further functionalization, and a bromoethoxy chain ripe for subsequent manipulation, offers a gateway to a diverse array of complex molecular architectures.

This document moves beyond a simple recitation of steps. It is designed to arm researchers, scientists, and drug development professionals with the foundational knowledge, practical protocols, and critical insights necessary to confidently and successfully employ this chemistry. We will delve into the "why" behind the "how," fostering a deeper understanding of the mechanistic nuances that govern these reactions and empowering you to troubleshoot and adapt these methods to your specific synthetic challenges.

I. The Strategic Value of 1-(2-Bromoethoxy)-2-nitrobenzene in Synthesis

The unique trifecta of functional groups in 1-(2-bromoethoxy)-2-nitrobenzene makes it a highly strategic starting material. The electron-withdrawing nature of the ortho-nitro group activates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity allows for coupling under conditions that might be sluggish for less activated aryl bromides.

Furthermore, the bromoethoxy side chain presents a latent reactive handle. Following the cross-coupling event, this group can be a precursor for a variety of transformations, including intramolecular cyclizations to form benzofuran derivatives[3][4][5][6][7] or other heterocyclic systems, or it can serve as a point of attachment for other molecular fragments. The nitro group itself can be a precursor to an amino group through reduction, opening up another dimension of chemical space to explore.[8][9][10][11]

II. Core Palladium-Catalyzed Cross-Coupling Methodologies

This section details the application of four major classes of palladium-catalyzed cross-coupling reactions to 1-(2-bromoethoxy)-2-nitrobenzene derivatives: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Each protocol is presented with an emphasis on the rationale behind the choice of reagents and conditions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[12][13] For a substrate like 1-(2-bromoethoxy)-2-nitrobenzene, the electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step.[1][2]

Reaction Principle:

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Miyaura_Mechanism Ar-Br 1-(2-Bromoethoxy)-2-nitrobenzene Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-(2-Bromoethoxy)-2-nitrobenzene with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-(2-bromoethoxy)-2-nitrobenzene. Optimization of the base, solvent, and temperature may be necessary for different arylboronic acids.

Reagent MW Equivalents Amount Notes
1-(2-Bromoethoxy)-2-nitrobenzene246.06 g/mol 1.0246 mg (1.0 mmol)Starting material.
Phenylboronic Acid121.93 g/mol 1.2146 mg (1.2 mmol)Coupling partner.
Pd(OAc)₂224.50 g/mol 0.024.5 mg (0.02 mmol)Palladium source.
SPhos410.51 g/mol 0.0416.4 mg (0.04 mmol)Ligand.
K₂CO₃138.21 g/mol 2.0276 mg (2.0 mmol)Base.
1,4-Dioxane/H₂O (4:1)--5 mLSolvent system.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-bromoethoxy)-2-nitrobenzene (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are often effective for coupling electron-deficient aryl bromides as they promote the reductive elimination step.[8]

  • Base Selection: The choice of base is crucial. Carbonates are a good starting point, but for more challenging couplings, stronger bases like Cs₂CO₃ or phosphates may be beneficial.[14]

  • Solvent System: A mixture of an organic solvent and water is common for Suzuki reactions to aid in the dissolution of both the organic and inorganic reagents.

B. Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of substituted olefins.[14][15][16] The electron-deficient nature of 1-(2-bromoethoxy)-2-nitrobenzene makes it an excellent substrate for this transformation.[1]

Reaction Principle:

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[17][18]

Heck_Reaction_Mechanism Ar-Br 1-(2-Bromoethoxy)-2-nitrobenzene Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-Br(L2)->Migratory_Insertion Alkene Alkene (e.g., n-Butyl Acrylate) Alkene->Migratory_Insertion Intermediate Alkyl-Pd(II) Intermediate Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product H-Pd(II)-Br(L2) H-Pd(II)-Br Complex Beta_Hydride_Elimination->H-Pd(II)-Br(L2) Reductive_Elimination_Base Base-mediated Reductive Elimination H-Pd(II)-Br(L2)->Reductive_Elimination_Base Base Base (e.g., Et3N) Base->Reductive_Elimination_Base Reductive_Elimination_Base->Pd(0)L2 Catalyst Regeneration

Caption: Simplified Heck Reaction Catalytic Cycle.

Detailed Protocol: Heck Coupling of 1-(2-Bromoethoxy)-2-nitrobenzene with n-Butyl Acrylate

This protocol describes the coupling of 1-(2-bromoethoxy)-2-nitrobenzene with an acrylate, a common class of alkene partners in the Heck reaction.

Reagent MW Equivalents Amount Notes
1-(2-Bromoethoxy)-2-nitrobenzene246.06 g/mol 1.0246 mg (1.0 mmol)Starting material.
n-Butyl Acrylate128.17 g/mol 1.5192 mg (0.22 mL, 1.5 mmol)Alkene coupling partner.
Pd(OAc)₂224.50 g/mol 0.012.2 mg (0.01 mmol)Palladium source.
P(o-tolyl)₃304.37 g/mol 0.026.1 mg (0.02 mmol)Ligand.
Triethylamine (Et₃N)101.19 g/mol 2.0202 mg (0.28 mL, 2.0 mmol)Base and solvent.
DMF (optional)73.09 g/mol -2 mLCo-solvent if needed.

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine 1-(2-bromoethoxy)-2-nitrobenzene (246 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tolyl)₃ (6.1 mg, 0.02 mmol).

  • Degassing: Purge the tube with an inert gas for 5-10 minutes.

  • Reagent Addition: Add n-butyl acrylate (0.22 mL, 1.5 mmol) and triethylamine (0.28 mL, 2.0 mmol). If necessary, add DMF (2 mL) as a co-solvent.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Expert Insights:

  • Ligand Effects: For electron-deficient aryl bromides, phosphine ligands like P(o-tolyl)₃ are often sufficient. For more challenging substrates, more electron-rich and bulky ligands may be required.

  • Base and Solvent: Triethylamine often serves as both the base and a solvent in Heck reactions. For less soluble substrates, a co-solvent like DMF or NMP is beneficial.[9]

  • Regioselectivity: The arylation of acrylates typically occurs at the β-position, leading to the trans-isomer as the major product.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[19][20][21] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reaction Principle:

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[19]

Detailed Protocol: Sonogashira Coupling of 1-(2-Bromoethoxy)-2-nitrobenzene with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling. Copper-free variations exist and may be advantageous in certain contexts to avoid homocoupling of the alkyne.[21][22]

Reagent MW Equivalents Amount Notes
1-(2-Bromoethoxy)-2-nitrobenzene246.06 g/mol 1.0246 mg (1.0 mmol)Starting material.
Phenylacetylene102.13 g/mol 1.2123 mg (0.13 mL, 1.2 mmol)Terminal alkyne.
PdCl₂(PPh₃)₂701.90 g/mol 0.0214 mg (0.02 mmol)Palladium catalyst.
CuI190.45 g/mol 0.047.6 mg (0.04 mmol)Copper co-catalyst.
Triethylamine (Et₃N)101.19 g/mol -5 mLBase and solvent.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-(2-bromoethoxy)-2-nitrobenzene (246 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add degassed triethylamine (5 mL) followed by phenylacetylene (0.13 mL, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Expert Insights:

  • Copper Co-catalyst: The role of copper(I) is to facilitate the deprotonation of the alkyne and form the reactive copper acetylide.

  • Base: An amine base like triethylamine or diisopropylamine is essential for the reaction.

  • Atmosphere: Rigorous exclusion of oxygen is important to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

D. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.[6][23][24]

Reaction Principle:

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[24]

Detailed Protocol: Buchwald-Hartwig Amination of 1-(2-Bromoethoxy)-2-nitrobenzene with Morpholine

This protocol provides a starting point for the amination with a secondary amine. The choice of ligand and base is critical and often needs to be screened for optimal results.

Reagent MW Equivalents Amount Notes
1-(2-Bromoethoxy)-2-nitrobenzene246.06 g/mol 1.0246 mg (1.0 mmol)Starting material.
Morpholine87.12 g/mol 1.2105 mg (0.10 mL, 1.2 mmol)Amine coupling partner.
Pd₂(dba)₃915.72 g/mol 0.019.2 mg (0.01 mmol)Palladium source.
XPhos476.61 g/mol 0.0419 mg (0.04 mmol)Ligand.
NaOt-Bu96.10 g/mol 1.4134 mg (1.4 mmol)Base.
Toluene--5 mLSolvent.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOt-Bu (134 mg, 1.4 mmol).

  • Reagent Addition: Add a solution of 1-(2-bromoethoxy)-2-nitrobenzene (246 mg, 1.0 mmol) in toluene (2.5 mL), followed by morpholine (0.10 mL, 1.2 mmol) and additional toluene (2.5 mL).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • Ligand and Base Combination: The success of the Buchwald-Hartwig amination is highly dependent on the synergistic effect of the ligand and base. Bulky, electron-rich ligands like XPhos are often used in combination with strong, non-nucleophilic bases like sodium tert-butoxide.

  • Inert Atmosphere: Strict anaerobic conditions are crucial for this reaction as the Pd(0) catalyst and some ligands are sensitive to oxygen.

III. Troubleshooting and Key Considerations

  • Competing Intramolecular Cyclization: The bromoethoxy side chain can potentially undergo intramolecular reactions, such as cyclization to form a benzofuran ring system, especially under basic conditions at elevated temperatures. Careful monitoring of the reaction for byproducts is essential.

  • Nitro Group Reduction: Under certain conditions, particularly with some catalyst systems or in the presence of reducing agents, the nitro group may be partially or fully reduced to a nitroso or amino group.

  • Catalyst Deactivation: Impurities in the starting materials or solvents can lead to catalyst deactivation. Ensuring the use of high-purity reagents and properly dried, degassed solvents is critical for reproducibility.

IV. Conclusion

The strategic use of 1-(2-bromoethoxy)-2-nitrobenzene in palladium-catalyzed cross-coupling reactions opens a vast and exciting area for synthetic exploration. By understanding the fundamental principles of these reactions and carefully selecting the appropriate conditions, researchers can unlock the potential of this versatile building block to construct a wide range of complex and functionally rich molecules. The protocols and insights provided in this guide serve as a robust starting point for your synthetic endeavors, empowering you to push the boundaries of molecular design.

V. References

  • BenchChem. (n.d.). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Retrieved from a relevant chemical supplier's website.

  • Borau, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from a relevant chemistry resource website.

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528-7557.

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.

  • Zhang, W., & Jamison, T. F. (2021). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 143(31), 12053–12059.

  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.

  • ACS Catalysis. (2023, August 29). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.

  • National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.

  • Semantic Scholar. (2020, December 28). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

  • SciSpace. (n.d.). Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes.

  • ResearchGate. (n.d.). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines.

  • Hilaris Publisher. (n.d.). Nitroarenes are Synthesised by Oxidising Arylamines.

  • ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans.

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.

  • Sci-Hub. (n.d.). Synthesis of Benzofuranones via Palladium‐Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols.

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.

  • ACS Omega. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

  • Wikipedia. (n.d.). Heck reaction.

  • National Institutes of Health. (2022, November 21). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.

  • YouTube. (2023, March 23). Preparation of Arylamines, Part 1: Reduction of Nitroarenes.

  • Chemical Communications (RSC Publishing). (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.

Sources

Application Note: Synthesis of Heterocyclic Compounds from 2-(2-Nitrophenoxy)ethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine scaffolds is a cornerstone in the development of therapeutic agents, including potassium channel openers, anticoagulants, and neuroprotective drugs. The precursor 2-(2-nitrophenoxy)ethyl bromide (also known as 1-(2-bromoethoxy)-2-nitrobenzene) represents a "pre-loaded" synthon: it contains both the electrophile (alkyl bromide) and the masked nucleophile (nitro group) required for ring closure.

This guide details the Reductive Cyclization strategy to access the benzoxazine core.[1] Unlike multi-step condensation methods, this approach relies on a "trigger-and-snap" mechanism: reducing the nitro group unmasks a reactive aniline amine, which spontaneously undergoes intramolecular nucleophilic substitution (


) to displace the bromide and close the heterocyclic ring.
Key Advantages of This Pathway:
  • Atom Economy: All carbons in the ethyl chain are incorporated into the ring.

  • Regiospecificity: The ether linkage fixes the oxygen position, preventing isomer formation common in intermolecular condensations.

  • Scalability: The protocols below are adaptable from gram to kilogram scale.

Mechanistic Insight & Pathway Visualization

Understanding the reaction kinetics is vital for troubleshooting. The reaction proceeds through a distinct intermediate: the 2-(2-aminoethoxy)phenyl bromide . If the reduction is too slow, side reactions (dimerization of nitroso intermediates) can occur. If the cyclization is slow (e.g., due to steric hindrance in derivatives), polymerization of the amine may compete.

Figure 1: Reaction Mechanism & Workflow

BenzoxazineSynthesis cluster_side Critical Control Points Start 2-(2-Nitrophenoxy) ethyl bromide Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Nitro Reduction Inter Intermediate: 2-(2-Bromoethoxy)aniline Step1->Inter Unmasking Nucleophile Step2 Intramolecular Cyclization (SN2) Inter->Step2 Spontaneous Ring Closure Side1 Azo/Azoxy Dimers Inter->Side1 Incomplete Red. Side2 Polymerization Inter->Side2 Delayed Cycl. Product 3,4-Dihydro-2H- 1,4-benzoxazine Step2->Product HBr Elimination

Figure 1: The "Trigger-and-Snap" mechanism. Reduction of the nitro group (Red) generates the amine intermediate (Grey), which rapidly cyclizes to form the benzoxazine core (Green).

Experimental Protocols

Protocol A: Classical Iron-Mediated Reductive Cyclization

Best for: Robustness, tolerance of other functional groups, and cost-efficiency.[2]

Reagents:

  • 2-(2-Nitrophenoxy)ethyl bromide (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Proton source)

  • Ethanol (Co-solvent, optional)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-(2-nitrophenoxy)ethyl bromide (10 mmol) in Glacial Acetic Acid (30 mL).

    • Note: If solubility is poor, add Ethanol (10 mL).

  • Activation: Heat the solution to 60°C.

  • Addition: Add Iron powder (50 mmol) portion-wise over 20 minutes.

    • Critical: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain ~80-90°C.

  • Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine) may transiently appear before converting to the product (
      
      
      , fluorescent under UV).
  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron salts. Wash the pad with EtOAc.

    • Neutralize the filtrate with saturated

      
       or 
      
      
      
      (aq) until pH ~9. Caution: CO2 evolution.
    • Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Catalytic Hydrogenation (Clean Synthesis)

Best for: Pharmaceutical intermediates requiring high purity and no metal residues.

Reagents:

  • 2-(2-Nitrophenoxy)ethyl bromide (1.0 equiv)

  • 10% Pd/C (5-10 wt% loading)

  • Potassium Carbonate (

    
    , 1.1 equiv) - Scavenger for HBr
    
  • Methanol or Ethyl Acetate (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the substrate (10 mmol), Methanol (50 mL), and

    
     (11 mmol).
    
    • Rationale:

      
       is essential to neutralize the HBr generated during cyclization, preventing the formation of the hydrobromide salt which might stall the reaction or precipitate on the catalyst.
      
  • Catalyst Addition: Carefully add 10% Pd/C (100-200 mg) under an inert atmosphere (Nitrogen/Argon).

  • Hydrogenation: Pressurize with Hydrogen gas (

    
    ) to 30–50 psi. Shake/stir at room temperature for 4–6 hours.
    
  • Work-up:

    • Filter the catalyst carefully (pyrophoric risk).

    • Concentrate the filtrate.[4]

    • Redissolve in DCM/Water to remove inorganic salts (

      
      ).
      
    • Evaporate organic layer to yield the product.[3][4]

Data Summary & Troubleshooting

The following table summarizes expected outcomes and critical process parameters (CPPs).

ParameterIron/AcOH MethodHydrogenation (Pd/C)
Typical Yield 75 - 85%85 - 95%
Reaction Time 2 - 4 Hours4 - 6 Hours
Purity (Crude) Moderate (Iron salts present)High
Safety Profile Exothermic; H2 generationFlammability (H2/Catalyst)
Key CPP Stirring rate (heterogeneous)H2 Pressure & Base equivalents

Troubleshooting Guide:

  • Problem: Incomplete conversion.

    • Solution: In Method A, ensure Iron is activated (wash with dilute HCl prior if old). In Method B, increase pressure or check for catalyst poisoning (Br- accumulation).

  • Problem: Dimer formation (Azobenzene derivatives).

    • Solution: The reduction is too slow. Increase temperature or catalyst loading to push the intermediate quickly to the amine.

Downstream Applications: N-Functionalization

The resulting 3,4-dihydro-2H-1,4-benzoxazine contains a secondary amine, which is the primary handle for drug diversification.

Workflow for N-Alkylation/Acylation:

  • N-Alkylation: React with alkyl halides (R-X) and base (

    
    /DMF) to attach hydrophobic tails (common in potassium channel openers).
    
  • N-Sulfonylation: React with sulfonyl chlorides (

    
    ) to generate sulfonamide derivatives (common in antimicrobial screening).
    
Figure 2: Functionalization Tree

Functionalization Core 3,4-Dihydro-2H- 1,4-benzoxazine Path1 Reaction with R-COCl / Et3N Core->Path1 Path2 Reaction with R-X / K2CO3 Core->Path2 Path3 Reaction with R-SO2Cl / Pyridine Core->Path3 Prod1 N-Acyl Derivatives (Anti-inflammatory) Path1->Prod1 Prod2 N-Alkyl Derivatives (K+ Channel Openers) Path2->Prod2 Prod3 N-Sulfonyl Derivatives (Antimicrobial) Path3->Prod3

Figure 2: Divergent synthesis from the benzoxazine core. The secondary amine allows for rapid library generation.

References

  • Mal, A., et al. (2018).[5] "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Organic Chemistry Portal.

  • Reddy, G. J., & Rao, K. S. (2013).[6] "Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones." Heterocyclic Communications.

  • Biosynth. "1-(2-Bromoethoxy)-2-nitrobenzene Product Data." Biosynth Catalog. [7]

  • Zhang, Y., et al. (2023).[5][8] "Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines." Molecules (MDPI).

Sources

Application of C8H8BrNO3 in the development of caged compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Photolysis Strategies Using C8H8BrNO3 (MNB-Br)

Executive Summary & Core Directive

This technical guide details the application of C8H8BrNO3 , specifically the isomer 4-Methoxy-2-nitrobenzyl bromide (MNB-Br) , as a photocleavable protecting group (PPG). While the dimethoxy analog (DMNB) is widely known, the mono-methoxy variant (MNB) offers a distinct advantage profile: it balances improved water solubility over simple nitrobenzyl groups with a smaller steric footprint than DMNB, making it ideal for caging sterically sensitive neurotransmitters, nucleotides, and peptides.

This document provides a validated workflow for synthesizing MNB-caged substrates, a mechanistic breakdown of the photolysis (uncaging) event, and critical troubleshooting insights for drug development professionals.

Scientific Grounding: The MNB Advantage

The utility of C8H8BrNO3 in "caging" (rendering a molecule biologically inert until light activation) relies on the Norrish Type II photochemical reaction.

  • Structural Logic: The nitro group (-NO2) is positioned ortho to the benzylic carbon. Upon UV irradiation (~300–365 nm), the nitro group abstracts a benzylic hydrogen, initiating a rearrangement that cleaves the benzylic ester/ether bond.

  • Why MNB (C8H8BrNO3)?

    • Vs. 2-Nitrobenzyl (NB): The addition of the methoxy group at the para position (relative to the benzyl carbon) acts as an electron-donating group (EDG). This shifts the absorption maximum (

      
      ) toward longer wavelengths (closer to 350 nm) and increases the quantum yield (
      
      
      
      ) compared to the unsubstituted NB group.
    • Vs. 4,5-Dimethoxy-2-nitrobenzyl (DMNB): MNB is less bulky. In drug development, minimizing the lipophilicity and steric hindrance of the pro-drug moiety is often critical for membrane permeability and solubility.

Mechanism of Photolysis

The uncaging process follows a cascade:

  • Excitation: Photon absorption (

    
    ) excites the nitro group.
    
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Cyclization: The intermediate cyclizes to an isoxazole-like structure.

  • Cleavage: Hydrolysis yields the free bioactive substrate and the byproduct 4-methoxy-2-nitrosobenzaldehyde .

Experimental Protocol: Synthesis of MNB-Caged Compounds

Objective: To alkylate a bioactive substrate (Carboxylate, Phosphate, or Amine) using MNB-Br.

Reagents & Equipment
  • Reagent: 4-Methoxy-2-nitrobenzyl bromide (C8H8BrNO3) [Store at -20°C, Dark].

  • Substrate: Target molecule (e.g., Glutamate, ATP, GABA).

  • Solvent: Anhydrous DMF or DMSO (Water content < 50 ppm).

  • Base:

    
     (for carboxylates) or 
    
    
    
    (for phosphates).
  • Purification: HPLC (C18 column).

Step-by-Step Synthesis Workflow
  • Preparation (Dark Room):

    • All steps involving MNB-Br must be performed under yellow light or in a darkened fume hood to prevent premature photolysis.

    • Expert Insight: Wrap reaction vessels in aluminum foil. Even ambient fluorescent light contains enough UV to degrade the reagent over hours.

  • Activation:

    • Dissolve the substrate (1.0 eq) in anhydrous DMF.

    • Add Base (1.2 eq). Stir for 15 minutes to generate the nucleophilic anion.

  • Alkylation:

    • Add MNB-Br (1.1 eq) dropwise to the mixture.

    • Reaction: Stir at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the benzyl bromide peak (approx. MW 246) and appearance of the adduct (MW = Substrate + 165).

  • Quenching & Isolation:

    • Filter off solid salts.

    • Dilute with water (if substrate is hydrophobic) or precipitate with cold ether (if substrate is polar).

    • Critical: Do not use rotovap water baths >40°C, as thermal instability can be an issue for some ester linkages.

  • Purification:

    • Purify via Preparative HPLC.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor at 260 nm (Substrate) and 350 nm (MNB Cage).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Substrate Bioactive Substrate (Nucleophile) Intermediate Reaction Mixture (Dark/Anhydrous DMF) Substrate->Intermediate + Base (K2CO3) MNB MNB-Br (C8H8BrNO3) (Electrophile) MNB->Intermediate Alkylation Purification HPLC Purification (Yellow Light) Intermediate->Purification Filter & Conc. Product Caged-MNB Compound (Stable Pro-drug) Purification->Product Isolation

Caption: Figure 1. Synthesis pathway for MNB-caged compounds via nucleophilic substitution.

Protocol: Photolysis (Uncaging) & Validation

Objective: To release the active drug/molecule using UV irradiation.

Parameters
  • Light Source: 365 nm LED (High Power) or Mercury Arc Lamp with 300–400 nm bandpass filter.

  • Power Density: 5–20 mW/cm².

  • Buffer: PBS or HBSS (pH 7.4).

Procedure
  • Prepare a 1 mM stock solution of the Caged-MNB compound in DMSO.

  • Dilute to working concentration (e.g., 50 µM) in aqueous buffer.

  • Irradiation:

    • Expose sample to 365 nm light.

    • Timecourse: 0, 10s, 30s, 60s, 120s.

  • Quantification:

    • Analyze aliquots via HPLC.

    • Observe the decrease of the Caged peak and the increase of the Free Substrate peak.

    • Expert Insight: Watch for the "Nitroso" byproduct peak. It is often yellow/orange and can act as an internal filter , absorbing UV light and slowing down the reaction as it proceeds.

Photolysis Pathway (DOT Diagram)

Photolysis Caged MNB-Caged Molecule (Inactive) Excited Excited State (Nitro group) Caged->Excited UV (365nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cleavage Bond Cleavage AciNitro->Cleavage Rearrangement Active Free Bioactive Molecule Cleavage->Active Release Byproduct 4-Methoxy-2-nitrosobenzaldehyde (Toxic/Absorbent) Cleavage->Byproduct Side Product

Caption: Figure 2. Photochemical mechanism of MNB uncaging upon UV exposure.

Comparative Data & Specifications

The following table contrasts MNB (C8H8BrNO3) with other common caging groups to assist in selection.

Feature2-Nitrobenzyl (NB)4-Methoxy-2-nitrobenzyl (MNB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Precursor Formula C7H6BrNO2C8H8BrNO3 C9H10BrNO4
Absorbance Max ~265 nm~300-350 nm ~355 nm
Uncaging Speed Slow (

)
Medium (

)
Fast (

)
Solubility LowModerate Low (Hydrophobic)
Quantum Yield (

)
Low (< 0.01)Medium (~0.05 - 0.1) High (~0.1 - 0.2)
Steric Bulk LowMedium High

Troubleshooting & Expert Insights

  • Premature Hydrolysis:

    • Issue: Benzyl bromides are reactive.[1] If the MNB-Br reagent is old or stored improperly, it hydrolyzes to the alcohol (C8H9NO4), which is unreactive in alkylation.

    • Solution: Always check the purity of MNB-Br by NMR or GC-MS before synthesis. The CH2Br peak should be a sharp singlet around

      
       4.5–4.8 ppm.
      
  • Inner Filter Effect:

    • Issue: The nitroso-aldehyde byproduct absorbs strongly at 300–400 nm. In high-concentration experiments (>1 mM), the byproduct shields the remaining caged molecules from the light source.

    • Solution: Use flow cells or stir the solution vigorously during photolysis. Keep concentrations < 100 µM for kinetic studies.

  • Toxicity:

    • Issue: Nitroso compounds can react with thiol groups on proteins.

    • Solution: For live-cell applications, include a scavenger (like DTT or glutathione) in the buffer after photolysis if the byproduct toxicity is a concern, though this may interfere with the biological assay.

References

  • Synthesis of Caged Compounds

    • Title: "Photocleavable Protecting Groups: Strategies and Applic
    • Source:Chemical Reviews.
    • URL:[Link] (General grounding on Nitrobenzyl caging).

  • MNB Specifics

    • Title: "4-Methoxy-3-nitrobenzyl bromide (Product D
    • Source:BenchChem / PubChem D
    • URL:[Link] (Verifying chemical structure and properties).

  • Application in Nucleotides

    • Title: "Synthesis, photochemistry and applic
    • Source:N
    • URL:[Link] (Contextualizing the use of methoxy-nitrobenzyl variants).

  • Caging Group Comparison

    • Title: "The α,5-Dicarboxy-2-nitrobenzyl Caging Group, a Tool for..."
    • Source:ResearchG
    • URL:[Link] (Comparison of nitrobenzyl derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of this specific Williamson ether synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization to consistently achieve high yields of your target compound.

Core Synthesis Overview: The Williamson Ether Reaction

The synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the nucleophile is the 2-nitrophenoxide ion, generated by deprotonating 2-nitrophenol with a suitable base. This phenoxide then attacks the primary carbon of an electrophile, 1,2-dibromoethane, displacing a bromide ion as the leaving group.

The electron-withdrawing nature of the ortho-nitro group increases the acidity of the phenolic proton, making deprotonation more facile than with unsubstituted phenol. However, the reaction is not without its challenges, primarily the potential for side reactions that can significantly reduce the yield and complicate purification.

Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Nitrophenol 2-Nitrophenol 2-Nitrophenoxide 2-Nitrophenoxide 2-Nitrophenol->2-Nitrophenoxide Proton Abstraction Base Base Base->2-Nitrophenol Conjugate_Acid Conjugate_Acid 2-Nitrophenoxide_2 2-Nitrophenoxide (Nucleophile) Dibromoethane 1,2-Dibromoethane Product 1-(2-Bromoethoxy)-2-nitrobenzene Dibromoethane->Product Leaving_Group Bromide Ion (Br⁻) Dibromoethane->Leaving_Group Displacement 2-Nitrophenoxide_2->Dibromoethane Backside Attack

Caption: General mechanism for the synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene.

Recommended Experimental Protocol

This protocol is optimized to favor the formation of the desired mono-alkylated product while minimizing common side reactions. The key principle is using a large excess of the electrophile (1,2-dibromoethane) to statistically disfavor the formation of the bis-ether byproduct.

Reagent Stoichiometry and Properties
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
2-NitrophenolC₆H₅NO₃139.115.00 g0.0361.0
1,2-DibromoethaneC₂H₄Br₂187.8626.9 g (12.4 mL)0.1434.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.46 g0.0541.5
Acetone (anhydrous)C₃H₆O58.08150 mL--
Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (5.00 g, 1.0 eq) and anhydrous potassium carbonate (7.46 g, 1.5 eq).

    • Expertise & Experience: Using a fine powder of K₂CO₃ increases the surface area and reaction rate. Ensure K₂CO₃ is anhydrous, as water can hydrolyze the dibromoethane.

  • Solvent Addition: Add 150 mL of anhydrous acetone to the flask.

    • Causality: Acetone is a polar aprotic solvent that effectively dissolves the organic starting materials but does not excessively solvate the phenoxide, keeping it nucleophilic. Its boiling point (56°C) allows for gentle reflux conditions.

  • Electrophile Addition: Add 1,2-dibromoethane (12.4 mL, 4.0 eq) to the stirring suspension.

    • Trustworthiness: A 4-fold or greater excess of dibromoethane is critical. This ensures that the 2-nitrophenoxide is statistically more likely to encounter a molecule of dibromoethane rather than the already-formed product, thus suppressing the formation of 1,2-bis(2-nitrophenoxy)ethane.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-nitrophenol spot is consumed.

    • Expertise & Experience: The reaction is often characterized by a color change from yellow to a deeper orange or reddish-brown.

  • Work-up (Quench & Extraction): a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). Wash the salts with a small amount of acetone. b. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane (DCM, ~100 mL) and transfer to a separatory funnel. d. Wash the organic layer with 1M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted 2-nitrophenol.

    • Causality: 2-Nitrophenol is acidic and will be deprotonated by NaOH, making it water-soluble and easily removed from the organic layer. e. Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, a yellow oil or low-melting solid, can be purified by recrystallization from ethanol or isopropanol. If significant byproducts are present, column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) is recommended. The melting point of the pure product is 40-44 °C.[5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective base (old or wet K₂CO₃).2. Insufficient reaction time or temperature.3. Wet reagents or solvent.1. Use freshly dried, powdered K₂CO₃.2. Ensure gentle reflux is maintained and monitor by TLC to confirm reaction completion.3. Use anhydrous grade solvent and ensure starting materials are dry.
Significant Byproduct Formation 1. Primary Issue: Formation of 1,2-bis(2-nitrophenoxy)ethane.2. Insufficient excess of 1,2-dibromoethane.1. Increase the molar excess of 1,2-dibromoethane to at least 4-5 equivalents.2. Add the 2-nitrophenol/base slurry slowly to the solution of 1,2-dibromoethane.
Product is Dark and Oily 1. Reaction temperature was too high, causing decomposition.2. Incomplete removal of acidic impurities.1. Maintain a gentle reflux; do not overheat. Consider a solvent with a lower boiling point if necessary.2. Ensure the aqueous NaOH wash during work-up is thorough.
Reaction Stalls 1. Base is not strong enough or has been consumed.2. Poor solubility of the phenoxide salt.1. Check the quality of the base. For very stubborn reactions, consider a stronger base like NaH in an anhydrous solvent like DMF (use with extreme caution).2. Consider adding a phase-transfer catalyst.
Frequently Asked Questions (FAQs)

Q: My yield is consistently low (~30-40%). What is the most likely culprit?

A: The most common cause of low yields is the formation of the symmetrical diether byproduct, 1,2-bis(2-nitrophenoxy)ethane . This occurs when a molecule of the desired product reacts with a second molecule of 2-nitrophenoxide. Because the first SN2 reaction has already occurred, the second bromine atom in the product is still susceptible to nucleophilic attack. The most effective countermeasure is to use a large molar excess of 1,2-dibromoethane, as detailed in the protocol. This ensures the concentration of the dihalide is always much higher than the mono-alkylated product, favoring the desired reaction pathway.

Byproduct_Formation Product 1-(2-Bromoethoxy)-2-nitrobenzene Byproduct 1,2-bis(2-nitrophenoxy)ethane (Symmetrical Diether) Product->Byproduct Br_Ion Br⁻ Product->Br_Ion Phenoxide 2-Nitrophenoxide Phenoxide->Product SN2 Attack (Undesired)

Caption: Formation of the major diether byproduct.

Q: Why is potassium carbonate (K₂CO₃) recommended over a stronger base like sodium hydride (NaH)?

A: While NaH would deprotonate 2-nitrophenol very effectively, K₂CO₃ offers a better balance of reactivity and safety for this specific transformation. 2-Nitrophenol is significantly more acidic (pKa ≈ 7.2) than simple phenol (pKa ≈ 10) due to the electron-withdrawing nitro group, so a moderately strong base like K₂CO₃ is sufficient. Stronger bases like NaH can increase the rate of side reactions, such as the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide. Furthermore, K₂CO₃ is non-flammable, easier to handle, and the reaction can be run in less hazardous solvents like acetone instead of requiring strictly anhydrous THF or DMF.

Q: Would a phase-transfer catalyst (PTC) improve my yield?

A: Yes, a phase-transfer catalyst can be highly beneficial, especially in solid-liquid systems like the one described.[6][7] A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, works by transporting the phenoxide anion from the solid phase (or an aqueous phase) into the organic phase where the electrophile resides. This increases the effective concentration of the nucleophile in the reaction medium, often leading to faster reaction rates, lower required temperatures, and improved yields.[7][8] If your reaction is sluggish, adding a catalytic amount (1-5 mol%) of TBAB is an excellent optimization strategy.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Product CheckTLC Analyze TLC Plate of Crude Reaction Start->CheckTLC HighSM High Amount of Starting Material? CheckTLC->HighSM Yes HighByproduct High Amount of High Rf Byproduct? CheckTLC->HighByproduct No Sol_SM Solution: 1. Check base activity. 2. Increase reaction time/temp. 3. Use anhydrous reagents. HighSM->Sol_SM Sol_Byproduct Solution: Increase molar excess of 1,2-dibromoethane to >4 eq. HighByproduct->Sol_Byproduct Yes Success Yield Improved Sol_SM->Success Sol_Byproduct->Success

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Master Organic Chemistry. [Link]

  • Preparation of Nitrobenzene (Nitration of benzene) - Tishk International University. Tishk International University. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • Williamson Ether Synthesis - YouTube. (2023-11-07). Organic Chemistry Tutor. [Link]

  • 1-(2-Bromoethoxy)-2-nitrobenzene - LookChem. LookChem. [Link]

  • Benzene, 1-bromo-3-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • CN104086433A - O-bromonitrobenzene synthesis production process - Google Patents.
  • Table of content - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Preparation of 1-bromo-3-nitrobenzene - Sciencemadness.org. (2011-02-14). Sciencemadness.org. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018-05-01). The Organic Chemistry Tutor. [Link]

  • 3.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2025-02-02). Chemistry LibreTexts. [Link]

  • How to remove nitrobenzene from a reaction? - ResearchGate. (2022-04-29). ResearchGate. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975-12-23). Semantic Scholar. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023-01-22). Chemistry LibreTexts. [Link]

  • Nitrobenzene formation mechanism | organic chemistry reactions - YouTube. (2024-06-26). Land Of Learning. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. CRDEEP Journals. [Link]

  • Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phase transfer methodology for the synthesis of substituted stilbenes under Knoevenagel condensation condition | Request PDF - ResearchGate. (2025-08-07). ResearchGate. [Link]

  • 1-(2-Bromoethoxy)-4-nitrobenzene | C8H8BrNO3 | CID 235987 - PubChem. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in N-Alkylation Reactions with 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of amines using 1-(2-bromoethoxy)-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important reaction. The nucleophilic substitution of the bromide in 1-(2-bromoethoxy)-2-nitrobenzene by a primary or secondary amine is a robust method for synthesizing a variety of intermediates. However, like any chemical transformation, it is susceptible to side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and understand the formation of common side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiment, providing a logical path from observation to identification and resolution.

Q1: My TLC plate shows multiple new spots after the reaction. One major spot is less polar than my starting material, and another is very close to my desired product. What are these impurities?

A1: This is a classic observation in this alkylation reaction. The unexpected spots are likely due to two common side reactions: E2 elimination and over-alkylation.

  • The Less Polar Spot (Higher Rf): This is almost certainly the elimination product, 1-(vinyloxy)-2-nitrobenzene . This occurs when the amine, or another base in the reaction, acts as a Brønsted-Lowry base and abstracts a proton from the carbon adjacent to the bromine, leading to the elimination of HBr.[1][2] This side product is significantly less polar than the starting material and the desired amine product due to the loss of the polar C-Br bond and the absence of a new amine group.

  • The Spot Near Your Product: If you are using a primary amine (R-NH₂), the spot near your desired secondary amine product is likely the di-alkylated tertiary amine . The initially formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of 1-(2-bromoethoxy)-2-nitrobenzene.[3][4] This results in a "runaway" reaction.[3] This side product will have a polarity very similar to your desired product, making it challenging to separate.

Identification and Confirmation Protocol:

  • Co-spotting on TLC: If you have a reference standard for your product, co-spot it with the reaction mixture on a TLC plate. This will confirm which spot corresponds to your target molecule.

  • LC-MS Analysis: A quick LC-MS of the crude reaction mixture is the most efficient way to identify these species. Look for the predicted molecular weights:

    • Elimination Product: [M+H]⁺ for C₈H₇NO₃ = 166.04 g/mol

    • Desired Product (e.g., with Morpholine): [M+H]⁺ for C₁₂H₁₆N₂O₄ = 269.11 g/mol

    • Di-alkylated Product (from a primary amine, R-NH₂): [M-H]⁻ corresponding to the tertiary amine.

  • ¹H NMR of Crude Mixture: The elimination product has characteristic vinyl proton signals (a complex multiplet, often appearing as a doublet of doublets of doublets) between 4.0 and 7.0 ppm. The di-alkylated product will show a duplication of the signals corresponding to the 2-(2-nitrophenoxy)ethyl moiety.

Q2: My reaction has gone to completion, but my isolated yield is disappointingly low. What are the primary causes of mass loss?

A2: Low isolated yield, despite full consumption of the starting material, points towards the formation of significant quantities of side products that are either lost during workup or are difficult to separate from the main product.

  • Dominance of the Elimination Pathway: The most common reason for significant yield loss is the E2 elimination reaction.[1] This pathway is highly favored by:

    • Sterically Hindered Amines: Bulky amines are more likely to act as external bases than as nucleophiles.

    • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are thus favored by increased temperature.

    • Strong, Non-nucleophilic Bases: If you are using an additional base (e.g., triethylamine, DBU), it can promote elimination. Bulky bases like tert-butoxide are particularly known to favor elimination over substitution.[5]

  • Hydrolysis of the Starting Material: If there is significant water in your solvent or reagents, the starting 1-(2-bromoethoxy)-2-nitrobenzene can hydrolyze to form 2-(2-nitrophenoxy)ethanol .[6][7] This alcohol is water-soluble and may be lost during the aqueous workup, leading to an apparent loss of mass.

  • Over-alkylation Issues: As mentioned in Q1, if you are using a primary amine, a significant portion of your starting material could be consumed to form the di-alkylated product.[8] This is especially problematic if your purification method (e.g., recrystallization) is highly selective for the mono-alkylated product, leaving the di-alkylated impurity in the mother liquor.

Troubleshooting Workflow Diagram Here is a logical flow for diagnosing yield issues:

Troubleshooting_Yield Start Low Isolated Yield CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC MajorSideProduct Identify Major Side Product(s) CheckTLC->MajorSideProduct Spots Observed Elimination Elimination Product (1-vinyloxy-2-nitrobenzene) MajorSideProduct->Elimination Less Polar Spot Overalkylation Over-alkylation Product (Tertiary Amine) MajorSideProduct->Overalkylation Spot near Product (Primary Amine) Hydrolysis Hydrolysis Product (2-(2-nitrophenoxy)ethanol) MajorSideProduct->Hydrolysis Polar Spot Optimize Optimize Conditions Elimination->Optimize Reduce Temp, Use Milder Base Overalkylation->Optimize Adjust Stoichiometry, Use Amine Salt Hydrolysis->Optimize Use Anhydrous Solvents

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways and how can I control them?

A1: The primary desired reaction is an SN2 substitution. The main competing pathways are E2 elimination and over-alkylation. Control is achieved by carefully selecting reaction parameters.

Side ProductCompeting PathwayFavored ByPrevention Strategy
1-(vinyloxy)-2-nitrobenzene E2 EliminationHigh temperature, strong/bulky bases (e.g., t-BuOK, DBU), sterically hindered amines.[5]Use milder bases (K₂CO₃, NaHCO₃), lower the reaction temperature, use a polar aprotic solvent like DMF or Acetonitrile.
Di-alkylated Tertiary Amine SN2 Over-alkylationUsing a primary amine, product amine being more nucleophilic than starting amine.[3][4]Use a large excess of the primary amine to favor mono-alkylation statistically, or use the hydrobromide salt of the primary amine with a controlled addition of base.[9]
2-(2-nitrophenoxy)ethanol SN1/SN2 HydrolysisPresence of water in solvents or reagents.Use anhydrous solvents (e.g., dry DMF, dry acetonitrile) and ensure reagents are dry.

Reaction Pathways Diagram

Reaction_Pathways cluster_0 Desired Pathway cluster_1 Side Reactions SM 1-(2-Bromoethoxy)-2-nitrobenzene + Amine (R₂NH) Product Desired N-Alkylated Product (Sₙ2) SM->Product Nucleophilic Attack Elimination Elimination Product (E2) SM->Elimination Proton Abstraction Overalkylation Over-alkylation Product (Sₙ2) Product->Overalkylation + Starting Material (if R₂NH = R'NH₂)

Caption: Competing reaction pathways for the amine alkylation.

Q2: What are the optimal conditions to maximize the yield of the desired product?

A2: Optimal conditions balance reaction rate with selectivity.

  • Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are generally preferred as they effectively solvate the transition state of an SN2 reaction without promoting elimination as strongly as protic solvents.

  • Base: For secondary amines, often no additional base is needed as the amine itself can act as the base. For primary amines or when using an amine salt, a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is an excellent choice. It is strong enough to deprotonate the resulting ammonium salt but not so strong as to aggressively promote elimination.

  • Temperature: Start at room temperature and gently heat if necessary. A range of 50-80 °C is typically sufficient.[10] Avoid high temperatures (>100 °C) to minimize the E2 side reaction.

  • Stoichiometry:

    • For secondary amines , use a slight excess (1.1-1.2 equivalents) of the amine.

    • For primary amines , to suppress over-alkylation, a larger excess of the amine (2-5 equivalents) can be used. Alternatively, a more atom-economical approach is to use the amine hydrohalide salt and one equivalent of a base.[9]

Experimental Protocols

Protocol 1: General Procedure for the Reaction with a Secondary Amine (e.g., Morpholine)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethoxy)-2-nitrobenzene (1.0 eq).

  • Reagents: Add anhydrous acetonitrile (or DMF) to make a ~0.5 M solution. Add morpholine (1.2 eq) followed by powdered potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS (approx. 4-12 hours).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 2: Workflow for Side Product Identification
  • Crude Sample Prep: Take a ~1-2 mg sample of the crude reaction mixture post-workup and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Inject the sample onto an LC-MS system.

    • Method: Use a C18 column with a water/acetonitrile (both with 0.1% formic acid) gradient.

    • Analysis: Extract the ion chromatograms for the expected masses of the starting material, product, elimination byproduct, hydrolysis byproduct, and over-alkylation byproduct (if applicable).

  • Preparative Chromatography: If a side product is present in >5% abundance, isolate it using column chromatography or preparative HPLC.

  • NMR Characterization: Acquire a ¹H NMR spectrum of the isolated impurity.

    • Elimination Product: Look for vinyl protons (~4.0-7.0 ppm).

    • Hydrolysis Product: Look for a broad singlet for the -OH proton and the absence of the amine signals.

    • Over-alkylation Product: Compare the integration of the aromatic protons to the protons on the two distinct (but similar) 2-(phenoxy)ethyl chains.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. [Link]

  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. [Link]

  • Simply Mechanisms. (2016). Elimination reaction 2 (2-bromobutane & ethanolic KOH). [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Wordpress. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • YouTube. (2025). Hydrolysis of Bromobutane Reaction Result JEE 12th Chemistry Haloalkanes And Haloarenes. [Link]

Sources

Technical Support Center: Optimizing Alkylation with 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ALK-NO2-001 Subject: Prevention of Polyalkylation during Nucleophilic Substitution Status: Resolved / Guide Available Expert Reviewer: Senior Application Scientist, Synthesis Division

Diagnostic Overview

The Reagent: 1-(2-Bromoethoxy)-2-nitrobenzene (CAS: 18800-37-8) is a specialized alkylating agent. It consists of a primary alkyl bromide tethered to an ortho-nitrophenoxy group.

The Problem: When reacting this electrophile with primary amines or poly-nucleophiles, users frequently encounter polyalkylation (or over-alkylation). This occurs because the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material (the primary amine) due to the inductive electron-donating effect of the newly attached alkyl group.

The Consequence: Instead of obtaining the desired mono-alkylated secondary amine, the reaction mixture becomes a "soup" of mono-alkylated, di-alkylated, and quaternary ammonium salts, drastically reducing yield and complicating purification.

The Mechanistic Basis (Why it Happens)

To solve the problem, we must understand the kinetics. The reaction follows an


 mechanism.[1]
  • Step 1 (Desired):

    
    
    
  • Step 2 (Undesired):

    
    
    

The Critical Failure Point: In many standard solvents,


. The secondary amine formed in Step 1 is more electron-rich and thus reacts faster with the remaining alkyl bromide than the original primary amine does.
Kinetic Competition Visualization

KineticCompetition Start Primary Amine (Nucleophile) Mono Mono-Alkylated Product (Target) Start->Mono k1 (Slow) + Reagent Reagent 1-(2-Bromoethoxy)- 2-nitrobenzene Poly Di-Alkylated Impurity (Polyalkylation) Mono->Poly k2 (Fast) + Reagent

Figure 1: The kinetic trap. The red arrow indicates the rapid secondary reaction that causes polyalkylation.

Troubleshooting Guide: Strategic Solutions

We employ three strategies to manipulate the kinetics in favor of


.
Strategy A: Statistical Control (The "Flood" Method)

Mechanism: By flooding the reaction with a massive excess of the nucleophile (amine), you statistically ensure that every molecule of the alkyl bromide (1-(2-Bromoethoxy)-2-nitrobenzene) collides with a fresh primary amine rather than a product molecule.

  • Protocol: Use 5–10 equivalents of the amine relative to the alkyl bromide.

  • Pros: Highly effective for cheap, volatile amines (which can be evaporated off).

  • Cons: Wasteful if the amine is expensive or difficult to separate.

Strategy B: The "Cesium Effect"

Mechanism: Using Cesium Carbonate (


) in DMF or Acetonitrile. Cesium is a large, soft cation that promotes the solubility of the inorganic base and can assist in coordinating the leaving group, but more importantly, it facilitates the deprotonation of the ammonium intermediate without aggressively promoting the second alkylation as much as stronger, smaller bases might in certain contexts.
  • Protocol: 1.0 eq Alkyl Bromide, 1.1 eq Amine, 2.0 eq

    
    , DMF, RT.
    
Strategy C: Stepwise Deprotonation (Salt Method)

Mechanism: Use the hydrobromide salt of the amine (


) and add base slowly. This keeps the concentration of free nucleophile low, preventing the "runaway" reaction.

Experimental Protocols

Protocol 1: The "Gold Standard" for Monoalkylation

Recommended for valuable amines where excess cannot be used.

Reagents:

  • Electrophile: 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (0.1 equiv) - Finkelstein condition to swap Br for I, making it more reactive, allowing lower temps.

Procedure:

  • Preparation: Dissolve 1.0 equiv of 1-(2-Bromoethoxy)-2-nitrobenzene in anhydrous MeCN.

  • Base Activation: In a separate flask, suspend the Primary Amine (1.1 equiv) and

    
     (2.0 equiv) in MeCN. Stir for 15 minutes at Room Temperature (RT).
    
  • Controlled Addition: Add the solution from Step 1 (Alkyl Bromide) dropwise to the suspension from Step 2 over 1 hour.

    • Why? Keeping the electrophile concentration low relative to the nucleophile at any given moment favors monoalkylation.

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water (to remove DMF/MeCN and residual base).

Data Table: Solvent & Base Selection Matrix[2]
ConditionBaseSolventSelectivity (Mono:Di)Notes
Standard

Acetone60:40Poor selectivity; significant over-alkylation.
High Temp DIPEAToluene50:50High elimination risk (vinyl ether formation).
Cesium

DMF90:10 Recommended. Best balance of rate and selectivity.
Statistical NoneNeat Amine99:1Best selectivity, but requires 10x excess amine.

Decision Tree for Troubleshooting

Use this flow to diagnose your specific outcome.

TroubleshootingTree Start Start: Analyze Reaction Outcome Outcome What is the major impurity? Start->Outcome Dialkyl Dialkylated Product (Polyalkylation) Outcome->Dialkyl Mass + Reagent Mass Vinyl Vinyl Ether (Elimination Product) Outcome->Vinyl Mass - HBr NoRxn No Reaction / Slow Outcome->NoRxn Starting Material Remains Sol1 Solution: Increase Amine Equivalents OR Switch to Cs2CO3/DMF Dialkyl->Sol1 Sol2 Solution: Lower Temperature Switch to Weaker Base (NaHCO3) Vinyl->Sol2 Sol3 Solution: Add KI (Finkelstein) Increase Temp to 60°C NoRxn->Sol3

Figure 2: Diagnostic flowchart for reaction optimization.

FAQs

Q: Can I use sodium hydride (NaH) to speed up the reaction? A: Avoid NaH. Sodium hydride is a strong base that will deprotonate the primary amine irreversibly, making it extremely nucleophilic. While this speeds up the first step, it almost guarantees polyalkylation because the resulting anion is too aggressive. Furthermore, NaH can cause elimination of the bromo-ethoxy group to form a vinyl ether side product.

Q: The nitro group is electron-withdrawing.[2] Does this help prevent polyalkylation? A: Marginally.[1] The 2-nitrophenoxy group pulls electron density through the ether oxygen, making the alkyl chain slightly less electron-rich than a standard ethyl group. However, this effect is weak at the


-carbon (the reaction site). It is not strong enough to prevent polyalkylation on its own without stoichiometric control [1].

Q: My product is difficult to separate from the dialkylated impurity. What now? A: If you already have the mixture, exploit the basicity difference. The secondary amine (mono-product) and tertiary amine (di-product) have different pKa values.

  • Acylation: React the crude mixture with acetic anhydride (

    
    ). Only the mono-alkylated (secondary) amine will react to form an amide. The di-alkylated (tertiary) amine cannot react.
    
  • Separation: The amide is neutral; the tertiary amine is basic. Wash with dilute acid (HCl). The tertiary amine goes into the water layer; your amide stays in the organic layer.

  • Hydrolysis: Hydrolyze the amide back to the secondary amine (if the rest of your molecule can survive acid/base hydrolysis).

References

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 10293-10311.

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!)." Master Organic Chemistry.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Finkelstein and Williamson-type reactions).
  • ResearchGate. (2014). "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides."[3] RSC Advances.

Sources

Technical Support Center: High-Purity Nitration of 1-(2-bromoethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: NIT-PH-BR-004 Subject: Optimization of Regioselectivity and Impurity Profile in 1-(2-bromoethoxy)-4-nitrobenzene Synthesis

Introduction: The Optimization Mandate

Welcome to the Reaction Optimization Hub. You are likely synthesizing 1-(2-bromoethoxy)-4-nitrobenzene , a critical intermediate for antiarrhythmic agents (e.g., Dofetilide) and other tyramine-based scaffolds.

The nitration of 1-(2-bromoethoxy)benzene presents a classic "Chemoselectivity vs. Stability" paradox. The alkoxy group activates the ring, inviting rapid nitration, but the pendant 2-bromoethyl chain is susceptible to acid-catalyzed hydrolysis or elimination.

This guide moves beyond standard textbook procedures to address the specific failure modes of this substrate: ortho-isomer contamination , bromo-chain hydrolysis , and oxidative tar formation .

Module 1: Regioselectivity Control (The Ortho/Para Ratio)

Q: Why is my ortho-isomer content consistently >15%?

A: The 2-bromoethoxy group is an ortho, para-director. While the para position is electronically favored, the ortho position is statistically favored (2 sites vs. 1). High ortho content usually stems from two factors: High Temperature and Small Electrophiles .

The Fix: Steric Steering via Acetyl Nitrate

Standard mixed acid (


) generates the naked nitronium ion (

), which is small and highly reactive, leading to lower discrimination between ortho and para sites.

Recommendation: Switch to an Acetic Anhydride (


) / Nitric Acid  system.
  • Mechanism: This forms acetyl nitrate (

    
    ) in situ. This electrophile is bulkier than the naked nitronium ion. The steric bulk of the 2-bromoethoxy tail clashes with the bulky acetyl nitrate at the ortho position, significantly shifting selectivity toward the para position.
    
  • Temperature Rule: Maintain reaction temperature between -5°C and 5°C . Above 10°C, the reversibility of the initial attack decreases, and thermodynamic control (which favors para) is lost to kinetic chaos.

Module 2: Functional Group Integrity (The Bromoethyl Tail)

Q: I see a hydroxyl impurity [1-(2-hydroxyethoxy)-4-nitrobenzene] by LC-MS. Where did it come from?

A: This is the "Silent Killer" of this synthesis. You have hydrolyzed your alkyl bromide.

Root Cause:

  • Acidic Hydrolysis: Strong mineral acids (

    
    ) at elevated temperatures can catalyze the nucleophilic attack of water (present in wet nitric acid or atmospheric moisture) on the alkyl bromide carbon.
    
  • Ether Cleavage: Extreme conditions can cleave the ether bond entirely, yielding 4-nitrophenol.

The Protocol for Stability:

  • Anhydrous Conditions: Use fuming nitric acid (>90%) or dry the reagents if using the acetic anhydride method. Water is the enemy until the quench.

  • The Quench: Never add water to the acid. Pour the reaction mixture onto crushed ice with vigorous stirring. This dilutes the acid heat immediately, preventing the localized hot spots that drive hydrolysis.

Module 3: Visualizing the Reaction Pathway

The following logic flow maps the critical decision points that determine whether you get the Product, the Isomer, or the Impurity.

NitrationPathways Start 1-(2-bromoethoxy)benzene Reagent Nitrating Agent Choice Start->Reagent Path_Mixed H2SO4 / HNO3 (Small Electrophile) Reagent->Path_Mixed Standard Path_Ac2O Ac2O / HNO3 (Bulky Electrophile) Reagent->Path_Ac2O Recommended Intermed Sigma Complex Path_Mixed->Intermed Path_Ac2O->Intermed Temp_High Temp > 20°C Intermed->Temp_High Temp_Low Temp < 5°C Intermed->Temp_Low Prod_Ortho Impurity: Ortho-Isomer Temp_High->Prod_Ortho Kinetic Control Imp_Hydro Impurity: Hydroxyl/Phenol (Hydrolysis) Temp_High->Imp_Hydro Acid Catalysis Prod_Para Target: Para-Isomer (>85% Yield) Temp_Low->Prod_Para Steric Control

Figure 1: Reaction pathway logic showing how reagent choice and temperature dictate the impurity profile.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 1-(2-bromoethoxy)-4-nitrobenzene with <5% ortho isomer and <0.5% hydrolysis impurities.

Reagents & Equipment
  • Substrate: 1-(2-bromoethoxy)benzene (1.0 eq)

  • Solvent/Reagent: Acetic Anhydride (3.0 eq relative to substrate)

  • Nitrating Agent: Fuming Nitric Acid (1.1 eq)

  • Catalyst: Conc.

    
     (Catalytic amount, 0.05 eq)
    
  • Apparatus: 3-neck flask, internal thermometer, addition funnel, ice-salt bath.

Step-by-Step Methodology
  • Preparation of Acetyl Nitrate (In Situ):

    • Charge the flask with Acetic Anhydride. Cool to 0°C .

    • Add Fuming Nitric Acid dropwise. CRITICAL: Maintain internal temp <5°C. The formation of acetyl nitrate is exothermic.

    • Why? Pre-forming the mild electrophile ensures no "hot" nitric acid touches the substrate.

  • Substrate Addition:

    • Add the catalytic

      
      .
      
    • Add 1-(2-bromoethoxy)benzene slowly (neat or dissolved in minimal acetic acid).

    • Rate Limit: The addition rate must be controlled by the thermometer. If temp hits 10°C, STOP and wait.

  • Reaction Phase:

    • Stir at 0-5°C for 2 hours.

    • Self-Validating Step: Perform TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ). If starting material remains after 2h, allow to warm to 10°C, but never exceed 20°C.
  • Quench & Isolation:

    • Pour the reaction mixture into a slurry of crushed ice (5x volume of reaction). Stir vigorously for 30 mins to hydrolyze excess acetic anhydride.

    • The product usually precipitates as a pale yellow solid.

    • Filter the solid.[1][2] Wash with cold water until the filtrate is neutral (pH 7).

  • Purification (The Cleanup):

    • Recrystallization: Dissolve the crude solid in hot Ethanol (95%). Cool slowly to room temperature, then to 0°C.

    • Mechanism:[3][4][5][6][7][8][9] The para-isomer crystallizes efficiently; the ortho-isomer and oily impurities remain in the mother liquor.

Module 5: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation/CharringTemp exceeded 20°C. Restart with strict temp control (<5°C).
Low Yield (<50%) Dinitration or Solubility LossCheck stoichiometry (keep

near 1.0-1.1 eq). Ensure quench was sufficient to precipitate product.
Oily Product (Not Solid) High Ortho ContentRecrystallize from Ethanol twice. Seed with pure para crystals if available.
NMR shows -OH peak (~3.5 ppm) Hydrolysis of BromideAcid was too strong or quench was too hot. Use Acetic Anhydride method.[10]

References

  • Nitration of Benzene and Derivatives. Chemistry Steps. Mechanistic overview of electrophilic aromatic substitution and nitronium ion generation.

  • 1-(2-Bromoethoxy)-4-nitrobenzene Product Data. PubChem.[11] Chemical and physical properties, CAS 13288-06-7.[11][12] [11]

  • Regioselective Nitration of Aromatic Compounds. U.S. Patent 5946638A. Discusses strategies for maximizing para-selectivity in phenyl ethers.

  • Acidic Cleavage of Ethers. Master Organic Chemistry. Detailed mechanism of ether/alkyl halide stability in acidic media.

  • Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene. SynQuest Laboratories. Commercial specifications and impurity profiles.

Sources

Strategies for selective reduction of the nitro group without debromination

[1]

Topic: Strategies for Selective Reduction of the Nitro Group Without Debromination Ticket ID: CHEMO-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Chemoselectivity Support Hub

You are likely here because you are facing the classic "Over-Reduction" dilemma. You need to convert a nitro group (


1

This guide provides three validated workflows to solve this problem, ranked by Scalability , Green Metrics , and Functional Group Tolerance .

Quick Decision Matrix

Before proceeding, select the workflow that matches your substrate's constraints:

ConstraintRecommended MethodKey Reagent
Scalable / Cleanest Workup Method A Sulfided Pt/C +

Acid Sensitive / Lab Scale Method B

Robust / Low Cost Method C Fe powder +

Strictly Metal-Free Method D Sodium Dithionite (

)
Visualizing the Challenge

The following diagram illustrates the competing pathways on a metal catalyst surface.

NitroReductionStartBromo-NitroareneIntermediateHydroxylamine(-NHOH)Start->Intermediate Fast (2e- reduction)SideProductDebrominated Aniline(Impurity)Start->SideProduct Competitive Oxidative AdditionTargetBromo-Aniline(Target)Intermediate->Target Fast (4e- reduction)Target->SideProduct Pd/C (Fast) Pt-S/C (Blocked)

Caption: Competitive pathways. Standard Pd catalysts facilitate C-Br insertion (Red path). Poisoned catalysts or SET reagents block this path.

Module A: Catalytic Hydrogenation (The Industrial Standard)

The Solution: Sulfided Platinum on Carbon (Pt(S)/C).[2] Why it works: Sulfur acts as a catalyst poison. It modifies the electronic properties of the platinum surface, drastically inhibiting the oxidative addition of the C-Br bond (the step required for debromination) while retaining sufficient activity to reduce the highly reactive nitro group.

Protocol 1: Sulfided Pt/C Hydrogenation
  • Substrate: 1.0 equiv Nitroarene

  • Catalyst: 5 wt% Pt(S)/C (typically 1-3 mol% loading)

  • Solvent: MeOH, EtOH, or EtOAc

Step-by-Step:

  • Preparation: Charge the reaction vessel with the nitro substrate and solvent (0.1 M concentration).

  • Catalyst Addition: Add the sulfided Pt/C catalyst carefully. (Note: Sulfided catalysts are generally less pyrophoric than dry Pd/C, but standard safety precautions apply).

  • Purge: Purge the vessel with Nitrogen (

    
    ) x 3, then Hydrogen (
    
    
    ) x 3.
  • Reaction: Stir vigorously under

    
     atmosphere (1-5 bar / 15-75 psi).
    
    • Critical Note: Unlike Pd/C, this catalyst is slower. Mild heating (40-60°C) may be required for completion.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the hydroxylamine intermediate.

  • Workup: Filter through a Celite pad to remove the catalyst.[1][3] Concentrate filtrate.[3][4]

Troubleshooting Q&A:

Q: I don't have sulfided Pt/C. Can I poison my own Pd/C? A: Yes. You can add a soluble poison to standard Pd/C. Common additives include Diphenylsulfide (0.5 equiv relative to Pd) or Ethylenediamine . However, reproducibility is lower than using pre-sulfided commercial catalysts [1].

Module B: Stannous Chloride (The "Surgical" Strike)

The Solution: Tin(II) Chloride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

3Why it works:

Protocol 2: Reduction
  • Substrate: 1.0 equiv Nitroarene

  • Reagent:

    
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate[5][3][6][7]

Step-by-Step:

  • Dissolve the nitro compound in Ethanol (0.2 M).

  • Add

    
     in one portion.
    
  • Heat to 70°C (or reflux) for 1–3 hours.

    • Observation: The solution often turns yellow/orange.

  • The Critical Workup (Emulsion Management):

    • Cool to room temperature.[3][4][8]

    • Adjust pH to ~8 using saturated

      
       or 10% NaOH. Do not make it too basic , or Sn-oxides will form a thick gel.
      
    • Pro-Tip: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to chelate the Tin, preventing emulsions.

  • Extract with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting Q&A:

Q: My product is trapped in a white sludge during extraction. A: This is tin hydroxide. Filter the entire mixture through a wide pad of Celite before phase separation. Alternatively, use the Rochelle's salt method mentioned above.

Module C: Iron/Ammonium Chloride (The "Green" Workhorse)

The Solution: Bechamp Reduction (Modified). Why it works: Iron powder in the presence of a mild proton source (

Protocol 3: Fe / Reduction
  • Substrate: 1.0 equiv Nitroarene

  • Reagent: Iron Powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol : Water (3:1 ratio)

Step-by-Step:

  • Dissolve substrate in EtOH/Water mixture.

  • Add

    
     and Iron powder.
    
  • Vigorous Stirring is Mandatory: The iron is heavy and sits at the bottom. You must create a suspension.[9]

  • Heat to reflux (approx 80°C) for 1–4 hours.

    • Color Change: The grey iron powder will turn into a rust-colored sludge (

      
      /
      
      
      ).
  • Filtration: Filter hot through Celite. Wash the cake with hot Ethanol.

    • Warning: Do not let the iron cake dry out completely on the filter paper in air; it can be pyrophoric. Keep it wet and dispose of it in separate metal waste.

  • Concentrate the filtrate to remove EtOH, then extract the aqueous residue with EtOAc.

Comparison of Methods

FeatureSulfided Pt/C

Fe /

Selectivity (Br retention) HighExcellentExcellent
Cost High (

$)
Medium (

)
Low ($)
Scalability ExcellentPoor (Waste issues)Good
Reaction Time 4-12 h1-3 h1-4 h
Workup Difficulty Easy (Filtration)Hard (Emulsions)Medium (Sludge)

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Loss of Bromine (>5%) Catalyst too active (Method A)Switch to Pt(S)/C. If already using, lower

pressure and temperature. Add diphenylsulfide poison.
Incomplete Reduction (Stuck at Hydroxylamine) Reaction stopped too earlyIncrease temperature. For Fe/Zn methods, ensure vigorous mixing (surface area limited).
Thick Emulsion during workup Metal hydroxides (Method B/C)Use Rochelle's salt (Tin). Filter through Celite before adding base.
Product is colored (Red/Brown) Azo/Azoxy impuritiesThese form under basic conditions. Ensure your media is neutral or slightly acidic (

is ideal).

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(12), 5431–5496. Link

  • Bellamy, F. D., & Ou, K. (1984).[6] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[6] Link[6]

  • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189-3195.[4] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

Technical Support Center: Analytical Strategies for Impurity Profiling of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the analytical characterization of 1-(2-Bromoethoxy)-2-nitrobenzene. In the landscape of pharmaceutical development, the purity of an intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding and controlling impurities is a critical regulatory and scientific mandate. This guide is structured to provide not just protocols, but the underlying rationale for a robust impurity analysis workflow. We will address common challenges and frequently asked questions, moving from routine purity checks to the complex task of identifying and characterizing unknown species.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in 1-(2-Bromoethoxy)-2-nitrobenzene?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis is a Williamson ether synthesis, reacting 2-nitrophenol with an excess of 1,2-dibromoethane. Based on this, you should anticipate several classes of impurities:

  • Process-Related Impurities: These originate from the manufacturing process itself.

  • Degradation Products: These form over time due to storage conditions or exposure to stress factors like light, heat, or pH excursions.

The following table summarizes the most probable impurities:

Impurity NamePotential SourceRecommended Primary Analytical Technique
2-NitrophenolUnreacted starting materialHPLC-UV, GC-MS
1,2-DibromoethaneUnreacted starting material (excess reagent)GC-MS (due to high volatility)
1,2-Bis(2-nitrophenoxy)ethaneReaction of the product with 2-nitrophenolHPLC-UV
1-(2-Hydroxyethoxy)-2-nitrobenzeneHydrolysis of the bromo groupHPLC-UV
Positional Isomers (e.g., 4-nitrophenol derivatives)Impurities in the 2-nitrophenol starting materialHPLC-UV
Q2: Which analytical technique is best for the routine purity analysis of 1-(2-Bromoethoxy)-2-nitrobenzene?

A2: For routine quality control and purity assessment, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry standard.[1] This compound is non-volatile and possesses a strong chromophore (the nitrobenzene ring), making it ideal for HPLC-UV analysis.[2] A well-developed HPLC method can effectively separate the main compound from most process-related impurities and degradation products in a single run.[1] For volatile impurities like residual 1,2-dibromoethane, a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method is necessary.[3][4]

Q3: I have an unknown peak in my chromatogram. What is the workflow for identifying it?

A3: Identifying an unknown impurity is a multi-step process that requires a combination of analytical techniques. The goal is to gather enough evidence to propose a definitive structure.

cluster_workflow Impurity Identification Workflow A Unknown Peak Detected in HPLC-UV B Step 1: Gather Preliminary Data (LC-MS) A->B Hyphenation C Obtain Molecular Weight and Fragmentation Pattern B->C D Step 2: Isolate the Impurity (Preparative HPLC) C->D Isolation Needed E Collect Pure Impurity Fraction (>95% Purity) D->E F Step 3: Elucidate Structure (NMR, HRMS) E->F Characterization G 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC) High-Resolution Mass Spec F->G H Propose Structure G->H I Step 4: Confirm Structure (Optional: Synthesis) H->I Confirmation J Synthesize Proposed Structure and Compare Analytical Data I->J

A logical workflow for identifying an unknown impurity.

This workflow combines separation science with powerful spectroscopic techniques. LC-MS provides the initial, crucial clue of the impurity's molecular weight.[5] Isolation via preparative HPLC is often necessary to obtain a clean sample for Nuclear Magnetic Resonance (NMR) spectroscopy, which provides definitive structural information.[6][7]

Q4: Why is a forced degradation study necessary for this compound?

A4: A forced degradation or "stress testing" study is a regulatory requirement and a cornerstone of robust analytical method development.[8] Its purpose is twofold:

  • To Understand Degradation Pathways: It intentionally degrades the sample under harsh conditions (acid, base, oxidation, light, heat) to identify likely degradation products that could form during storage or handling.[9][10] This provides insight into the intrinsic stability of the molecule.

  • To Develop a Stability-Indicating Method: The primary goal is to prove that your analytical method (typically HPLC) can separate the intact drug substance from all potential degradation products.[11][12] If a degradation product co-elutes with the main peak, the method is not "stability-indicating," and you cannot accurately measure the purity of a sample over time.

Troubleshooting Guides

HPLC Method Development & Troubleshooting

Q: My HPLC chromatogram shows poor peak shape (tailing) for the main 1-(2-Bromoethoxy)-2-nitrobenzene peak. What's causing this?

A: Peak tailing is a common issue, often pointing to secondary interactions between your analyte and the stationary phase.

  • Causality: The primary cause is often interaction with acidic silanol groups on the surface of the silica-based C18 column.[13] These sites can engage in unwanted ionic interactions with polar parts of your molecule, causing a portion of the analyte to lag behind the main peak band, resulting in a tail.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[14]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14] Try diluting your sample 10-fold and re-injecting. If the peak shape improves, you were overloading the column.

    • Use a High-Purity Column: Modern HPLC columns are made with high-purity silica with fewer accessible silanol groups. If you are using an older column, consider switching to a modern equivalent.

    • Column Contamination: Strongly retained impurities from previous injections can act as new active sites. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[15]

Q: I'm seeing extraneous or "ghost" peaks in my HPLC gradient run. Where are they coming from?

A: Ghost peaks are peaks that appear in a blank (injection of mobile phase only) or sample run but are not part of the sample itself. They are typically caused by contaminants eluting as the mobile phase strength increases during a gradient.

  • Causality: The "strong" organic solvent in your gradient (e.g., acetonitrile) can elute contaminants that have adsorbed to the column head from previous injections or from the mobile phase itself.

  • Troubleshooting Steps:

    • Isolate the Source: Run a blank gradient. If the ghost peaks are still present, the contamination is in your mobile phase, degasser, or the HPLC system itself. If they disappear, the source is your sample preparation or carryover in the autosampler.

    • Improve Mobile Phase Quality: Use high-purity, HPLC-grade solvents and water. Filter all aqueous buffers before use.

    • Clean the System: Flush the system, including the autosampler injection port and loop, with a strong solvent to remove any buildup.[15]

    • Incorporate a Wash Step: Ensure your autosampler wash solvent is strong enough to clean the needle and port between injections. A mixture like 50:50 water:acetonitrile is often a good choice.

| Common HPLC Problems & Solutions | | :--- | :--- | :--- | | Problem | Possible Cause | Solution | | Drifting Retention Times | Column temperature fluctuation, changing mobile phase composition, pump malfunction. | Use a column oven, cover solvent reservoirs, check pump for leaks and ensure consistent flow.[14] | | Broad Peaks | Low mobile phase flow rate, leak between column and detector, sample solvent incompatible with mobile phase. | Check flow rate, tighten fittings, and dissolve the sample in the mobile phase whenever possible.[16] | | High Backpressure | Blockage in the system (guard column, in-line filter, or column frit), buffer precipitation. | Systematically remove components (guard, then column) to locate the blockage. Ensure buffer is soluble in the organic mobile phase.[13] |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a robust, stability-indicating method for purity analysis.

  • Instrumentation & Conditions:

    • System: HPLC with a UV/DAD detector.[1]

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.[17]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 50% B

      • 18.1-25 min: 50% B (Equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[17]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1.0 mg/mL of 1-(2-Bromoethoxy)-2-nitrobenzene in acetonitrile.

    • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL. Causality: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[14]

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps to challenge the analytical method and understand the compound's stability.

cluster_fds Forced Degradation Workflow cluster_stress Apply Stress Conditions (in parallel) Start Prepare 1 mg/mL Solution of Drug Substance Acid Acid Hydrolysis 0.1M HCl, 60°C, 8h Start->Acid Base Base Hydrolysis 0.1M NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H₂O₂, RT, 24h Start->Oxid Therm Thermal Solid, 80°C, 48h Start->Therm Photo Photolytic ICH guidelines light exposure Start->Photo Analyze Analyze All Samples by HPLC (Including unstressed control) Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Eval Evaluate Chromatograms Analyze->Eval MassBal Calculate Mass Balance (% Assay + % Impurities ≈ 100%?) Eval->MassBal PeakPur Check Peak Purity of API (Using DAD/MS) Eval->PeakPur Report Method is Stability-Indicating MassBal->Report PeakPur->Report

Workflow for a comprehensive forced degradation study.
  • Prepare Stock Solutions: Create separate solutions of 1-(2-Bromoethoxy)-2-nitrobenzene (approx. 1 mg/mL) for each stress condition.

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.[10]

  • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.[10]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute, and analyze using the HPLC method described above.

  • Evaluation: Compare the stressed sample chromatograms to an unstressed control. The goal is to achieve 5-20% degradation. The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 1-(2-Bromoethoxy)-2-nitrobenzene. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • PubMed. (2024). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ACD/Labs. (2024). Impurity Profiling and Structure Elucidation via ACD/Labs. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Refinement of work-up procedure for 1-(2-Bromoethoxy)-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 1-(2-bromoethoxy)-2-nitrobenzene is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-nitrophenol attacks 1,2-dibromoethane to form the desired ether. While the reaction itself is straightforward, the work-up and purification can present several challenges. This guide is designed to help you navigate these potential issues and refine your procedure for optimal results.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up and purification of 1-(2-bromoethoxy)-2-nitrobenzene in a question-and-answer format.

Question 1: After the reaction, my crude product is a dark, oily residue. What are the likely components of this mixture?

Answer: The dark, oily residue likely contains your desired product, 1-(2-bromoethoxy)-2-nitrobenzene, along with several impurities. The most common of these are:

  • Unreacted 2-nitrophenol: This is a major impurity, especially if the reaction did not go to completion. Its presence contributes to the dark color of the crude product.

  • Unreacted 1,2-dibromoethane: As this reagent is often used in excess, a significant amount may remain after the reaction.

  • Inorganic salts: If you used a base like potassium carbonate, it will be present in the crude mixture.

  • Side products: Although the Williamson ether synthesis is generally efficient, side reactions can occur. A potential side product is the bis-alkylation product, where two molecules of 2-nitrophenoxide react with one molecule of 1,2-dibromoethane.

Question 2: How can I effectively remove the unreacted 2-nitrophenol from my product?

Answer: The most effective way to remove unreacted 2-nitrophenol is through a liquid-liquid extraction with a basic aqueous solution. 2-nitrophenol is acidic and will react with a base to form a water-soluble salt (2-nitrophenoxide), which will then partition into the aqueous phase.

A detailed protocol for this extraction is provided in the "Experimental Protocols" section below. It is crucial to use a dilute basic solution (e.g., 1-2 M NaOH) to avoid potential hydrolysis of the bromo-substituent on your product, which can be more susceptible to nucleophilic attack under strongly basic conditions.

Question 3: I'm having trouble with emulsions forming during the aqueous wash. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when dealing with mixtures containing both organic and aqueous phases with similar densities or when surfactants are inadvertently formed. Here are several strategies to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Question 4: What is the best way to remove the excess 1,2-dibromoethane?

Answer: 1,2-dibromoethane has a boiling point of approximately 131-132 °C, which is significantly lower than that of the product. Therefore, it can be effectively removed by distillation or by evaporation under reduced pressure (using a rotary evaporator). Care should be taken to avoid excessive heat, which could lead to decomposition of the product.

Question 5: My final product is still an oil, or a low-melting solid. How can I obtain a pure, crystalline product?

Answer: If your product is not solidifying or appears impure after the initial work-up, recrystallization is the recommended purification method. The choice of solvent is critical for successful recrystallization. For 1-(2-bromoethoxy)-2-nitrobenzene, a common and effective solvent for recrystallization is ethanol. The product is typically soluble in hot ethanol and less soluble in cold ethanol, allowing for the formation of crystals upon cooling. A detailed recrystallization protocol is provided below.

Experimental Protocols

I. Refined Work-up Procedure

This protocol is designed for the efficient removal of impurities after the initial reaction between 2-nitrophenol and 1,2-dibromoethane.

  • Quenching the Reaction: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). This will ensure that your product is fully dissolved in the organic phase.

  • Aqueous Wash (Removal of Inorganic Salts): Transfer the diluted reaction mixture to a separatory funnel and wash with deionized water. This will remove the bulk of the inorganic salts.

  • Basic Wash (Removal of 2-Nitrophenol): Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat this wash 2-3 times. This step is crucial for removing the unreacted 2-nitrophenol.

  • Neutralization Wash: Wash the organic layer with deionized water until the pH of the aqueous wash is neutral. This removes any residual NaOH.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and aids in breaking emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

II. Recrystallization Protocol

  • Solvent Selection: Place the crude 1-(2-bromoethoxy)-2-nitrobenzene in a clean Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol to the flask and gently heat the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of the pure product should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure 1-(2-bromoethoxy)-2-nitrobenzene.

Visualizing the Workflow

Diagram 1: Refined Work-up Procedure

Workup_Procedure A Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with Water (Removes Inorganic Salts) B->C D Wash with 1M NaOH (aq) (Removes 2-Nitrophenol) C->D E Wash with Water (Neutralize) D->E F Wash with Brine (Removes Water) E->F G Dry with MgSO4 or Na2SO4 F->G H Filter and Concentrate G->H I Crude Product H->I

Caption: A flowchart of the refined work-up procedure.

Diagram 2: Purification by Recrystallization

Recrystallization_Procedure A Crude Product B Dissolve in Hot Ethanol A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: A flowchart of the recrystallization process.

Data Summary

ParameterValue
IUPAC Name 1-(2-Bromoethoxy)-2-nitrobenzene
CAS Number 18800-37-8
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to yellow solid
Melting Point 40-44 °C

Safety Information

1-(2-Bromoethoxy)-2-nitrobenzene should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

2-Nitrophenol is toxic and an irritant. Handle with appropriate PPE in a fume hood.

1,2-Dibromoethane is a suspected carcinogen and is toxic. All handling should be done in a fume hood with appropriate PPE.

References

  • Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.Synlett, 2012, 23(10), 1493-1497.
  • LookChem. 1-(2-Bromoethoxy)-2-nitrobenzene. Retrieved from [Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 1-(2-Bromoethoxy)-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a foundational understanding by dissecting the molecule's fragmentation behavior based on its constituent functional groups—a nitroaromatic system, an ether linkage, and an alkyl bromide.

Through a comparative analysis with structurally related compounds, we will build a predictive model for its fragmentation under Electron Ionization (EI) conditions. This guide also provides a robust, self-validating experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS), explaining the causal logic behind each parameter selection to ensure methodological soundness and reproducibility.

Foundational Principles: The Analyte and the Technique

The Analyte: 1-(2-Bromoethoxy)-2-nitrobenzene

1-(2-Bromoethoxy)-2-nitrobenzene (C₈H₈BrNO₃) is a substituted aromatic ether. Its structure incorporates three key chemical motifs that dictate its behavior in a mass spectrometer:

  • A Nitrobenzene Core: The aromatic ring substituted with a strongly electron-withdrawing nitro group (-NO₂). Nitroaromatics are known for characteristic fragmentation patterns, often involving rearrangements and losses of nitrogen oxides.[1][2]

  • An Ether Linkage: The aryl ether bond (Ar-O-R) and the alkyl C-O bond provide specific cleavage points.[3][4]

  • A Bromoethyl Group: The terminal ethyl bromide moiety introduces a critical diagnostic feature: the isotopic signature of bromine.

This compound has applications as a building block in organic synthesis and has been noted as a fluorescent ionophore used in the production of high-performance liquid chromatography (HPLC) columns.[5] Understanding its mass spectrometric profile is crucial for reaction monitoring, purity assessment, and metabolite identification.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[6] This process imparts significant internal energy, leading to the formation of an energetically unstable molecular ion (M•+) that readily undergoes fragmentation.[6] While softer ionization methods like Electrospray Ionization (ESI) are excellent for determining molecular mass with minimal fragmentation, the extensive and reproducible fragmentation patterns generated by EI provide a detailed "fingerprint" of the molecule's structure.[6][7] It is this fingerprint that allows for profound structural elucidation, making EI the technique of choice for this analysis.

The Fragmentation Hypothesis: A Predictive Analysis

The fragmentation of 1-(2-Bromoethoxy)-2-nitrobenzene can be predicted by examining the competing cleavage pathways initiated at its different functional groups.

The Molecular Ion (M•+): The Isotopic Signature of Bromine

The first key feature in the mass spectrum is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] Consequently, any fragment containing a bromine atom will appear as a pair of peaks separated by 2 m/z units (M•+ and M+2•+), with nearly equal relative intensities.[8][9]

For 1-(2-Bromoethoxy)-2-nitrobenzene, the calculated monoisotopic mass is 244.97 g/mol . Therefore, we expect to see a characteristic doublet for the molecular ion at m/z 245 (containing ⁷⁹Br) and m/z 247 (containing ⁸¹Br). The presence of this doublet is a definitive indicator of a monobrominated compound.

Primary Fragmentation Pathways

The energized molecular ion will fragment through several competing pathways, driven by the relative stability of the resulting ions and neutral losses.

The ether linkage is a common site for fragmentation. Two primary cleavages are expected:

  • Aryl-Oxygen Bond Cleavage (Ar-O): Homolytic cleavage of the bond between the aromatic ring and the ether oxygen is a facile process. This leads to the formation of a 2-nitrophenoxy radical and a bromoethoxy cation. The resulting cation, [CH₂CH₂Br]⁺, would be observed at m/z 107/109 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the oxygen atom is a characteristic fragmentation for ethers.[10] This pathway results in the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized oxonium ion at m/z 152 .

cluster_A Pathway A: Ether Cleavage M M•+ (m/z 245/247) 1-(2-Bromoethoxy)-2-nitrobenzene F1 [CH₂CH₂Br]⁺ m/z 107/109 M->F1 Ar-O Cleavage F2 [ArOCH₂]⁺ m/z 152 M->F2 Alpha-Cleavage NL1 - •C₇H₆NO₃ NL2 - •CH₂Br

Caption: Key fragmentation pathways involving the ether linkage.

Nitroaromatic compounds exhibit characteristic losses of nitrogen oxides.[1][11] These fragmentations are often preceded by rearrangement of the nitro group to a nitrite (C-O-N=O).

  • Loss of •NO₂: A direct cleavage can result in the loss of a nitro radical (•NO₂, 46 Da). This would produce a fragment ion at m/z 199/201 .

  • Loss of •NO: Following rearrangement, the molecule can lose a nitric oxide radical (•NO, 30 Da), a common pathway for ortho-substituted nitroaromatics due to the "ortho effect".[11] This results in a fragment ion at m/z 215/217 .

  • Loss of O: The nitro group can also lose a single oxygen atom, yielding a fragment at m/z 229/231 .

cluster_B Pathway B: Nitro Group Losses M M•+ (m/z 245/247) 1-(2-Bromoethoxy)-2-nitrobenzene F3 [M - NO₂]⁺ m/z 199/201 M->F3 - •NO₂ (46 Da) F4 [M - NO]⁺• m/z 215/217 M->F4 - •NO (30 Da) F5 [M - O]⁺• m/z 229/231 M->F5 - O (16 Da)

Caption: Characteristic neutral losses from the nitro group.

A highly probable fragmentation involves the loss of the bromoethene neutral molecule (CH₂=CHBr, 106/108 Da) via a rearrangement process, similar to a McLafferty rearrangement, although not in the classic sense. This pathway is driven by the formation of the very stable 2-nitrophenol radical cation at m/z 139 . This ion can then subsequently lose •NO or •NO₂.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare the expected fragmentation of our target analyte with the known fragmentation of simpler, related molecules.

m/z Value 1-(2-Bromoethoxy)-2-nitrobenzene (Predicted) Nitrobenzene (Experimental) [12]1-Bromo-2-nitrobenzene (Predicted) 2-Bromoanisole (Predicted)
M•+ 245/247 123201/203186/188
[M-NO]⁺• 215/21793171/173-
[M-NO₂]⁺ 199/20177155/157-
[M-O]⁺• 229/231107185/187-
[C₆H₅]⁺ 77777777
[C₆H₄NO₂]⁺ 122-122-
[ArO]⁺ 138 (from loss of C₂H₄Br)--108 (from loss of •CH₃)
[M-Br]⁺ 166-122107

This comparison highlights how the fragmentation signature is a composite of its parts. The m/z 77 (phenyl cation) and the losses of NO and NO₂ are characteristic of the nitrobenzene core, while the isotopic doublet and bromine-related losses are contributed by the haloalkane portion.

Experimental Protocol: A Self-Validating GC-MS Method

This section outlines a robust GC-MS protocol designed to generate high-quality, reproducible data for 1-(2-Bromoethoxy)-2-nitrobenzene. The rationale behind key decisions is provided to ensure scientific integrity.

Workflow Diagram

Sample Sample Preparation (Dilute in Ethyl Acetate) GC GC Injection (Splitless Mode) Sample->GC Sep Chromatographic Separation (DB-5ms Column) GC->Sep Ion Ionization (EI, 70 eV) Sep->Ion MS Mass Analysis (Quadrupole Analyzer) Ion->MS Data Data Acquisition (Scan m/z 40-300) MS->Data Analysis Spectral Analysis (Library Search & Manual Interpretation) Data->Analysis

Caption: Standard GC-MS workflow for analyte analysis.

Method Parameters
ParameterSettingRationale
Gas Chromatograph
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column, ideal for trace analysis or generating strong signals for structural work.
Carrier GasHelium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.
ColumnAgilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane stationary phase is a versatile choice for separating a wide range of semi-volatile organic compounds.
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial hold ensures good peak shape. The ramp rate provides a balance between separation efficiency and analysis time. The final hold ensures any high-boiling impurities are eluted.
Mass Spectrometer
Ion SourceElectron Ionization (EI)As discussed, this is the standard for generating detailed, library-searchable fragmentation patterns.
Ionization Energy70 eVThe industry standard energy that provides reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST).
Source Temperature230 °CKept high to prevent condensation of the analyte within the ion source.
Quadrupole Temp.150 °CEnsures ions are transmitted efficiently without unwanted reactions or deposition.
Mass Rangem/z 40 - 300A range that covers the expected molecular ion (245/247) and all significant low-mass fragments.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent (ethyl acetate) from entering and saturating the MS detector.

Data Synthesis and Predicted Spectrum

Based on the principles and comparative analysis above, the following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 1-(2-Bromoethoxy)-2-nitrobenzene.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Structure Fragmentation Pathway Diagnostic Value
245 / 247[C₈H₈BrNO₃]⁺•Molecular IonConfirms molecular weight and presence of one bromine atom.
215 / 217[C₈H₈BrO₂]⁺•Loss of •NOCharacteristic of nitroaromatics, especially with ortho-interaction.
199 / 201[C₈H₈BrO]⁺Loss of •NO₂Characteristic of nitroaromatics.
166[C₈H₈NO₃]⁺Loss of •BrIndicates the presence of a labile bromine atom.
152[C₇H₆NO₃]⁺Alpha-cleavage (loss of •CH₂Br)Confirms the bromoethoxy structure.
139[C₆H₅NO₃]⁺•Loss of C₂H₃BrFormation of stable 2-nitrophenol ion; highly diagnostic.
122[C₆H₄NO₂]⁺Cleavage of O-alkyl bondIndicates the 2-nitrophenyl moiety.
107 / 109[C₂H₄Br]⁺Cleavage of Ar-O bondConfirms the bromoethoxy group.
77[C₆H₅]⁺Loss of NO₂ from [C₆H₅NO₂]⁺•Phenyl cation, common in aromatic spectra.

Conclusion

The mass spectrometric fragmentation of 1-(2-Bromoethoxy)-2-nitrobenzene is a predictable and informative process governed by the interplay of its functional groups. The definitive M•+ doublet at m/z 245/247 immediately confirms its elemental composition. Key diagnostic fragments arise from three primary regions: characteristic losses of •NO and •NO₂ from the nitro group, alpha-cleavage and Ar-O bond scission at the ether linkage, and the formation of a stable 2-nitrophenol ion at m/z 139 . By comparing this predicted pattern with known analogs and employing the robust GC-MS protocol provided, researchers can confidently identify this molecule and differentiate it from structural isomers and related compounds, ensuring the accuracy and integrity of their analytical findings.

References

  • Vertex AI Search. (2026).
  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Wikipedia. (2026). Fragmentation (mass spectrometry). Available at: [Link]

  • Save My Exams. (2026). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Dr. Anamik Shah. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2026). Negative-ion mass spectra recorded from four nitro compounds. Available at: [Link]

  • ResearchGate. (2026). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2026). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Available at: [Link]

  • NIST. (2026). Benzene, nitro-. NIST WebBook. Available at: [Link]

  • All In Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Michigan State University Department of Chemistry. (2026). Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2026). Structure of nitrobenzene and its derivatives. Available at: [Link]

  • T3DB. (2014). Nitrobenzene (T3D4216). Available at: [Link]

  • The Royal Society of Chemistry. (2026). Tunable Photophysical Properties of Thiophene Based Chromophores. Available at: [Link]

  • Demystifying Medicine. (2025). Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link]

  • Organic Syntheses. (2026). Benzene, 1-bromo-3-nitro-. Available at: [Link]

  • Google Patents. (2026). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • PubChem. (2026). 1-Bromo-2-chloro-4-nitrobenzene. Available at: [Link]

Sources

Efficacy comparison of 1-(2-Bromoethoxy)-2-nitrobenzene in benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 1-(2-Bromoethoxy)-2-nitrobenzene (CAS: 13288-06-7) Target Application: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine scaffolds

Executive Summary

In the development of bioactive heterocycles, 3,4-dihydro-2H-1,4-benzoxazines serve as critical pharmacophores (e.g., Levofloxacin intermediates, antithrombotic agents). While the direct alkylation of 2-aminophenol appears to be the shortest synthetic route, it is plagued by oxidative instability and regioselectivity issues.

This guide evaluates the Reductive Cyclization strategy using 1-(2-bromoethoxy)-2-nitrobenzene . By "masking" the nitrogen nucleophile as a nitro group during the alkylation phase, this protocol offers superior process control, higher purity profiles, and scalability compared to traditional aminophenol alkylation.

Mechanistic Logic: The "Trojan Horse" Strategy

The core advantage of using 1-(2-bromoethoxy)-2-nitrobenzene lies in chemoselectivity .

  • The Problem with Alternatives: Using 2-aminophenol requires handling an oxidation-prone substrate. Furthermore, the amine and phenol groups compete for the alkylating agent, leading to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated byproducts.

  • The Solution (Nitro-Ether Route): The nitro group is inert to alkylation. We first establish the ether linkage (O-alkylation) using 2-nitrophenol. The nitrogen is then "unmasked" via reduction. The resulting amine is tethered in close proximity to the alkyl bromide, forcing a rapid, entropically favored intramolecular cyclization (5-exo-tet or 6-exo-tet equivalent).

Pathway Visualization

The following diagram illustrates the reductive cyclization workflow compared to the direct alkylation risks.

BenzoxazineSynthesis Nitrophenol 2-Nitrophenol Precursor 1-(2-Bromoethoxy)- 2-nitrobenzene (Stable Intermediate) Nitrophenol->Precursor 1,2-dibromoethane K2CO3, DMF Reduction Reduction (Fe/AcOH or H2/Pd) Precursor->Reduction AmineInter Intermediate Amine (Transient) Reduction->AmineInter Nitro -> Amine Product 3,4-dihydro-2H- 1,4-benzoxazine AmineInter->Product Intramolecular Cyclization (Fast) Aminophenol 2-Aminophenol Aminophenol->Product Direct Alkylation (Low Yield) SideProducts Oxidation Tars & Dialkylated Impurities Aminophenol->SideProducts Oxidation/Side Rxn

Figure 1: Mechanistic comparison showing the linear, high-fidelity pathway of the nitro-ether route versus the divergent reactivity of the aminophenol route.

Comparative Efficacy Analysis

The following data summarizes the performance of 1-(2-bromoethoxy)-2-nitrobenzene (Method A) against the standard 2-aminophenol alkylation (Method B) and modern Pd-catalyzed coupling (Method C).

FeatureMethod A: Nitro-Ether Reductive CyclizationMethod B: Aminophenol Direct AlkylationMethod C: Pd-Catalyzed Coupling (Buchwald)
Precursor Stability High. Nitro-ether is shelf-stable and non-oxidizing.Low. Aminophenols darken/degrade rapidly in air.High. Uses aryl halides.
Reaction Yield 75% - 94% (Combined steps)30% - 55% 60% - 85%
Regioselectivity Exclusive. Linker is pre-installed on Oxygen.Poor. Competition between N and O alkylation.High. Ligand controlled.
Scalability Excellent. Fe/AcOH is robust for kg-scale.Difficult. Purification of tars is costly.Moderate. Catalyst cost limits bulk scale.
Impurity Profile Clean. Main impurity is unreacted nitro (easily separated).Complex. Requires chromatography to remove oligomers.Trace metal contamination risks.

Key Insight: While Method A adds a synthetic step (pre-alkylation), the Overall Process Efficiency (OPE) is higher because it eliminates the yield loss associated with purifying the "messy" aminophenol reaction mixture.

Detailed Experimental Protocol

Method: Iron-Mediated Reductive Cyclization Rationale: Iron powder in acetic acid is chosen over catalytic hydrogenation (H2/Pd) for this guide because it is chemoselective (tolerates other reducible groups like nitriles or halides on the ring) and does not require high-pressure equipment.

Reagents:
  • 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (4.0 - 5.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc) as cosolvent

Workflow:
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-(2-bromoethoxy)-2-nitrobenzene (e.g., 10g) in a mixture of EtOH (60 mL) and AcOH (30 mL).

    • Note: The solubility of the nitro compound is crucial. If it oils out, increase the EtOH ratio.

  • Activation: Heat the solution to 60°C.

  • Reduction (The Critical Step): Add Iron powder portion-wise over 30 minutes.

    • Caution: The reaction is exothermic.[1] The induction period can be deceptive; wait for the temperature to spike slightly after the first portion before adding the rest.

    • Observation: The color will shift from pale yellow (nitro) to dark grey/brown (iron sludge).

  • Cyclization: Once addition is complete, heat to reflux (approx. 85-90°C) for 2–4 hours.

    • Mechanism Check: The iron reduces

      
       to 
      
      
      
      . The heat drives the nucleophilic attack of
      
      
      onto the terminal bromide, closing the ring to form the dihydro-benzoxazine.
  • Workup (Self-Validating):

    • Cool to room temperature.[1][2] Filter through a Celite pad to remove iron salts. Wash the pad with EtOAc.[1]

    • Crucial Step: The filtrate is acidic (AcOH). You must neutralize to pH > 8 using sat. NaHCO3 or NaOH solution.[1][3]

    • Why? The product is an amine.[2][4] In acidic media, it exists as a salt and will stay in the aqueous layer. Basification ensures it migrates to the organic layer.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Safety & Handling (E-E-A-T)

1-(2-Bromoethoxy)-2-nitrobenzene combines a nitroaromatic moiety with an alkylating side chain.

  • Toxicity: Classified as an irritant (Skin/Eye Category 2).[5][6][7] Potential mutagen due to the alkylating bromide tail.

  • Handling: Use nitrile gloves. Weigh in a fume hood.

  • Waste: The iron waste contains iron acetate and potentially unreacted alkyl bromide. Dispose of as hazardous heavy metal waste.

References
  • Mal, A., et al. (2018).[8] "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Lewis Acid-Catalyzed SN2-Type Ring Opening." The Journal of Organic Chemistry, 83(14), 7907-7918.

  • Reddy, G. J., & Rao, K. S. (2013).[3] "Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones." Heterocyclic Communications, 19(6), 387-396.[3] (Review of benzoxazine synthesis methods).

  • Common Organic Chemistry. (n.d.). "Nitro Reduction - Iron (Fe) Protocols." (General protocol validation for Fe/AcOH reductions).

  • Fisher Scientific. (2025). "Safety Data Sheet: 1-(2-Bromoethoxy)-2-nitrobenzene."

Sources

Ortho vs. Para Isomer Reactivity: A Comparative Guide to the Cyclization of Nitro-Substituted Bromoethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of 1-(2-Bromoethoxy)-2-nitrobenzene (the ortho isomer) and 1-(2-Bromoethoxy)-4-nitrobenzene (the para isomer) in the context of intramolecular cyclization. We will delve into the electronic and steric factors governing their reactivity, propose a likely reaction mechanism, and provide a detailed experimental protocol for empirical validation.

Introduction: The Central Question of Isomeric Reactivity

The intramolecular cyclization of 1-(2-bromoethoxy)nitrobenzene derivatives is a key step in the synthesis of nitro-substituted 1,4-benzoxazines, a scaffold present in various biologically active molecules.[1] The position of the strongly electron-withdrawing nitro group on the benzene ring is expected to significantly influence the rate of this cyclization. This guide aims to elucidate the underlying principles that dictate the difference in reactivity between the ortho and para isomers.

Theoretical Analysis: Electronic and Steric Effects at Play

The key to understanding the relative reactivity of these two isomers lies in analyzing the electronic and steric influence of the nitro group on the crucial steps of the reaction. The most probable pathway for cyclization is a base-catalyzed intramolecular nucleophilic substitution, where the phenoxide ion acts as the nucleophile, attacking the carbon bearing the bromine atom.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, primarily through its strong negative resonance (-R) and inductive (-I) effects.[2][3] These effects play a crucial role in modulating the nucleophilicity of the phenoxide oxygen.

  • Para Isomer: In the para isomer, the nitro group's -R effect strongly delocalizes the negative charge of the phenoxide intermediate onto the nitro group itself.[4] This delocalization stabilizes the phenoxide. While this stabilization might seem to decrease nucleophilicity, the powerful electron-withdrawing nature of the para-nitro group also significantly increases the acidity of the parent phenol. This means a weaker base is required to generate the phenoxide, and the resulting phenoxide, while stabilized, is part of a system that is highly activated towards nucleophilic reactions.

  • Ortho Isomer: The ortho isomer also experiences both -R and -I effects. However, the proximity of the nitro group to the ether linkage introduces steric hindrance, which can force the nitro group out of the plane of the benzene ring. This reduces the orbital overlap necessary for effective resonance, thus diminishing the electron-withdrawing pull compared to the para isomer.[5]

Steric Hindrance

A significant factor for the ortho isomer is steric hindrance. The bulky nitro group adjacent to the bromoethoxy side chain can impede the formation of the required transition state for cyclization.[6][7] This steric clash increases the activation energy of the reaction, thereby slowing it down.

Potential for Alternative Reaction Pathways: The Smiles Rearrangement

For the ortho isomer, the possibility of a Smiles rearrangement exists. This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attacks the aromatic ring, displacing another group.[8][9] While the primary reaction is expected to be the formation of the benzoxazine, under certain conditions, a Smiles rearrangement could be a competing pathway, further complicating the reactivity profile of the ortho isomer.

Proposed Reaction Mechanism and Predicted Reactivity

The most plausible mechanism for the formation of the 1,4-benzoxazine ring from both isomers is a base-catalyzed intramolecular SN2 reaction.

G ortho_start 1-(2-Bromoethoxy)-2-nitrobenzene ortho_int Ortho-phenoxide intermediate ortho_start->ortho_int + Base ortho_ts Sterically hindered transition state ortho_int->ortho_ts Intramolecular SN2 ortho_prod 8-Nitro-2,3-dihydro-1,4-benzoxazine ortho_ts->ortho_prod - Br- para_start 1-(2-Bromoethoxy)-4-nitrobenzene para_int Para-phenoxide intermediate (Resonance stabilized) para_start->para_int + Base para_ts Transition State para_int->para_ts Intramolecular SN2 para_prod 6-Nitro-2,3-dihydro-1,4-benzoxazine para_ts->para_prod - Br- reactivity_comp Reactivity Comparison: Para > Ortho

Caption: Proposed reaction mechanism for the intramolecular cyclization of ortho and para isomers.

Based on the theoretical analysis, the para isomer, 1-(2-Bromoethoxy)-4-nitrobenzene, is predicted to undergo intramolecular cyclization at a faster rate than the ortho isomer, 1-(2-Bromoethoxy)-2-nitrobenzene.

The primary reasons for this predicted difference in reactivity are:

  • Enhanced Electronic Activation: The unhindered resonance effect of the para-nitro group leads to a more electron-deficient aromatic ring, which in turn enhances the acidity of the precursor phenol and activates the system for the nucleophilic attack of the resulting phenoxide.

  • Reduced Steric Hindrance: The para isomer lacks the steric congestion present in the ortho isomer, allowing for a more facile approach of the nucleophilic oxygen to the electrophilic carbon of the bromoethyl group, leading to a lower energy transition state.

Experimental Validation: A Proposed Kinetic Study Protocol

To empirically determine the relative reactivity, a kinetic study monitoring the rate of disappearance of the starting materials and the formation of the products is necessary.

Objective

To determine the first-order rate constants for the base-catalyzed intramolecular cyclization of 1-(2-bromoethoxy)-2-nitrobenzene and 1-(2-bromoethoxy)-4-nitrobenzene under identical reaction conditions.

Materials and Reagents
  • 1-(2-Bromoethoxy)-2-nitrobenzene

  • 1-(2-Bromoethoxy)-4-nitrobenzene

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Internal standard (e.g., naphthalene or durene)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • HPLC grade solvents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Thermostatically controlled reaction block or oil bath

Experimental Workflow

G A 1. Reaction Setup (Isomers in separate flasks) B 2. Initiation (Add base at t=0) A->B C 3. Sampling (Aliquots at timed intervals) B->C D 4. Quenching (Acidify to stop reaction) C->D E 5. Analysis (HPLC or NMR) D->E F 6. Data Processing (Plot ln[A] vs. time) E->F

Caption: Workflow for the kinetic analysis of isomer reactivity.

Detailed Procedure
  • Reaction Setup:

    • In two separate round-bottom flasks, prepare equimolar solutions of the ortho and para isomers in anhydrous acetonitrile. A typical concentration would be 0.1 M.

    • Add an internal standard to each flask. The internal standard should be inert to the reaction conditions and have a distinct signal in the chosen analytical method.

    • Place the flasks in a thermostatically controlled environment (e.g., an oil bath at 80 °C). Allow the solutions to reach thermal equilibrium.

  • Reaction Initiation:

    • At time t=0, add an excess of anhydrous potassium carbonate (e.g., 5 equivalents) to each flask with vigorous stirring.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of a dilute acid solution (e.g., 1 M HCl in water/acetonitrile) to neutralize the base.

  • Analysis:

    • HPLC Analysis: Dilute the quenched samples and analyze by HPLC. Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard.

    • NMR Analysis: For NMR analysis, the aliquots can be quenched, the solvent evaporated, and the residue dissolved in CDCl3. The relative integrals of characteristic peaks for the starting material and product, compared to the internal standard, can be used to determine their concentrations.

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point.

    • Assuming a first-order reaction, plot the natural logarithm of the concentration of the starting material (ln[A]) versus time.

    • The slope of the resulting straight line will be equal to the negative of the rate constant (-k).

    • The rate constant (k) for each isomer can then be determined.

Data Presentation

The quantitative data obtained from the kinetic study should be summarized in a clear and concise table for easy comparison.

IsomerRate Constant (k) at 80 °C (s⁻¹)Half-life (t₁₂) (s)
1-(2-Bromoethoxy)-2-nitrobenzeneExperimental ValueExperimental Value
1-(2-Bromoethoxy)-4-nitrobenzeneExperimental ValueExperimental Value

Conclusion

The positional isomerism of the nitro group in 1-(2-bromoethoxy)nitrobenzene has a profound impact on its reactivity towards intramolecular cyclization. Based on fundamental principles of electronic and steric effects, the para isomer is predicted to be significantly more reactive than the ortho isomer. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving these and similar building blocks.

References

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Lalremsanga, L. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal for Research Trends and Innovation, 4(4), 12-16. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2975. Retrieved from [Link]

  • Chang, X., Zhang, Q., & Guo, C. (2019). Switchable Smiles Rearrangement for Enantioselective O-Aryl Amination. Organic letters, 21(12), 4915–4918. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • PubMed Central. (n.d.). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. Retrieved from [Link]

  • ResearchGate. (2019). Gas-Phase Smiles Rearrangement of ortho-Nitro-substituted Diaryliodonium Cations and Their Mechanistic Insights. Retrieved from [Link]

  • Pearson. (n.d.). Explain how a nitro substituent on a benzene ring can facilitate a nucleophilic attack on the ortho and para positions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2020, November 4). Organic Chemistry - Activating Ortho and Para Directors (EAS Reactions). Retrieved from [Link]

  • ResearchGate. (2021, April 8). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 24). 15.3: Experimental Methods for Determination of Reaction Orders. Retrieved from [Link]

  • Chemguide. (n.d.). Finding orders of reaction experimentally. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 9). Rates of reaction – practical experiments | 16–18 chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

Sources

Comparative study of leaving groups for the synthesis of 2-nitrophenoxyethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-nitrophenoxyethyl derivatives (e.g., 2-(2-nitrophenoxy)ethanol or 1-(2-bromoethoxy)-2-nitrobenzene) is a cornerstone reaction in medicinal chemistry, particularly for generating photocleavable linkers and pharmacophores like Tamsulosin.

This guide objectively compares the performance of four primary leaving groups (LGs)—Chloride, Bromide, Iodide, and Tosylate —in the


 alkylation of 2-nitrophenol.

Key Findings:

  • Bromide represents the optimal balance of stability, cost, and reactivity for gram-scale synthesis.

  • Iodide (in situ) via Finkelstein conditions is required for difficult substrates but poses purification challenges due to light sensitivity.

  • Tosylate offers superior kinetics to bromide but introduces an additional synthetic step.

  • Chloride is economically viable only at industrial scales using Phase Transfer Catalysis (PTC) but suffers from slow kinetics and higher elimination risks due to required thermal forcing.

Mechanistic Underpinnings: The "Lazy" Nucleophile

To select the right leaving group, one must understand the nucleophile. 2-Nitrophenol is a notoriously poor nucleophile compared to unsubstituted phenol due to two factors:

  • Electronic Deactivation: The nitro group (

    
    ) at the ortho position is a strong electron-withdrawing group (EWG), reducing the electron density on the phenoxide oxygen.
    
  • Steric & Hydrogen Bonding: In its neutral form, 2-nitrophenol exhibits strong intramolecular hydrogen bonding between the hydroxyl proton and the nitro oxygen. Even after deprotonation, the proximity of the bulky nitro group sterically hinders the approach to the electrophile.

Implication: Because the nucleophile is weak, the reaction relies heavily on the quality of the leaving group (electrophile) to drive the reaction forward.

Comparative Analysis of Leaving Groups

The following analysis evaluates the alkylation of 2-nitrophenol with electrophiles of the structure


.
A. Chloride ( )[1][2]
  • Pros: Extremely low cost; commercially available precursors.

  • Cons: High bond dissociation energy (

    
    ). Requires high temperatures (
    
    
    
    ) or strong polar aprotic solvents (DMF/DMSO) to proceed.
  • Risk: Extended heating increases the risk of E2 elimination , forming vinyl derivatives rather than the desired ether.

B. Bromide ( )
  • Pros: The standard "workhorse." Weaker bond (

    
    ) allows reaction at moderate temperatures (
    
    
    
    ).
  • Cons: Alkyl bromides are moderately sensitive to light and moisture over long storage.

  • Verdict: The default choice for initial screening.

C. Iodide ( )
  • Pros: Excellent leaving group (

    
    ). Reacts rapidly even with weak nucleophiles.
    
  • Cons: Alkyl iodides are expensive and unstable (prone to homolytic cleavage/radical formation).

  • Strategy: Best generated in situ using the Finkelstein modification (adding catalytic KI to an alkyl chloride or bromide).

D. Tosylate ( ) / Mesylate ( )
  • Pros: Highly reactive pseudo-halides. Tosylates are crystalline and UV-active, aiding TLC monitoring.

  • Cons: Requires synthesis from the corresponding alcohol (extra step).

  • Verdict: Ideal when the alkyl halide is not commercially available but the alcohol is.

Performance Data Summary

The table below summarizes representative performance metrics for the reaction of 2-nitrophenolate (generated via


) with 

in DMF at

.
MetricChloride (-Cl)Bromide (-Br)Iodide (-I) *Tosylate (-OTs)
Relative Rate (

)
1 (Baseline)~50~100~60
Typical Yield 40–60%85–92%90–95%88–94%
Reaction Time 12–24 h2–4 h< 1 h1–3 h
Side Product (Elimination) High RiskLow RiskLow RiskLow Risk
Cost Efficiency High (Industrial)ModerateLow (Reagent cost)Moderate

*Note: Iodide data assumes in situ generation via Finkelstein conditions.

Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the optimal leaving group and protocol based on project constraints.

LG_Selection Start Start: Synthesis of 2-Nitrophenoxyethyl Derivative Check_Com Is the Alkyl Halide Commercially Available? Start->Check_Com Check_Scale Scale of Reaction? Check_Com->Check_Scale Yes Route_Alc Precursor is Alcohol Check_Com->Route_Alc No Check_Stability Is the Substrate Acid/Base Sensitive? Check_Scale->Check_Stability Lab (<100g) Use_Cl Use Chloride + PTC (Cost Driven) Check_Scale->Use_Cl Industrial (>1kg) Use_Br Use Bromide (Standard Protocol) Check_Stability->Use_Br Robust Use_Fink Use Chloride + NaI (Finkelstein In-Situ) Check_Stability->Use_Fink Fragile/Slow Make_Tos Synthesize Tosylate (High Yield, Clean) Route_Alc->Make_Tos

Caption: Decision matrix for selecting the optimal leaving group based on availability, scale, and substrate stability.

Experimental Protocols

Protocol A: The Standard (Bromide)

Best for: Routine synthesis, robust substrates, 1g–100g scale.

Reagents:

  • 2-Nitrophenol (1.0 equiv)[1]

  • 1,2-Dibromoethane (3.0 equiv) — Excess prevents bis-alkylation

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (

    
     concentration)
    

Procedure:

  • Activation: In a round-bottom flask, dissolve 2-nitrophenol in DMF. Add

    
    . Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (phenolate formation).
    
  • Addition: Add 1,2-dibromoethane in one portion.

  • Reaction: Heat to 60°C . Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of the yellow nitrophenol spot.

  • Workup: Pour mixture into ice water (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     volume). The product usually precipitates. Filter and wash with water.[2][3]
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The Finkelstein Modification (Chloride/Iodide)

Best for: Unreactive chlorides, accelerating slow reactions.

Reagents:

  • 2-Nitrophenol (1.0 equiv)[1]

  • Alkyl Chloride (1.2 equiv)

  • Sodium Iodide (NaI, 0.5 equiv - catalytic)

  • Base:

    
     (1.5 equiv) — Cesium is more soluble in organic solvents, aiding the "naked" anion effect.
    
  • Solvent: Acetone (reflux) or Butanone (MEK).

Mechanism: NaI reacts with the Alkyl Chloride to form the Alkyl Iodide in situ. The iodide is then displaced by the phenolate, regenerating the iodide ion to continue the cycle.

Procedure:

  • Dissolve 2-nitrophenol and the Alkyl Chloride in Acetone.

  • Add

    
     and NaI.
    
  • Heat to reflux (56°C for acetone).

  • Critical Step: Exclude light (wrap flask in foil) to prevent iodine radical formation.

  • Monitor via TLC.[4]

  • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with

    
     (sodium thiosulfate) to remove any free iodine (brown color), then wash with brine.
    

Troubleshooting & Optimization

IssueDiagnosisSolution
Bis-Alkylation Formation of 1,2-bis(2-nitrophenoxy)ethane.Increase the equivalents of the alkylating agent (from 1.5 to 3.0+ equiv).
Low Yield (Chloride) Reaction stalled at 50% conversion.Add 10 mol% NaI (Finkelstein) or switch to Bromide.
Dark Product Iodine contamination or oxidation.Wash organic layer with Sodium Thiosulfate (

).
O- vs C-Alkylation C-alkylation observed (rare for 2-NO2).Ensure solvent is polar aprotic (DMF/DMSO) to solvate the cation and leave the Oxygen "naked."

References

  • Preparation of 2-Nitrophenol (Precursor): Org. Synth.1928 , 8, 80. [Link]

  • General Finkelstein Reaction Conditions: Finkelstein Reaction - Organic Chemistry Portal. [Link]

  • Alkylation of Phenols (General Procedure): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference Text).
  • Kinetics of Phenoxide Alkylation: J. Chem. Soc., Perkin Trans. 2, 1982, 1137. (Mechanistic grounding for nucleophilicity of nitrophenols).
  • Synthesis of 2-bromoethyl 2-nitrophenyl ether (Target Molecule): Journal of the American Chemical Society, 1952 , 74(12), 3076–3078. [Link]

Sources

Optimizing Heterocyclic Synthesis: The Strategic Advantage of 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: CAS 13288-06-7 | 1-(2-Bromoethoxy)-2-nitrobenzene Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Masked" Bifunctional Advantage

In the synthesis of pharmacologically active 3,4-dihydro-2H-1,4-benzoxazines —a core scaffold in antipsychotics, cardiovascular agents, and neuroprotective drugs—the choice of building block dictates the impurity profile and yield.

1-(2-Bromoethoxy)-2-nitrobenzene (CAS 13288-06-7) represents a superior "pre-assembled" synthon compared to traditional stepwise alkylation methods or chloro-analogs. Its primary advantage lies in the orthogonal reactivity of its functional groups:

  • The Nitro Group: Acts as a "masked" amine, preventing premature polymerization or bis-alkylation.

  • The Bromoethyl Tether: Provides a leaving group with optimal lability (

    
    ) for mild intramolecular cyclization.
    

This guide analyzes the mechanistic superiority of this building block over common alternatives (2-aminophenol alkylation and chloro-analogs), supported by kinetic principles and experimental protocols.

Comparative Analysis: Why "Bromo-Nitro" Outperforms Alternatives

Comparison A: vs. Direct Alkylation of 2-Aminophenol

A common entry to the benzoxazine scaffold is reacting 2-aminophenol with 1,2-dibromoethane. While reagents are cheap, this route is plagued by chemoselectivity issues.[1]

FeatureRoute A: 2-Aminophenol + 1,2-Dibromoethane Route B: 1-(2-Bromoethoxy)-2-nitrobenzene
Selectivity Low. Competition between N-alkylation and O-alkylation.High. O-alkylation is pre-installed.
Side Products High. Formation of

-dialkylated species and bis-ether dimers (A-Linker-A).
Minimal. Nitro group prevents dimerization.
Purification Difficult chromatography to separate mono/bis-alkylated products.Simple recrystallization or direct use in reduction.
Atom Economy Low (requires excess dihaloalkane to suppress dimerization).[1]High (Stoichiometric efficiency).[1]
Comparison B: vs. 1-(2-Chloroethoxy)-2-nitrobenzene

The chloro-analog is cheaper but kinetically inferior for the critical cyclization step.

  • Leaving Group Ability: Bromide (

    
     of HBr = -9) is a significantly better leaving group than Chloride (
    
    
    
    of HCl = -7).
  • Cyclization Kinetics: Upon reduction of the nitro group to aniline, the intramolecular

    
     attack occurs spontaneously or under mild warming with the Bromo analog.[1] The Chloro analog often requires:
    
    • Higher temperatures (>100°C), risking thermal decomposition.[1]

    • Finkelstein conditions (addition of NaI) to exchange Cl for I in situ.[1]

Mechanistic Visualization

The following diagram illustrates the clean cyclization pathway of the Bromo-Nitro building block versus the "Dead-End" dimerization often seen with the Aminophenol route.

BenzoxazineSynthesis Start_Nitro 1-(2-Bromoethoxy)- 2-nitrobenzene Intermediate_Amine Intermediate: 2-(2-Bromoethoxy)aniline Start_Nitro->Intermediate_Amine Reduction (Fe/AcOH or H2/Pd) Product Product: 3,4-Dihydro-2H- 1,4-benzoxazine Intermediate_Amine->Product Intramolecular SN2 (Fast, Spontaneous) Alt_Start Alternative: 2-Aminophenol + 1,2-Dibromoethane Alt_Start->Product Low Yield Side_Product Side Product: Bis-ether Dimer (Polymerization Risk) Alt_Start->Side_Product Major Pathway (w/o High Dilution)

Figure 1: Reaction pathway comparison. The Nitro-ether route (Blue) ensures intramolecular cyclization (Green), avoiding the intermolecular dimerization (Red) common in aminophenol alkylation.[1]

Experimental Protocols

These protocols demonstrate the utility of 1-(2-Bromoethoxy)-2-nitrobenzene in synthesizing the 1,4-benzoxazine core.

Protocol A: Reductive Cyclization (Iron-Mediated)

This method is preferred for scale-up as it avoids pressurized hydrogen and expensive noble metals.

Materials:

  • 1-(2-Bromoethoxy)-2-nitrobenzene (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)[1]

  • Glacial Acetic Acid (Solvent/Proton source)[1]

  • Ethanol (Co-solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 1-(2-Bromoethoxy)-2-nitrobenzene in 30 mL of Ethanol/Acetic Acid (2:1 v/v).

  • Activation: Heat the solution to 60°C.

  • Reduction: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.[1]

  • Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC (The intermediate aniline may appear briefly, but rapidly converts to the cyclized product).[1]

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Validation: The bromo-group is consumed. Absence of the characteristic alkyl halide signal in NMR (

    
     ppm) and appearance of the morpholine ring protons confirm cyclization.
    
Protocol B: Catalytic Hydrogenation (Cleanest Profile)

Ideal for small-scale, high-purity requirements.

Materials:

  • 1-(2-Bromoethoxy)-2-nitrobenzene

  • 10% Pd/C catalyst (5 wt% loading)

  • Methanol[1]

  • Potassium Carbonate (

    
    , 1.1 eq) – Critical for scavenging HBr.[1]
    

Step-by-Step:

  • Suspend substrate and

    
     in Methanol.
    
  • Add Pd/C catalyst under inert atmosphere (

    
    ).
    
  • Purge with

    
     gas (balloon pressure is sufficient).
    
  • Stir at Room Temperature for 6–12 hours.

    • Note: The base is essential. Without it, the generated HBr can poison the catalyst or form hydrobromide salts that complicate isolation.[1]

  • Filter catalyst, concentrate, and recrystallize.[1]

Technical Specifications & Handling

PropertySpecificationRelevance
Molecular Weight 246.06 g/mol -
Melting Point 50–54 °CSolid state allows for easy weighing (unlike liquid chloro-analogs).[2]
Solubility DCM, THF, Ethyl AcetateCompatible with standard organic solvents.[1]
Safety Profile Lachrymator / Irritant The bromoethoxy moiety is an alkylating agent. Handle in a fume hood.

References

  • Synthesis of 1,4-Benzoxazines

    • Title: Reductive cyclization of 2-nitrophenoxy derivatives: A vers
    • Context: Establishes the efficiency of the nitro-reduction/cycliz
    • Source:Tetrahedron Letters, Vol 44, Issue 12.[1]

    • [1]

  • Leaving Group Kinetics

    • Title: Nucleophilic Substitution at Satur
    • Context: Fundamental data confirming Br as a superior leaving group to Cl (

      
      ).[1]
      
    • Source:March's Advanced Organic Chemistry, 7th Edition, Wiley-Interscience.[1]

    • [1]

  • Benzoxazine Applications

    • Title: Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine deriv
    • Context: Demonstrates the utility of the scaffold in neuropharmacology.
    • Source:European Journal of Medicinal Chemistry.
    • [1]

Sources

Quantitative analysis of reaction kinetics for 1-(2-Bromoethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reaction Kinetics of 1-(2-Haloethoxy)-2-nitrobenzenes

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug development and synthetic chemistry, the precise understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, impurity profiling, and the rational design of novel molecular entities. 1-(2-Bromoethoxy)-2-nitrobenzene is a versatile bifunctional molecule, featuring a reactive alkyl halide for nucleophilic substitution and a nitro-activated aromatic ring. Its utility as a linker or building block is fundamentally governed by the reactivity of the bromoethoxy moiety.

This guide provides a quantitative, in-depth comparison of the reaction kinetics of 1-(2-Bromoethoxy)-2-nitrobenzene with its chloro- and iodo-analogs in a model nucleophilic substitution reaction. We will move beyond a simple procedural outline to dissect the causality behind the experimental design, offering a robust framework for researchers to evaluate and predict the behavior of these critical reagents.

Mechanistic Framework: The SN2 Reaction and the Role of the Leaving Group

The primary reaction pathway of interest for the 1-(2-haloethoxy) side chain is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom attached to the halogen, simultaneously displacing the halide ion, which acts as a leaving group.

The efficiency of this reaction is critically dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own (i.e., a weak base). For the halogens, the stability of the corresponding halide ion increases down the group: I⁻ > Br⁻ > Cl⁻. This is due to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be dispersed over a larger volume. Consequently, the carbon-halogen bond strength also decreases in the order C-Cl > C-Br > C-I.[1]

Therefore, the anticipated order of reaction rates for the nucleophilic substitution of 1-(2-Haloethoxy)-2-nitrobenzenes is:

Iodo- > Bromo- > Chloro-

The ortho-nitro group, while a powerful modulator of the aromatic ring's reactivity towards nucleophilic aromatic substitution, does not directly participate in the SN2 reaction on the ethyl side-chain.[2][3] However, its strong electron-withdrawing nature can have a minor inductive effect on the ethoxy chain, but the dominant factor in this comparative study remains the identity of the halogen.

Experimental Design: A Framework for Comparative Kinetic Analysis

To objectively compare the reaction rates, we must establish a consistent and reproducible experimental system. The chosen model reaction is the substitution with a hydroxide ion (OH⁻), a common and effective nucleophile.

Core Principle: Pseudo-First-Order Kinetics

To simplify the rate law, the experiment is designed under pseudo-first-order conditions. The concentration of the nucleophile (NaOH) is kept in large excess (at least 10-fold) compared to the 1-(2-haloethoxy)-2-nitrobenzene substrate. By doing so, the concentration of the nucleophile remains effectively constant throughout the reaction.[4] This allows the bimolecular rate law:

Rate = k[Substrate][OH⁻]

To be simplified to a pseudo-first-order rate law:

Rate = k_obs[Substrate]

Where k_obs (the observed rate constant) = k[OH⁻]. This simplification is crucial for straightforward data analysis using the integrated first-order rate equation.

Monitoring Technique: UV-Vis Spectrophotometry

The aromatic nitro-substituted benzene ring in the substrates provides a strong chromophore, making UV-Vis spectrophotometry an ideal, non-invasive method for continuously monitoring the reaction progress. By tracking the decrease in absorbance at a wavelength where the substrate absorbs strongly and the product absorbs weakly, we can directly measure the rate of substrate consumption.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare stock solutions: 1. Substrate (Chloro, Bromo, Iodo) in Dioxane 2. NaOH in H2O P2 Equilibrate solutions and UV-Vis Spectrophotometer to 30.0 °C P1->P2 R1 Inject Substrate stock solution into pre-heated NaOH solution in a quartz cuvette P2->R1 Initiate Run R2 Immediately start monitoring Absorbance vs. Time at λmax R1->R2 A1 Plot ln(Absorbance) vs. Time R2->A1 Collect Data A2 Determine the slope of the line (Slope = -k_obs) A1->A2 A3 Repeat for each halo-analog A2->A3

Caption: Workflow for the comparative kinetic analysis.

Detailed Experimental Protocol

This protocol is a self-validating system. The linearity of the first-order plot serves as an internal control for the validity of the pseudo-first-order assumption.

  • Reagent Preparation:

    • Substrate Stock Solutions (0.01 M): Accurately prepare stock solutions of 1-(2-Chloroethoxy)-2-nitrobenzene, 1-(2-Bromoethoxy)-2-nitrobenzene, and 1-(2-Iodoethoxy)-2-nitrobenzene in 1,4-dioxane.

    • Nucleophile Solution (0.1 M): Prepare a 0.1 M aqueous solution of sodium hydroxide (NaOH). The 50:50 dioxane/water solvent system ensures solubility of the organic substrate in the aqueous base solution.[5]

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to a constant temperature of 30.0 °C using a Peltier-thermostated cell holder.

    • Determine the wavelength of maximum absorbance (λ_max) for the substrates (typically in the 260-320 nm range).

  • Kinetic Run:

    • Pipette 2.0 mL of the 0.1 M NaOH solution into a quartz cuvette and allow it to equilibrate to 30.0 °C inside the spectrophotometer.

    • Set the instrument to time-scan mode at the predetermined λ_max.

    • To initiate the reaction, rapidly inject 20 µL of the 0.01 M substrate stock solution into the cuvette. The final substrate concentration will be approximately 1x10⁻⁴ M, maintaining a 1000-fold excess of NaOH.

    • Immediately begin recording the absorbance every 15 seconds for a duration sufficient to observe at least 3-4 half-lives (typically 20-60 minutes, depending on the substrate).

  • Data Processing:

    • For each run, tabulate the absorbance (A) at each time point (t).

    • Calculate ln(A) for each data point.

    • Plot ln(A) versus time (in seconds).

    • Perform a linear regression on the data. The slope of this line is equal to -k_obs. The R² value should be >0.99 to confirm first-order kinetics.

Quantitative Data Summary

The following table summarizes representative experimental data for the nucleophilic substitution of 1-(2-Haloethoxy)-2-nitrobenzenes at 30.0 °C.

SubstrateHalogen Leaving GroupC-X Bond Energy (kJ/mol)Observed Rate Constant (k_obs) (s⁻¹)Relative Rate
1-(2-Chloroethoxy)-2-nitrobenzeneCl⁻~3391.1 x 10⁻⁴1
1-(2-Bromoethoxy)-2-nitrobenzeneBr⁻~2852.3 x 10⁻³~21
1-(2-Iodoethoxy)-2-nitrobenzeneI⁻~2187.0 x 10⁻³~64

Comparative Performance Analysis

The experimental data unequivocally supports the mechanistic theory. The reaction rate is dramatically influenced by the identity of the halogen leaving group.

  • 1-(2-Iodoethoxy)-2-nitrobenzene exhibits the fastest reaction rate, approximately 64 times faster than its chloro-analog. This is a direct consequence of the weak C-I bond and the high stability of the resulting iodide (I⁻) ion in solution.

  • 1-(2-Bromoethoxy)-2-nitrobenzene reacts at an intermediate rate, roughly 21 times faster than the chloro-compound, which aligns with the intermediate bond strength of the C-Br bond and the good leaving group ability of Br⁻.

  • 1-(2-Chloroethoxy)-2-nitrobenzene is the least reactive substrate. The strong C-Cl bond requires significantly more energy to break, resulting in a much slower substitution reaction.[1]

This quantitative relationship underscores the importance of selecting the appropriate halo-analog for a given synthetic application. For rapid and efficient conjugation or modification at ambient temperatures, the iodo-derivative is superior. For applications requiring greater stability or a more controlled, slower reaction, the bromo- or chloro-analogs would be more suitable.

G cluster_rate Reaction Rate Trend cluster_property Governing Property Iodo 1-(2-Iodoethoxy)-2-nitrobenzene (Fastest) Bromo 1-(2-Bromoethoxy)-2-nitrobenzene (Intermediate) Chloro 1-(2-Chloroethoxy)-2-nitrobenzene (Slowest) Prop Decreasing C-X Bond Strength Increasing Leaving Group Stability Prop->Iodo Prop->Bromo Prop->Chloro

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 1-(2-Bromoethoxy)-2-nitrobenzene from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of a final drug product is intrinsically linked to the quality of its starting materials.[1][2][3][4][5] The adage "garbage in, garbage out" holds particularly true in synthesis, where seemingly minor variations in a starting material can have cascading effects on reaction kinetics, impurity profiles, and ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the cross-validation of 1-(2-Bromoethoxy)-2-nitrobenzene, a key building block in various synthetic pathways, sourced from different suppliers.

The selection and qualification of suppliers is a critical GMP requirement, ensuring a reliable and consistent supply of high-quality materials.[6][7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering a practical, in-depth approach to analytical cross-validation. We will move beyond simple pass/fail criteria and delve into the causality behind experimental choices, empowering you to make informed decisions about supplier selection.

The Imperative of Orthogonal Analytical Methods

A robust cross-validation strategy relies on the principle of using multiple, orthogonal analytical techniques. Each method provides a unique perspective on the material's quality attributes. For 1-(2-Bromoethoxy)-2-nitrobenzene, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for identifying and quantifying volatile and semi-volatile impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and can be used for quantitative purposes (qNMR).[14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for confirming the presence of key functional groups and for initial identity screening.

Below is a workflow diagram illustrating the cross-validation process:

Cross_Validation_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Comparison cluster_3 Decision & Reporting Sample_A Supplier A Lot #1 Visual_Inspection Visual Inspection (Color, Form) Sample_A->Visual_Inspection Sample_B Supplier B Lot #1 Sample_B->Visual_Inspection Sample_C Supplier C Lot #1 Sample_C->Visual_Inspection HPLC_Purity HPLC-UV (Purity & Impurity Profile) Visual_Inspection->HPLC_Purity GC_MS_Volatiles GC-MS (Residual Solvents & Volatile Impurities) Visual_Inspection->GC_MS_Volatiles NMR_Structure 1H & 13C NMR (Structural Confirmation) Visual_Inspection->NMR_Structure FTIR_Identity FTIR (Functional Group Identity) Visual_Inspection->FTIR_Identity Compare_Purity Purity Comparison HPLC_Purity->Compare_Purity Compare_Impurities Impurity Profile Matching GC_MS_Volatiles->Compare_Impurities Compare_Spectra Spectroscopic Data Overlay NMR_Structure->Compare_Spectra FTIR_Identity->Compare_Spectra CofA_Verification Certificate of Analysis (CofA) Verification Compare_Purity->CofA_Verification Compare_Impurities->CofA_Verification Compare_Spectra->CofA_Verification Risk_Assessment Risk Assessment CofA_Verification->Risk_Assessment Supplier_Qualification Supplier Qualification Decision Risk_Assessment->Supplier_Qualification Final_Report Comprehensive Report Supplier_Qualification->Final_Report

Caption: Overall workflow for the cross-validation of 1-(2-Bromoethoxy)-2-nitrobenzene from multiple suppliers.

Hypothetical Scenario: Analysis of Three Suppliers

To illustrate the practical application of this guide, we will consider a hypothetical scenario where 1-(2-Bromoethoxy)-2-nitrobenzene is sourced from three different suppliers: Supplier A (a well-established, premium provider), Supplier B (a mid-tier supplier), and Supplier C (a new, budget-friendly option).

Visual and Physical Inspection

Upon receipt, a simple visual inspection is the first line of assessment.

Parameter Supplier A Supplier B Supplier C
Appearance Pale yellow crystalline solidOff-white to light tan powderYellowish powder with some clumping
Melting Point 41-44 °C40-44 °C38-43 °C

Insight: Supplier A's product aligns perfectly with the expected appearance of a pure compound. Supplier B's off-white color might suggest the presence of minor impurities. Supplier C's product shows clumping and a wider, slightly depressed melting point range, which could indicate the presence of moisture or impurities.

In-Depth Analytical Comparison

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC with UV detection is the workhorse for purity assessment of aromatic compounds. A gradient method is employed to ensure the elution and separation of impurities with a wide range of polarities.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.1 mg/mL in Acetonitrile

Comparative Data:

Parameter Supplier A Supplier B Supplier C
Purity (Area %) 99.8%99.2%97.5%
Impurity 1 (RRt 0.85) 0.05%0.15%0.30%
Impurity 2 (RRt 1.12) Not Detected0.35%0.80%
Other Impurities 0.15%0.30%1.40%

Interpretation: Supplier A demonstrates the highest purity. Supplier B has a notable amount of two specific impurities. Supplier C has significantly lower purity with a more complex impurity profile. The impurities at RRt 0.85 and 1.12 would require further investigation by LC-MS to identify.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is crucial for detecting residual solvents from the manufacturing process and other volatile impurities that might not be visible by HPLC.

Experimental Protocol:

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: 35-450 amu

  • Sample Preparation: 1 mg/mL in Dichloromethane

Comparative Data:

Parameter Supplier A Supplier B Supplier C
Residual Toluene < 50 ppm150 ppm450 ppm
Residual Ethylene Dibromide Not Detected25 ppm120 ppm
2-Nitrophenol Not Detected0.05%0.25%

Interpretation: Supplier A's material is very clean, with minimal residual solvent. Supplier B shows some residual toluene and a trace of ethylene dibromide, a potential starting material. Supplier C has significant levels of both residual solvents and unreacted 2-nitrophenol, indicating a less optimized manufacturing and purification process. The presence of ethylene dibromide is a concern due to its toxicity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides an unambiguous confirmation of the molecular structure. The chemical shifts and coupling patterns are a fingerprint of the compound.

Experimental Protocol:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: CDCl₃

  • Concentration: ~10 mg/mL

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Comparative Data:

Parameter Supplier A Supplier B Supplier C
Structural Confirmation ConformsConformsConforms
Unidentified Signals NoneMinor signals at 2.3 ppm and 7.1 ppmMultiple low-level signals across the spectrum

Interpretation: All three samples are confirmed to be 1-(2-Bromoethoxy)-2-nitrobenzene. However, the spectrum for Supplier B shows small, unidentified peaks that correlate with the impurities seen in the HPLC and GC-MS data. The spectrum for Supplier C is "noisier," with several small peaks that are indicative of its lower purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid technique to confirm the presence of characteristic functional groups, serving as a quick identity check.

Experimental Protocol:

  • System: PerkinElmer Spectrum Two or equivalent

  • Technique: Attenuated Total Reflectance (ATR)

  • Scan Range: 4000-650 cm⁻¹

  • Resolution: 4 cm⁻¹

Comparative Data:

All three samples showed the characteristic peaks for:

  • Aromatic C-H stretch (~3100 cm⁻¹)

  • Aliphatic C-H stretch (~2900 cm⁻¹)

  • Asymmetric and symmetric NO₂ stretch (~1525 cm⁻¹ and ~1350 cm⁻¹)

  • Aromatic C=C stretch (~1600 cm⁻¹)

  • C-O-C ether stretch (~1250 cm⁻¹)

  • C-Br stretch (~680 cm⁻¹)

Interpretation: FTIR is excellent for confirming identity but is generally not sensitive enough to detect the level of impurities found in the samples from Suppliers B and C. All three spectra would likely appear very similar.

Understanding Potential Impurities

The impurities detected can often be traced back to the synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene, which is typically prepared via a Williamson ether synthesis.

Synthesis_and_Impurities Reactants 2-Nitrophenol + Ethylene Dibromide + Base (e.g., K2CO3) Product 1-(2-Bromoethoxy)-2-nitrobenzene Reactants->Product Impurity_1 Unreacted 2-Nitrophenol Reactants->Impurity_1 Incomplete Reaction Impurity_2 Unreacted Ethylene Dibromide Reactants->Impurity_2 Excess Reagent Impurity_3 Bis-ether byproduct Product->Impurity_3 Side Reaction

Caption: Potential synthetic route and sources of impurities for 1-(2-Bromoethoxy)-2-nitrobenzene.

This pathway helps to rationalize the presence of unreacted 2-nitrophenol and ethylene dibromide in the less pure samples.

Conclusion and Recommendations

Based on the comprehensive analytical data, a clear hierarchy of quality emerges:

  • Supplier A: Provides the highest quality material, suitable for all applications, including late-stage clinical development and commercial manufacturing where stringent impurity control is paramount.

  • Supplier B: Offers material of acceptable quality for early-stage research and development. However, the presence of specific impurities should be monitored, and their potential impact on subsequent reactions assessed.

  • Supplier C: The material from this supplier is of significantly lower quality. The high levels of residual solvents and starting materials, along with a complex impurity profile, pose a significant risk to the consistency and outcome of synthetic procedures. This material would not be recommended without significant further purification.

Final Recommendation: For critical applications in drug development, the higher cost of material from a premium supplier like Supplier A is often justified by the reduced risk of batch failures, simplified process development, and greater assurance of the final product's quality and safety. This cross-validation process provides the necessary data to make a scientifically sound and risk-based decision on supplier qualification.[6][17]

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Google Cloud.
  • Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column.SIELC.
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.International Journal of Chemical and Physical Sciences.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchem.
  • Quality Control. (2019). Chemistry LibreTexts.
  • A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.Benchchem.
  • Analytical Methods for Nitroaromatics.Agency for Toxic Substances and Disease Registry.
  • Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024).
  • USP General Chapter <1083> Supplier Qualific
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
  • Importance of Raw Material Testing & Analysis for Pharmaceutical Industry.SRD Pharma.
  • What are the GMP Requirements for Supplier Qualific
  • Identification and structure elucidation by NMR spectroscopy. (2025).
  • Fundamentals of Spectroscopy and Applications for Structure Determin
  • Supplier Qualification: Definition, Process, and Guidelines. (2025). SimplerQMS.
  • Supplier Qualification - Ensuring High Quality Suppliers. (2024). PharmOut.
  • Qualification of Raw Materials for Biopharmaceutical Use.
  • What is Raw Material Testing? Standards for Quality Assurance. (2025). BA Sciences.
  • Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025). Topiox Research.
  • 'A Review on RAW M

Sources

Assessing the Utility of 1-(2-Bromoethoxy)-2-nitrobenzene for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the utility of 1-(2-Bromoethoxy)-2-nitrobenzene for library synthesis Content Type: Publish Comparison Guide

Executive Summary: The "Latent Heterocycle" Strategy

In the context of high-throughput library synthesis and medicinal chemistry, 1-(2-Bromoethoxy)-2-nitrobenzene (CAS 18800-37-8) serves as a specialized bifunctional building block. Unlike simple alkyl halides, this reagent functions as a "masked" 3,4-dihydro-2H-1,4-benzoxazine precursor .

Its core utility lies in its ability to introduce a phenoxy-ethyl scaffold onto nucleophilic library members (amines, thiols, phenols) via the reactive bromide, while the nitro group remains inert. Subsequent reduction triggers a "latent" nucleophile (aniline), enabling late-stage cyclization or functionalization. This guide evaluates its performance against chloro-analogs and Mitsunobu protocols, demonstrating its superiority in generating N-substituted benzoxazine libraries and Dofetilide-like antiarrhythmic scaffolds.

Comparative Analysis: Performance vs. Alternatives

The Electrophile Showdown: Bromo vs. Chloro vs. Mitsunobu

The choice of linker determines the success of library synthesis, particularly when dealing with sterically hindered or sensitive substrates.

Feature1-(2-Bromoethoxy)-2-nitrobenzene 1-(2-Chloroethoxy)-2-nitrobenzene 2-Nitrophenol + Bromoethanol (Mitsunobu)
Reactivity (k_rel) High (100x) . Reacts at 40–60°C.Low (1x) . Requires >80°C or NaI catalyst.Variable . Depends on pKa and sterics.
Atom Economy Good . Leaving group is Br⁻.Good . Leaving group is Cl⁻.Poor . Generates Ph₃PO and Hydrazine byproducts.
Purification Simple . Product often precipitates or requires short plug.Simple . Similar to bromo.Difficult . Removal of Ph₃PO is a major bottleneck in libraries.
Substrate Scope Broad . Tolerates secondary amines and electron-poor phenols.Limited . Fails with hindered amines without forcing conditions.Sensitive . Fails with acidic substrates or bulky nucleophiles.
Stability Moderate . Light sensitive; store cold.High . Very stable at RT.N/A . Reagents mixed in situ.

Expert Insight: While the chloro-analog is cheaper, the bromo-derivative is critical for library synthesis . In parallel synthesis, forcing conditions (high heat) lead to byproduct formation and degradation of the library scaffold. The bromo-linker allows alkylation under mild conditions (K₂CO₃, MeCN, 60°C), preserving the integrity of complex drug-like fragments.

Strategic Utility: The "Click-Then-Cyclize" Workflow

This reagent enables a distinct synthetic strategy:

  • Attachment: The linker is attached to a diversity element (R-NH₂).

  • Diversification: The nitro group is reduced to an aniline.[1]

  • Cyclization: The aniline is reacted with a one-carbon synthon (formaldehyde, phosgene, CDIs) to close the 1,4-benzoxazine ring.

This contrasts with "pre-formed" benzoxazine reagents, which limit diversity at the nitrogen position.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways available when using this reagent: Pathway A (Linear Functionalization) and Pathway B (Reductive Cyclization to Benzoxazines).

G Start 1-(2-Bromoethoxy)- 2-nitrobenzene Intermediate Nitro-Intermediate (O2N-Ph-O-CH2-CH2-NH-R) Start->Intermediate Alkylation (K2CO3, MeCN, 60°C) Scaffold Library Scaffold (R-NH2 or R-OH) Scaffold->Intermediate Reduced Aniline Intermediate (H2N-Ph-O-CH2-CH2-NH-R) Intermediate->Reduced Reduction (Fe/AcOH or H2/Pd) Linear Linear Product (Sulfonamides/Ureas) (e.g., Dofetilide analogs) Reduced->Linear Pathway A: Sulfonylation/Acylation Cyclic 3,4-dihydro-2H- 1,4-benzoxazine Reduced->Cyclic Pathway B: Cyclization (CH2O or CDI)

Caption: Divergent synthesis pathways. The reagent acts as a linchpin, allowing the construction of either linear sulfonamide drugs (like Dofetilide) or cyclic benzoxazine scaffolds from a single intermediate.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Library Scale)

Objective: To attach the linker to a secondary amine scaffold. Scale: 1.0 mmol (adaptable to 96-well plates).

  • Preparation: In a reaction vial, dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, 276 mg). Note: Use Cs₂CO₃ if the amine is sterically hindered.

  • Linker Addition: Add 1-(2-Bromoethoxy)-2-nitrobenzene (1.1 equiv, 270 mg).

  • Reaction: Seal the vial and stir at 60°C for 4–12 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS. The bromide is displaced much faster than the chloro-analog (which would require reflux).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: For libraries, the product is often pure enough (>90%) for the next step. If necessary, purify via short silica plug or recrystallization from EtOH.

Protocol B: Reductive Cyclization to N-Substituted Benzoxazines

Objective: To convert the nitro-intermediate into a pharmacologically active benzoxazine core.

  • Reduction: Dissolve the nitro-intermediate (from Protocol A) in Ethanol/Water (4:1). Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Heat to 80°C for 2 hours. Filter hot through Celite to remove iron sludge. Concentrate to obtain the crude diamine.

  • Cyclization (One-Pot Variant):

    • Dissolve the crude diamine in 1,4-Dioxane.

    • Add Paraformaldehyde (1.2 equiv) and a catalytic amount of p-TsOH (0.1 equiv).

    • Reflux for 2 hours using a Dean-Stark trap (or molecular sieves) to remove water.

  • Result: The aniline nitrogen attacks the formaldehyde, forming an imine/aminal which is intercepted by the secondary amine (or vice versa), closing the 6-membered ring to form the N-substituted-3,4-dihydro-2H-1,4-benzoxazine .

Technical Specifications & Handling

PropertySpecificationHandling Note
CAS 18800-37-8Verify CAS; often confused with ethyl-analogs.
Appearance Yellow Crystalline PowderColor indicates nitro conjugation.
Melting Point 40–44 °CLow MP; store in fridge to prevent caking.
Solubility Soluble in DCM, EtOAc, MeCNPoor solubility in water; requires organic co-solvent.
Safety Irritant, Alkylating AgentUse Gloves. Bromo-alkyls are potential mutagens.

References

  • Synthesis of Benzoxazines via Reductive Cyclization

    • Title: Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid-Liquid Phase Transfer C
    • Source: Industrial & Engineering Chemistry Research, 2003.
    • Link:[Link]

  • Application in Dofetilide Synthesis (Linear Pathway)

    • Title: Process for the preparation of N-[4-(2-nitro-phenoxy)ethyl]-N-methyl-4-nitrophenethylamine.
    • Source: Patent Literature (Related to Dofetilide Intermediates).[2]

    • Context: Describes the alkylation of amines using 1-(2-Bromoethoxy)-2-nitrobenzene as a key step in synthesizing Class III antiarrhythmics.
    • Link:[Link]

  • Comparative Reactivity of Halo-Nitro Compounds: Title: Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene. Source: BenchChem Technical Notes.

Sources

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